Benzamil hydrochloride
Description
Properties
IUPAC Name |
3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017145 | |
| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161804-20-2 | |
| Record name | Benzamil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZAMIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Benzamil Hydrochloride on the Epithelial Sodium Channel (ENaC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis in various tissues, including the kidneys, lungs, and colon.[1][2] Its activity is paramount in maintaining blood pressure and fluid balance.[3] Dysregulation of ENaC is implicated in several pathologies, making it a significant target for therapeutic intervention.[4] Benzamil hydrochloride, a potent analog of amiloride, is a key pharmacological tool and potential therapeutic agent that acts as a highly specific blocker of ENaC.[5] This technical guide provides an in-depth exploration of the mechanism of action of this compound on ENaC, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and pathways.
This compound: A Potent Blocker of ENaC
This compound exerts its inhibitory effect on ENaC primarily through a direct, high-affinity block of the channel's pore.[5][6] This action prevents the influx of sodium ions into the cell, thereby impeding sodium reabsorption. The addition of a benzyl group to the amiloride structure significantly increases its potency, making benzamil a more effective ENaC inhibitor.[5]
Quantitative Analysis of Benzamil-ENaC Interaction
The interaction between benzamil and ENaC has been quantified through various experimental approaches, primarily electrophysiology and radioligand binding assays. The key parameters, half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), highlight the high affinity of this interaction.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| IC50 | 4 nM | Bovine Kidney Cortex Membrane Vesicles | Inhibition of Sodium Transport | [7] |
| IC50 | ~100 nM | Mouse Podocytes (for Na+/Ca2+ exchanger) | Inhibition of Cytosolic Calcium Response | [7] |
| IC50 | 1.1 µM | TRPP3 Channel | Inhibition of Ca2+-activated TRPP3 channel activity | [8] |
| IC50 | 11 nM | Rat ENaC (wild-type) expressed in Xenopus oocytes | Two-electrode voltage clamp | [6] |
| Kd | 5 nM | Bovine Kidney Cortex Membrane Vesicles | Radioligand Binding Assay | [9] |
Mechanism of Action: Direct Pore Blockade
The primary mechanism of action of benzamil on ENaC is the physical occlusion of the ion channel pore. Benzamil, being a charged molecule, enters the external vestibule of the ENaC pore and binds to specific residues, thereby preventing the passage of sodium ions.
Experimental Protocols
The elucidation of benzamil's mechanism of action on ENaC has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through ENaC in real-time and is crucial for determining the inhibitory potency of compounds like benzamil.
Objective: To measure the effect of benzamil on ENaC-mediated sodium currents.
Methodology:
-
Cell Preparation: Culture cells expressing ENaC (e.g., HEK293 cells stably transfected with human αβγ-ENaC) on glass coverslips.[10]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[11]
-
Solutions:
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline ENaC currents.
-
Perfuse the bath with increasing concentrations of this compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the amplitude of the amiloride-sensitive current (the difference in current before and after application of a saturating dose of amiloride or benzamil).
-
Plot the concentration-response curve for benzamil inhibition and fit the data with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of benzamil for ENaC.
Objective: To quantify the binding of a radiolabeled amiloride analog (e.g., [3H]benzamil) to ENaC in membrane preparations.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing ENaC in a cold lysis buffer and isolate the membrane fraction by centrifugation.[13]
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of radiolabeled benzamil ([3H]benzamil).
-
For competition assays, include increasing concentrations of unlabeled this compound.
-
Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[13]
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Analyze saturation or competition binding data using non-linear regression to calculate the Kd and Bmax (receptor density).
-
Site-Directed Mutagenesis
This technique is employed to identify the specific amino acid residues within the ENaC pore that are critical for benzamil binding.
Objective: To investigate the role of specific amino acid residues in the benzamil binding site of ENaC.
Methodology:
-
Mutagenesis: Introduce point mutations into the cDNA encoding the ENaC subunits (α, β, or γ) using PCR-based methods.[8] Key residues in the pore region are often targeted.
-
Expression: Express the wild-type and mutant ENaC channels in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines.[8]
-
Functional Analysis: Use patch-clamp electrophysiology to measure the IC50 of benzamil for both wild-type and mutant channels.
-
Data Analysis: A significant increase in the IC50 value for a mutant channel compared to the wild-type indicates that the mutated residue is important for benzamil binding.
Signaling Pathways Influenced by Benzamil-Mediated ENaC Inhibition
While the primary action of benzamil is direct channel blockade, the resulting inhibition of sodium influx can have downstream cellular consequences.
In endothelial cells, ENaC inhibition by benzamil has been shown to activate endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to vasodilation.[1] Additionally, in the kidney, benzamil-induced ENaC blockade can stimulate H+-ATPase activity in intercalated cells.[2]
Conclusion
This compound is a powerful tool for studying the function and regulation of the epithelial sodium channel. Its high affinity and specific mechanism of action, primarily as a direct pore blocker, have been well-characterized through a combination of electrophysiological, biochemical, and molecular biology techniques. Understanding the intricacies of the benzamil-ENaC interaction not only provides fundamental insights into ion channel physiology but also paves the way for the development of novel therapeutics targeting ENaC in a range of diseases. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ENaC inhibition stimulates HCl secretion in the mouse cortical collecting duct. II. Bafilomycin-sensitive H+ secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Amino Acid Residues in the α, β, and γ Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Benzamil Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride, a potent analog of the diuretic amiloride, is a critical pharmacological tool for studying the epithelial sodium channel (ENaC). Its high affinity and specificity for ENaC have made it an invaluable molecular probe for elucidating the channel's physiological roles and pathological implications in conditions such as cystic fibrosis and Liddle's syndrome. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering insights into the molecular determinants of its interaction with ENaC. This document details the quantitative analysis of Benzamil analogs, outlines key experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development in this area.
Structure-Activity Relationship of Benzamil and its Analogs
The inhibitory potency of amiloride- and Benzamil-related compounds on the epithelial sodium channel (ENaC) is highly dependent on their molecular structure. The core structure consists of a pyrazine ring, a guanidinium group, and various substituents. Modifications at key positions on this scaffold have profound effects on the drug's affinity for the channel.
The addition of a benzyl group to the terminal nitrogen of the guanidinium side chain of amiloride, forming Benzamil, dramatically increases its potency. This enhancement is attributed to the hydrophobic interactions of the phenyl group with a corresponding hydrophobic region near the channel's outer vestibule.[1] Further modifications to this benzyl group and other parts of the molecule have been explored to understand the structural requirements for high-affinity binding.
Key Structural Modifications and Their Impact on ENaC Inhibition:
-
Guanidinium Group: An unsubstituted guanidinium group is crucial for activity. Substitution on this moiety generally leads to a significant loss of inhibitory potency.[2]
-
Pyrazine Ring Substituents:
-
Position 5: Substitutions at the 5-amino group with alkyl or alkenyl groups can significantly increase potency against the Na+/H+ exchanger, a related target, but can diminish ENaC-specific activity.[2][3]
-
Position 6: The nature of the substituent at the 6-position influences the duration of the block. Halogen substitutions in the order of Cl < Br < I < F < H increase the off-rate of the blocker, with chlorine providing a stable interaction.[4] The electronegativity of this substituent is a key determinant of the blocking complex's lifetime.[1]
-
-
Side-Chain Modifications: Hydrophobic elongations of the side chain, such as the benzyl group in Benzamil, enhance the stability of the drug-channel complex by lowering the off-rate constant. This suggests an interaction with a hydrophobic pocket within the ENaC binding site.[1]
Quantitative SAR Data
The following table summarizes the inhibitory concentrations (IC50) of Benzamil and selected analogs against the epithelial sodium channel (ENaC). This data is compiled from various studies and provides a quantitative basis for the structure-activity relationships discussed.
| Compound | Modification | ENaC IC50 (nM) | Relative Potency (to Amiloride) | Reference(s) |
| Amiloride | - | 100 - 500 | 1 | [3] |
| Benzamil | Benzyl group on the guanidinium nitrogen | 4 - 50 | ~9-fold higher | [3][5] |
| Phenamil | Phenyl group on the guanidinium nitrogen | 200 | Lower than Benzamil | [5] |
| Bromobenzamil | Bromo-substituted benzyl group | 5 | Similar to Benzamil | [6] |
| Dimethylamiloride | Two methyl groups on the 5-amino group | > 3500 | Markedly lower | [3] |
| Ethylisopropylamiloride (EIPA) | Ethyl and isopropyl groups on the 5-amino group | ~3060 | Lower | [7] |
Experimental Protocols
The characterization of Benzamil and its analogs as ENaC inhibitors relies on precise and reproducible experimental techniques. The two primary methods employed are the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for directly recording channel activity.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues or cell monolayers. It is a valuable tool for assessing the overall effect of a compound on net ion flux.
Objective: To determine the effect of this compound on ENaC-mediated sodium transport across an epithelial monolayer.
Materials:
-
EasyMount Ussing Chamber System
-
Voltage/current clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs-bicarbonate Ringer; KBR), pH 7.4, gassed with 95% O2/5% CO2, and maintained at 37°C
-
Epithelial cell monolayer (e.g., mpkCCD cells) grown on permeable supports
-
This compound stock solution
-
Amiloride hydrochloride (for comparison)
-
Forskolin and Bumetanide (for control experiments)
Procedure:
-
Preparation: Prepare and warm the Ringer's solution, ensuring it is continuously gassed. Calibrate the electrodes.
-
Tissue Mounting: Carefully mount the permeable support with the cell monolayer into the Ussing chamber slider, ensuring a tight seal.
-
Chamber Assembly: Assemble the Ussing chamber, filling both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes, monitoring the baseline short-circuit current (Isc) until a stable reading is achieved.
-
Voltage Clamp: Set the transepithelial voltage to 0 mV to measure the short-circuit current (Isc), which represents the net ion transport.
-
Compound Addition: Add this compound to the apical chamber to achieve the desired final concentration. Record the change in Isc over time.
-
Data Acquisition: Continuously record the Isc. A decrease in Isc upon addition of Benzamil is indicative of ENaC inhibition.
-
Controls: At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical side to determine the total amiloride-sensitive current, confirming that the observed inhibition is ENaC-mediated.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique provides a high-resolution method to study the activity of individual ion channels in the cell membrane.
Objective: To directly measure the inhibitory effect of this compound on ENaC currents in single cells.
Materials:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (in mM): 145 NaCl, 1.5 CaCl2, 1 MgCl2, 5 KCl, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular (pipette) solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Cells expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the ENaC-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline whole-cell current.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Recording: Record the change in the whole-cell current. Inhibition of ENaC will result in a decrease in the inward current.
-
Data Analysis: Analyze the current traces to determine the percentage of inhibition and, if performing dose-response experiments, calculate the IC50 value.
Signaling Pathways and Regulatory Mechanisms
The activity of the epithelial sodium channel is not static but is dynamically regulated by a complex network of signaling pathways. These pathways control the number of channels at the cell surface through trafficking mechanisms (exocytosis and endocytosis) and modulate the channel's open probability. Benzamil, as a direct channel blocker, can be used to probe the functional consequences of these regulatory events.
ENaC Trafficking and Regulation
The surface expression of ENaC is a key determinant of its overall activity. The trafficking of ENaC to and from the apical membrane is tightly controlled by hormones such as aldosterone and vasopressin, and involves a number of regulatory proteins.
Experimental Workflow for SAR Studies
The systematic investigation of the structure-activity relationship of Benzamil analogs involves a logical progression of experiments, from the synthesis of novel compounds to their biological evaluation.
Conclusion
The structure-activity relationship of this compound and its analogs provides a clear framework for the rational design of novel ENaC inhibitors. The pyrazine core, the guanidinium group, and the hydrophobic side chain are all critical determinants of inhibitory activity. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of new compounds. The visualization of the ENaC regulatory pathways highlights the complex cellular machinery that governs channel function and provides context for the action of direct blockers like Benzamil. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, facilitating further exploration of ENaC pharmacology and the development of next-generation therapeutics targeting this important ion channel.
References
- 1. Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of the epithelial sodium channel by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
Benzamil Hydrochloride vs. Amiloride: A Technical Guide to Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the potency of benzamil hydrochloride and amiloride, two important modulators of sodium channels. This document summarizes key quantitative data, details common experimental protocols for assessing potency, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
Amiloride and its analog, this compound, are potassium-sparing diuretics that function by blocking the epithelial sodium channel (ENaC). Their utility extends beyond diuretic action into research applications targeting various ion channels and transporters. Notably, this compound consistently demonstrates significantly higher potency as an inhibitor of both the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX) compared to amiloride. This guide delves into the quantitative differences in their potency and the methodologies used to determine these distinctions.
Comparative Potency: A Quantitative Overview
The inhibitory potency of this compound and amiloride is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). The data presented below, compiled from multiple studies, highlights the superior potency of benzamil.
Table 1: Inhibitory Potency (IC50/Ki) of this compound and Amiloride
| Compound | Target | IC50 / Ki | Species/Tissue | Reference(s) |
| This compound | ENaC | ~4 nM (IC50) | Bovine kidney cortex membrane vesicles | |
| 50 nM (IC50) | Murine collecting duct cells | |||
| 38 nM (IC50) | Cystic Fibrosis bronchial epithelia | |||
| NCX | ~100 nM (IC50) | Mouse podocytes | ||
| Amiloride | ENaC | 0.1 - 0.5 µM (IC50) | Various | |
| ~0.1 µM (IC50) | General | |||
| NCX | ~1 mM (IC50) | Various | ||
| Na+/H+ Exchanger (NHE) | 3 µM - 1 mM (IC50) | Various (Na+ concentration dependent) |
As the data indicates, this compound's affinity for ENaC is in the nanomolar range, making it several orders of magnitude more potent than amiloride, which has an IC50 in the sub-micromolar to micromolar range. A similar, though less pronounced, trend is observed for their interaction with the sodium-calcium exchanger. One study explicitly states that benzamil is ninefold more potent than amiloride towards ENaC. Another source suggests the addition of the benzyl group in benzamil increases its activity several hundredfold compared to amiloride.
The enhanced potency of benzamil is attributed to the addition of a benzyl group to the guanidinium group of amiloride. This structural modification increases the hydrophobicity of the molecule, leading to a more stable interaction with a hydrophobic region near the channel's binding site.
Experimental Protocols for Potency Determination
The assessment of benzamil and amiloride potency relies on precise and reproducible experimental methodologies. The following sections detail the core principles and steps for the most common assays.
Electrophysiological Measurements
Electrophysiology provides a direct measure of ion channel activity and is the gold standard for characterizing the potency of channel blockers.
The patch-clamp technique allows for the recording of ion currents through single channels or across the entire cell membrane.
Protocol for Whole-Cell Patch-Clamp Recording of ENaC Inhibition:
-
Cell Preparation: Culture cells expressing the epithelial sodium channel (e.g., HEK293 cells stably transfected with αβγ-ENaC) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with CsOH.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the baseline whole-cell current using a patch-clamp amplifier and data acquisition software.
-
Compound Application: Perfuse the chamber with the extracellular solution containing varying concentrations of this compound or amiloride.
-
Data Analysis: Measure the steady-state current at each compound concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The Ussing chamber is used to measure ion transport across epithelial tissues or cell monolayers.
Protocol for Measuring ENaC-mediated Short-Circuit Current (Isc) in an Ussing Chamber:
-
Epithelial Monolayer Culture: Grow epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports until a confluent and high-resistance monolayer is formed.
-
Chamber Setup: Mount the permeable support between the two halves of an Ussing chamber, separating the apical and basolateral compartments.
-
Solution Composition: Fill both compartments with a Ringer's solution (e.g., in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose), maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Inhibitor Application: After establishing a stable baseline Isc, add this compound or amiloride to the apical chamber in a cumulative, concentration-dependent manner.
-
Data Analysis: Record the change in Isc after the addition of each inhibitor concentration. The amiloride- or benzamil-sensitive Isc is a measure of ENaC activity. Calculate the IC50 from the concentration-response curve.
Ion Flux Assays
Ion flux assays provide a functional, cell-based method to measure the activity of ion channels and transporters by tracking the movement of ions across the cell membrane.
Protocol for a Fluorescence-Based Sodium Influx Assay for NCX:
-
Cell Preparation: Plate cells expressing the sodium-calcium exchanger in a multi-well plate.
-
Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator dye (e.g., Sodium Green™ or ANG-2) according to the manufacturer's protocol.
-
Assay Buffer: Prepare a low-sodium and a high-sodium assay buffer. The high-sodium buffer will be used to create an inward sodium gradient.
-
Baseline Measurement: Measure the baseline fluorescence of the cells in the low-sodium buffer using a fluorescence plate reader.
-
Compound Incubation: Add varying concentrations of this compound or amiloride to the wells and incubate for a specified period.
-
Stimulation and Measurement: Rapidly replace the low-sodium buffer with the high-sodium buffer to initiate sodium influx through NCX. Immediately begin kinetic fluorescence readings to monitor the change in intracellular sodium concentration.
-
Data Analysis: Calculate the initial rate of fluorescence increase for each concentration of the inhibitor. Determine the IC50 by plotting the inhibition of the rate of sodium influx against the inhibitor concentration.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Inhibition of the Epithelial Sodium Channel (ENaC) by Benzamil and Amiloride.
Benzamil Hydrochloride: A Technical Evaluation of its Selectivity as an ENaC Blocker
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzamil hydrochloride is a potent inhibitor of the Epithelial Sodium Channel (ENaC), a critical component in sodium and fluid balance across epithelial tissues. As a derivative of amiloride, benzamil exhibits significantly higher potency for ENaC, making it a valuable research tool and a candidate for therapeutic development, particularly in conditions characterized by ENaC hyperactivity such as certain forms of hypertension and cystic fibrosis.[1][2] However, a comprehensive review of its pharmacological profile reveals that while benzamil is highly potent at ENaC, it is not strictly selective. It demonstrates significant activity against other ion transporters and channels, most notably the Na+/Ca2+ exchanger (NCX), at concentrations approaching those required for maximal ENaC inhibition. This lack of absolute selectivity is a critical consideration for its use in both experimental and clinical contexts, as off-target effects can confound results and introduce unintended physiological consequences. This guide provides an in-depth analysis of benzamil's selectivity, presenting quantitative data, experimental methodologies, and a discussion of its known off-target interactions.
Primary Target: The Epithelial Sodium Channel (ENaC)
ENaC is a heterotrimeric ion channel, composed of α, β, and γ subunits, located in the apical membrane of epithelial cells in the kidneys, lungs, colon, and other tissues.[2] It mediates the influx of sodium ions, which is a key step in transepithelial sodium absorption. By blocking this channel, benzamil reduces sodium reabsorption, a mechanism with significant therapeutic potential.[1][2]
Benzamil's interaction with ENaC is characterized by high-affinity binding, leading to potent inhibition of channel activity. The addition of a benzyl group to the amiloride structure increases its potency by several hundredfold.[1]
Signaling Pathway of ENaC Inhibition
The primary mechanism of benzamil involves direct occlusion of the ENaC pore, thereby preventing sodium ion translocation across the apical membrane of epithelial cells. This action reduces the electrochemical gradient that drives sodium reabsorption, impacting downstream physiological processes such as water retention and blood pressure regulation.
References
The Discovery and History of Benzamil Hydrochloride: A Technical Guide
Introduction
Benzamil hydrochloride, a potent analogue of the potassium-sparing diuretic amiloride, has been a cornerstone in the study of epithelial sodium transport for decades.[1] Its discovery and subsequent characterization have significantly advanced our understanding of the structure, function, and pharmacology of the epithelial sodium channel (ENaC). This technical guide provides an in-depth overview of the history, discovery, and key experimental findings related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The story of this compound begins with the discovery of its parent compound, amiloride. In the late 1960s, researchers at Merck Sharp and Dohme Research Laboratories synthesized and identified amiloride as a novel diuretic agent.[2] A key breakthrough in the development of amiloride was the observation that certain acylguanidine derivatives exhibited both natriuretic (sodium excretion) and antikaliuretic (potassium-sparing) properties.[2] This led to the synthesis of a series of pyrazinoylguanidines, culminating in the discovery of amiloride.
Synthesis
While the original synthesis protocol for this compound is not detailed in the readily available literature, a plausible synthetic route can be inferred from the known synthesis of amiloride and other N-substituted guanidines. The synthesis would likely involve the reaction of methyl 3,5-diamino-6-chloropyrazinoate with benzylguanidine.
Hypothesized Synthesis Workflow
Caption: A hypothesized workflow for the synthesis of this compound.
Quantitative Pharmacological Data
This compound is a potent inhibitor of the epithelial sodium channel (ENaC) and also exhibits inhibitory activity against the Na+/Ca2+ exchanger (NCX).[1][3] Its high affinity for ENaC has made it an invaluable tool for studying the channel's function.
| Target | Species/Tissue | Assay Type | Parameter | Value | Reference |
| Epithelial Sodium Channel (ENaC) | Bovine Kidney Cortex | Radioligand Binding | Kd | 5 nM | [4] |
| Epithelial Sodium Channel (ENaC) | Bovine Kidney Cortex | Sodium Transport Inhibition | IC50 | 4 nM | [4] |
| Epithelial Sodium Channel (ENaC) | A6 Cells (Xenopus laevis Kidney) | Short-Circuit Current (Isc) | IC50 | 4.9 nM | [5] |
| Epithelial Sodium Channel (ENaC) | Rat Rectal Colon | Short-Circuit Current (Isc) | IC50 | 51.1 nM | [6] |
| Na+/Ca2+ Exchanger (NCX) | Mouse Podocytes | Cytosolic Calcium Response | IC50 | ~100 nM | [3] |
| TRPP3 Channel | - | Ca2+-activated Current Inhibition | IC50 | 1.1 µM | [3] |
Key Experimental Protocols
The characterization of this compound's pharmacological activity has relied on several key experimental techniques.
Ussing Chamber Electrophysiology
The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues.[7][8] It allows for the measurement of short-circuit current (Isc), an indicator of net ion movement across the epithelium.
Generalized Protocol:
-
Tissue Preparation: Freshly excised epithelial tissue (e.g., from nasal or rectal mucosa) is carefully dissected and mounted between two halves of the Ussing chamber, separating the apical and basolateral sides.[7]
-
Perfusion: Both chambers are filled with an appropriate physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer), gassed with 95% O2/5% CO2, and maintained at 37°C.[8]
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV using an external voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which is continuously recorded.
-
Drug Application: After a stable baseline Isc is established, this compound is added to the apical chamber in increasing concentrations to generate a dose-response curve.
-
Data Analysis: The change in Isc following the addition of Benzamil is used to determine the IC50 value, representing the concentration at which 50% of the ENaC-mediated current is inhibited.
Patch Clamp Electrophysiology
The patch clamp technique allows for the study of ion channel activity at the single-channel or whole-cell level, providing detailed insights into channel gating and conductance.[9][10]
Generalized Whole-Cell Patch Clamp Protocol:
-
Cell Preparation: Cells expressing ENaC (e.g., cultured epithelial cells or isolated primary cells) are plated on a coverslip.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents are recorded.
-
Drug Perfusion: A solution containing this compound is perfused over the cell to measure its effect on the whole-cell current.
-
Data Analysis: The Benzamil-sensitive current, obtained by subtracting the current in the presence of the drug from the control current, is analyzed to determine the inhibitory characteristics.[9]
Radioligand Binding Assay
Radioligand binding assays are used to directly measure the affinity of a drug for its receptor.[11][12]
Generalized Protocol:
-
Membrane Preparation: Membrane vesicles are prepared from a tissue or cell line known to express the target receptor (e.g., bovine kidney cortex for ENaC).[4]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Benzamil) in the presence of varying concentrations of unlabeled this compound (for competition assays).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data from competition binding assays are used to calculate the Ki (inhibition constant), which reflects the affinity of the unlabeled drug for the receptor. Saturation binding assays, where increasing concentrations of the radioligand are used, allow for the determination of the Kd (dissociation constant) and Bmax (maximum number of binding sites).[12]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct blockade of the epithelial sodium channel (ENaC).[1] ENaC is a heterotrimeric channel composed of α, β, and γ subunits that mediates sodium reabsorption in various epithelial tissues, including the kidney, colon, and airways.
ENaC Inhibition Pathway
Caption: Mechanism of ENaC inhibition by this compound.
By binding to a site within the external pore of the ENaC, Benzamil physically occludes the channel, preventing the influx of sodium ions into the cell.[13] This reduction in sodium reabsorption leads to diuresis and a decrease in blood pressure.
In addition to its effects on ENaC, Benzamil also inhibits the Na+/Ca2+ exchanger (NCX).[3] The NCX is a membrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by extruding calcium from the cell in exchange for sodium influx. Inhibition of the NCX by Benzamil can lead to an increase in intracellular calcium concentration, which can have various downstream effects depending on the cell type.[14]
Conclusion
This compound, born from the systematic chemical exploration of amiloride, has proven to be an indispensable tool in the field of ion transport research. Its high affinity and specificity for the epithelial sodium channel have allowed for detailed characterization of ENaC's function and regulation. The experimental methodologies developed and refined for studying Benzamil and other amiloride analogues continue to be fundamental in the ongoing investigation of ion channel physiology and the development of new therapeutic agents targeting these critical membrane proteins.
References
- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of alteration of extracellular Na+ or Ca2+ and inhibition of Ca2+ entry, Na(+)-H+ exchange, and Na(+)-Ca2+ exchange by diltiazem, amiloride, and dichlorobenzamil on the response of cardiac cell aggregates to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 9. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanidine synthesis [organic-chemistry.org]
- 11. data.epo.org [data.epo.org]
- 12. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamil Hydrochloride: A Technical Guide for Investigating Cellular Ion Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of benzamil hydrochloride, a potent pharmacological tool used to investigate the roles of various ion channels and transporters in cellular physiology. As a derivative of amiloride, benzamil offers increased potency and distinct selectivity, making it invaluable for dissecting complex ion transport mechanisms. This document details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its application in laboratory settings.
Mechanism of Action
This compound is primarily recognized as a potent blocker of the Epithelial Sodium Channel (ENaC) and the Sodium-Calcium Exchanger (NCX).[1] Its utility stems from its ability to inhibit specific pathways of Na+ and Ca2+ movement across the cell membrane. However, like many pharmacological agents, its selectivity is concentration-dependent, and it is known to affect other ion transport proteins at higher concentrations.
Primary Targets:
-
Epithelial Sodium Channel (ENaC): Benzamil blocks ENaC with high affinity, thereby inhibiting sodium reabsorption in tissues like the kidney and lungs.[1][2] This makes it a critical tool for studying sodium homeostasis and its role in conditions like cystic fibrosis and hypertension.[1][3]
-
Na+/Ca2+ Exchanger (NCX): It acts as an inhibitor of the NCX, a bidirectional transporter crucial for maintaining calcium homeostasis in various cell types, including cardiac myocytes and neurons.[4] Benzamil's effect on NCX is instrumental in studies of cardiac function, neurosecretion, and cellular stress responses.[5][6]
Secondary and Off-Target Effects: At higher concentrations, benzamil can also inhibit other channels and transporters, including:
A thorough understanding of these targets is crucial for accurate interpretation of experimental results.
Caption: Primary and secondary molecular targets of this compound.
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC50) or constant (Ki) of benzamil varies significantly across its different targets. This differential potency allows for its relatively selective use at nanomolar concentrations for ENaC, while micromolar concentrations are required to inhibit other transporters.
| Target | Potency (IC50 / Ki) | Cell/Tissue Type | Reference |
| Epithelial Na+ Channel (ENaC) | 4.9 nM (IC50) | A6 cells (renal epithelium) | [12] |
| 50 nM (IC50) | Murine polycystic kidney cells | [13] | |
| Na+/Ca2+ Exchanger (NCX) | ~100 nM (IC50) | General | [4][5] |
| 21 µM (IC50) | Rat ventricular cardiomyocytes | [8] | |
| TRPP3 Channel | 1.1 µM (IC50) | Ca2+-activated TRPP3 | [5] |
| Acid-Sensing Ion Channel 1a (ASIC1a) | 2.40 µM (IC50) | Cortical neurons | [7] |
| 3.50 µM (IC50) | CHO cells | [7] | |
| L-type Ca2+ Channels | 4 µM (IC50) | Rat ventricular cardiomyocytes | [8] |
| Mitochondrial Na+/Ca2+ Antiporter | 167 µM (Ki) | Heart mitochondria | [14] |
Experimental Protocols
This compound is a versatile tool applicable to a range of standard cellular biology techniques. Below are detailed methodologies for its use in key experiments.
Electrophysiology: Patch-Clamp Analysis
Patch-clamp electrophysiology is the gold-standard method for studying ion channel activity.[15] Benzamil can be used to block specific channels (like ENaC) to isolate and characterize other currents, or to directly study the properties of benzamil-sensitive channels.
Objective: To measure the inhibition of a specific ion channel current (e.g., ENaC-mediated current) by benzamil.
Materials:
-
Cells: Cultured cells expressing the channel of interest (e.g., renal epithelial cells) or isolated primary cells.
-
Solutions:
-
Extracellular (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[16]
-
Intracellular (Pipette) Solution: Composition varies by experiment. A typical KCl-based solution contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH adjusted to 7.3 with KOH.[16][17]
-
Benzamil Stock Solution: 10 mM this compound in DMSO, stored at -20°C. Dilute to final working concentrations in extracellular solution on the day of the experiment.
-
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.[16]
Protocol:
-
Preparation: Plate cells on glass coverslips suitable for microscopy. Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-6 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a target cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.[16]
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.
-
Baseline Recording: Clamp the cell at a desired holding potential (e.g., -60 mV). Record baseline currents. Use voltage steps or ramps to elicit channel activity and establish a stable baseline.
-
Benzamil Application: Perfuse the chamber with the extracellular solution containing the desired concentration of benzamil (e.g., 1 µM for ENaC).
-
Inhibition Recording: Record the currents in the presence of benzamil until a new steady-state is reached, indicating channel block.
-
Washout: Perfuse with the control extracellular solution to wash out the drug and observe any recovery of the current.
-
Data Analysis: Measure the current amplitude before, during, and after benzamil application. Calculate the percentage of inhibition.
Caption: Workflow for a typical patch-clamp experiment using benzamil.
Fluorescence Imaging of Intracellular Ions
Fluorescence-based assays allow for real-time monitoring of intracellular ion concentrations in populations of cells.[18] Benzamil can be used to determine the contribution of NCX to calcium clearance or ENaC to sodium influx.
Objective: To assess the effect of benzamil on intracellular calcium ([Ca2+]i) dynamics following a stimulus.
Materials:
-
Cells: Adherent cells grown on glass-bottom imaging dishes.
-
Fluorescent Indicator: A Ca2+-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Solutions:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Stimulant: A substance to induce Ca2+ influx (e.g., high potassium solution, ionomycin, or a specific agonist).
-
Benzamil Stock Solution: 10 mM in DMSO.
-
-
Equipment: Fluorescence microscope with a camera and appropriate filter sets, perfusion or liquid handling system.
Protocol:
-
Dye Loading: Incubate cells with the fluorescent indicator (e.g., 2-5 µM Fluo-4 AM) in loading buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with fresh buffer to remove extracellular dye.
-
Baseline Measurement: Place the dish on the microscope stage. Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
Pre-incubation (Optional): To assess the effect of benzamil on the resting state, perfuse with buffer containing benzamil (e.g., 10 µM for NCX) and incubate for 5-10 minutes.
-
Stimulation: Add the stimulus to the cells to trigger a change in intracellular ion concentration. For example, to study NCX in reverse mode, you might first load cells with Na+ and then apply a depolarizing stimulus.
-
Data Acquisition: Record fluorescence intensity over time before, during, and after the stimulation.
-
Benzamil Application: Apply benzamil either before or during the recovery phase after stimulation to observe its effect on ion clearance.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. Analyze parameters such as the peak amplitude of the response, the rate of rise, and the rate of decay. Compare these parameters between control and benzamil-treated cells.
Caption: General workflow for fluorescence-based ion indicator experiments.
Radioactive Ion Flux Assays
Ion flux assays measure the net movement of ions across the membranes of a cell population, often using radioactive tracers.[19] They are a robust method for screening compounds and studying transporter function in a high-throughput format.
Objective: To measure the inhibition of Na+ influx through ENaC using a radioactive 22Na+ tracer.
Materials:
-
Cells: Cells expressing ENaC grown to confluence in a multi-well plate (e.g., 24- or 96-well).
-
Radioactive Tracer: 22NaCl.
-
Solutions:
-
Uptake Buffer: A physiological salt solution (e.g., HBSS).
-
Wash Buffer: Cold buffer, possibly containing a non-radioactive salt to displace extracellular tracer (e.g., ice-cold PBS).
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Benzamil Stock Solution: 10 mM in DMSO.
-
-
Equipment: Scintillation counter, multi-well plates.
Protocol:
-
Cell Plating: Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cell monolayers with uptake buffer. Pre-incubate the cells for 10-20 minutes with uptake buffer containing various concentrations of benzamil or a vehicle control (DMSO).
-
Initiate Flux: Remove the pre-incubation solution and add uptake buffer containing the radioactive tracer (e.g., 1 µCi/mL 22Na+) and the corresponding concentration of benzamil or vehicle.
-
Incubation: Incubate the plate for a defined period (e.g., 5-30 minutes) at 37°C to allow for ion uptake. The time should be within the linear range of uptake.
-
Terminate Flux: Rapidly terminate the uptake by aspirating the radioactive solution and washing the monolayers multiple times (3-5 times) with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of 22Na+ uptake for each condition. Normalize the data to a control (e.g., vehicle-treated cells) and plot the dose-response curve for benzamil to calculate its IC50.
Caption: Key steps in a radioactive ion flux assay to test inhibitors.
Considerations for Experimental Design
-
Concentration Selection: Given the range of targets, selecting the appropriate benzamil concentration is critical. Use the lowest effective concentration to maximize selectivity for the primary target of interest (e.g., low nanomolar for ENaC, high nanomolar to low micromolar for NCX).
-
Solubility: this compound has moderate solubility in aqueous solutions but is readily soluble in DMSO.[5] When preparing working solutions, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including controls.
-
Off-Target Effects: Be aware of potential off-target effects, especially at concentrations above 1 µM.[7][9] Consider using other, structurally different inhibitors to confirm that the observed effect is specific to the target of interest. For example, when studying NCX, inhibitors like SEA0400 or KB-R7943 could be used for validation.[6]
-
Controls: Always include appropriate controls. A vehicle control (e.g., DMSO) is essential. For some experiments, a positive control inhibitor or a negative control (cells not expressing the target channel) can be invaluable for validating the assay.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. Benzamil, a blocker of epithelial Na(+) channel-induced upregulation of artery oxygen pressure level in acute lung injury rabbit ventilated with high frequency oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Role for Benzamil-Sensitive Proteins of the Central Nervous System in the Pathogenesis of Salt-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NCX inhibitor, ENaC inhibitor | Probechem Biochemicals [probechem.com]
- 5. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 6. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by 5-N-(4-chlorobenzyl)-2',4'-dimethylbenzamil of Na+/Ca2+ exchange and L-type Ca2+ channels in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Na+-dependent Ca2+ efflux from heart mitochondria by amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Benzamil Hydrochloride at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride, a potent analog of amiloride, is widely recognized for its high-affinity blockade of the epithelial sodium channel (ENaC). Its utility as a specific pharmacological tool, however, is compromised at higher concentrations due to a range of off-target interactions. Understanding these unintended effects is critical for the accurate interpretation of experimental data and for the safe development of any potential therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound, with a focus on the quantitative aspects of these interactions, the detailed experimental protocols for their characterization, and the signaling pathways involved.
Quantitative Summary of Off-Target Effects
The following table summarizes the known off-target interactions of this compound, including the reported half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd). It is important to note that these values can vary depending on the experimental system and conditions.
| Target | Reported IC50 / Kd | Experimental System | Reference |
| Primary Target: Epithelial Sodium Channel (ENaC) | IC50: ~4 nM, Kd: ~5 nM | Bovine kidney cortex membrane vesicles | [1] |
| Off-Target: Sodium-Calcium Exchanger (NCX) | IC50: ~100 nM | Mouse podocytes | [1] |
| IC50: 21 µM | Isolated adult rat ventricular cardiomyocytes | [2] | |
| Off-Target: Transient Receptor Potential Polycystin-L (TRPP3) Channel | IC50: 1.1 µM | Xenopus laevis oocytes expressing TRPP3 | [1][3] |
| Off-Target: Na+/H+ Exchanger (NHE) | Pharmacological profile: Ethylisopropylamiloride > Amiloride > Benzamil | Glial cell lines (C6 and NN) | [4] |
| Off-Target: H+-K+-ATPase | Inhibition demonstrated in vivo and in vitro | Wild-type mice and pig α1-isoform of HKA | [5][6] |
| Off-Target: Small Conductance Ca2+-activated K+ (SK) Channels | Inhibition of neuronal SK-mediated IAHP current demonstrated | Hippocampal pyramidal neurons and heterologously expressed SK channels | [7][8] |
| Off-Target: Neuronal Voltage-Gated Calcium Channels | Inhibition of neuronal voltage-gated calcium currents demonstrated | Hippocampal pyramidal neurons | [7][8] |
Detailed Experimental Protocols
Measurement of Na+/Ca2+ Exchanger (NCX) Inhibition
a) 45Ca2+ Uptake Assay in Cardiomyocytes
This protocol is adapted from studies investigating the effect of amiloride derivatives on Ca2+ uptake in isolated cardiomyocytes.[2]
-
Cell Preparation: Isolate adult rat ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Loading with Na+: To induce Ca2+ uptake via the reverse mode of the NCX, preload the cells with Na+. This can be achieved by preincubating the cells in a Na+-rich, Ca2+-free buffer containing 1 mM ouabain to inhibit the Na+/K+-ATPase.
-
Incubation with Benzamil: Preincubate the Na+-loaded cells with varying concentrations of this compound for a specified period (e.g., 15 or 120 minutes).
-
Initiation of 45Ca2+ Uptake: Initiate Ca2+ uptake by adding a buffer containing 45Ca2+ and depolarizing the cells with a high concentration of KCl (e.g., 137 mM LiCl can be used to maintain osmolarity while depolarizing).
-
Termination and Measurement: After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., containing La3+ to block Ca2+ channels and exchangers). Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of 45Ca2+ uptake against the concentration of this compound.
b) Fluorescent Measurement of Intracellular Ca2+
This method utilizes fluorescent Ca2+ indicators to monitor changes in intracellular calcium concentration ([Ca2+]i) in response to NCX activity.
-
Cell Loading: Load the cells (e.g., mouse podocytes) with a Ca2+-sensitive fluorescent dye such as Fluo-3 AM or Fura-2 AM according to the manufacturer's instructions.
-
Experimental Setup: Perfuse the cells with a physiological saline solution and monitor the fluorescence using a fluorescence microscope or a plate reader.
-
Induction of NCX Activity: Induce the reverse mode of the NCX by depleting extracellular sodium, which will cause an increase in [Ca2+]i.
-
Application of Benzamil: Apply varying concentrations of this compound to the cells and measure the resulting inhibition of the sodium-depletion-induced rise in [Ca2+]i.
-
Data Analysis: Calculate the IC50 for Benzamil's inhibition of the NCX-mediated Ca2+ response.
Characterization of TRPP3 Channel Inhibition
This protocol is based on studies of amiloride analog effects on TRPP3 channels expressed in Xenopus laevis oocytes.[1][3]
a) Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding for the human TRPP3 channel and incubate for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Channel Activation and Inhibition: Perfuse the oocyte with a solution containing a Ca2+ concentration sufficient to activate TRPP3 channels. Once a stable current is recorded, apply varying concentrations of this compound to the bath and record the inhibition of the Ca2+-activated currents.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of current inhibition against the Benzamil concentration to determine the IC50 value.
b) 45Ca2+ Uptake Assay in Oocytes
-
Oocyte Preparation: Prepare TRPP3-expressing and control (uninjected) oocytes as described above.
-
Uptake Experiment: Incubate the oocytes in a solution containing 45Ca2+ in the presence and absence of varying concentrations of this compound.
-
Measurement: After the incubation period, wash the oocytes thoroughly to remove extracellular 45Ca2+, lyse them individually, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the TRPP3-mediated 45Ca2+ uptake by subtracting the uptake in control oocytes from that in TRPP3-expressing oocytes. Determine the inhibitory effect of Benzamil at different concentrations.
Assessment of Na+/H+ Exchanger (NHE) Inhibition
The following protocols are standard methods for measuring NHE activity.[4]
a) Intracellular pH Measurement using BCECF
-
Cell Loading: Load the cells (e.g., glial cells) with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
-
Inducing Acidosis: Induce intracellular acidosis, for example, by the ammonium prepulse technique (exposing cells to NH4Cl followed by its removal).
-
Monitoring pH Recovery: Monitor the recovery of intracellular pH (pHi) in the presence of extracellular Na+, which is mediated by the NHE.
-
Inhibition by Benzamil: Perform the pHi recovery experiment in the presence of different concentrations of this compound to assess its inhibitory effect on the rate of pHi recovery.
-
Data Analysis: Compare the rates of pHi recovery in the presence and absence of the inhibitor to determine the extent of NHE inhibition.
b) 22Na+ Uptake Assay
-
Acid Loading: Acid-load the cells as described above.
-
22Na+ Uptake: Measure the initial rate of amiloride-sensitive 22Na+ uptake in the acid-loaded cells.
-
Inhibition by Benzamil: Perform the uptake assay in the presence of varying concentrations of this compound.
-
Data Analysis: Determine the concentration-dependent inhibition of 22Na+ uptake by Benzamil.
Evaluation of H+-K+-ATPase Inhibition
This protocol is based on in vitro and in vivo studies of Benzamil's effect on renal H+-K+-ATPases.[5][6]
a) In Vitro Assay with Isolated Enzyme
-
Enzyme Preparation: Isolate the α1-isoform of the H+-K+-ATPase from a suitable source (e.g., pig gastric mucosa).
-
ATPase Activity Assay: Measure the ATPase activity of the isolated enzyme by quantifying the liberation of inorganic phosphate (Pi) from ATP.
-
Inhibition by Benzamil: Perform the activity assay in the presence of a range of this compound concentrations.
-
Data Analysis: Determine the concentration of Benzamil required to inhibit the H+-K+-ATPase activity.
b) In Vivo Measurement of Urine pH in Mice
-
Animal Model: Use wild-type and, if available, H+-K+-ATPase knockout mice for comparison.
-
Benzamil Administration: Administer this compound to the mice (e.g., via intraperitoneal injection).
-
Urine Collection and Analysis: Collect urine samples at different time points after administration and measure the urinary pH.
-
Data Analysis: Compare the changes in urinary pH in wild-type mice treated with Benzamil to untreated controls and to treated knockout mice to assess the in vivo effect on renal H+-K+-ATPase activity.
Signaling Pathways and Experimental Workflows
The off-target inhibition of various ion transporters and channels by this compound at high concentrations can lead to significant alterations in intracellular signaling. The following diagrams, generated using the DOT language, illustrate some of these pathways and the experimental workflows used to study them.
References
- 1. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Na+/H+ exchange on the apical side of surface colonocytes using BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of both Na/H and bicarbonate-dependent exchange is required to prevent recovery of intracellular pH in single cardiomyocytes exposed to metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 6. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamil Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity
Benzamil hydrochloride is a potent derivative of the diuretic amiloride, recognized primarily for its role as a specific and high-affinity blocker of the epithelial sodium channel (ENaC).[1][2] Its chemical modifications result in a significantly more potent inhibition of sodium transport compared to its parent compound.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Benzamil, or benzyl amiloride, is a pyrazine derivative containing a guanidinium group.[1] It is commercially available as a hydrochloride salt, often in a hydrated form.[1][3]
| Property | Value | Source(s) |
| IUPAC Name | 3,5-diamino-N-[(1E)-amino(benzylamino)methylidene]-6-chloropyrazine-2-carboxamide hydrochloride | [1] |
| Synonyms | Benzylamiloride hydrochloride, N-(benzylamidino)-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride | [3][4] |
| CAS Number | 2898-76-2 (Benzamil), 161804-20-2 (this compound) | [1][5][6] |
| Molecular Formula | C₁₃H₁₄ClN₇O · HCl | [5][7] |
| Molecular Weight | 356.21 g/mol (anhydrous basis) | [6][7] |
| Appearance | Crystalline solid, yellow in color | [5] |
| Solubility | DMSO: up to 98 mg/mL (275.11 mM) Water: ~2-3.56 mg/mL (5.61-10 mM) DMF: 0.5 mg/mL Ethanol: 3 mg/mL (8.42 mM) | [5][7] |
| Purity | ≥98% (by HPLC) | [5] |
| Storage | 2–8 °C, desiccated | [3] |
Mechanism of Action
This compound's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in tissues such as the kidneys and lungs.[1][8] By adding a benzyl group to the guanidinium group of amiloride, its inhibitory activity is increased by several hundredfold.[1]
In addition to its potent effect on ENaC, Benzamil also functions as an inhibitor of the Na+/Ca2+ exchanger (NCX) and other ion channels, albeit at different concentrations.[1][5]
Primary Targets:
-
Epithelial Sodium Channel (ENaC): Benzamil is a highly potent blocker of ENaC, thereby inhibiting sodium transport across cell membranes.[5][9] This action is central to its diuretic effect and its investigation in conditions like cystic fibrosis and acute lung injury.[1][8]
-
Sodium-Calcium Exchanger (NCX): It is also a known inhibitor of the NCX, which plays a role in regulating intracellular calcium levels.[5][7]
-
Transient Receptor Potential Polycystin-L (TRPP3): Benzamil has been shown to inhibit this member of the TRP superfamily of cation channels.[5]
-
H+-K+-ATPases: Recent studies suggest that Benzamil can directly inhibit H+-K+-ATPases in the kidney's collecting duct, leading to urine alkalization, an effect previously attributed solely to ENaC inhibition.[10]
Mechanism of Action of this compound on various ion channels.
Quantitative Activity Data
The inhibitory potency of this compound varies across its different molecular targets. The following table summarizes key quantitative metrics reported in the literature.
| Target | Metric | Value | Organism/System | Source(s) |
| Epithelial Sodium Channel (ENaC) | IC₅₀ | 4 nM | Bovine kidney cortex membrane vesicles | [5][11][12] |
| Epithelial Sodium Channel (ENaC) | Kd | 5 nM | Bovine kidney cortex membrane vesicles | [5][11][12] |
| Na⁺/Ca²⁺ Exchanger (NCX) | IC₅₀ | ~100 nM | Mouse podocytes | [5][7] |
| TRPP3 Channel | IC₅₀ | 1.1 µM | Ca²⁺-activated TRPP3 channel activity | [5][12] |
Experimental Protocols
The study of this compound involves a range of in vitro and in vivo experimental procedures to characterize its effects on ion transport and its physiological consequences.
In Vitro: Ion Transport and Binding Assays
Objective: To determine the inhibitory potency (IC₅₀) and binding affinity (Kd) of Benzamil on specific ion channels.
Methodology - ENaC Inhibition Assay:
-
Tissue Preparation: Isolate individual Cortical Collecting Duct (CCD) segments from rabbit or mouse kidneys via microdissection.[2]
-
Cell Loading: Load the dissected tubules with a sodium-sensitive fluorescent dye.
-
Perfusion: Perfuse the lumen of the tubules with a physiological solution.
-
Baseline Measurement: Measure the baseline intracellular Na⁺ concentration ([Na⁺]i) using fluorescence microscopy. This reflects the basal Na⁺ transport across the apical membrane.[2]
-
Inhibition: Add this compound to the luminal perfusate at varying concentrations (e.g., 10⁻⁶ M).[2]
-
Data Acquisition: Record the change in [Na⁺]i. A significant decrease in [Na⁺]i upon application of Benzamil indicates ENaC blockade.[2]
-
Analysis: Plot the concentration of Benzamil against the inhibition of sodium transport to calculate the IC₅₀ value.
Methodology - Photoaffinity Labeling:
-
Vesicle Preparation: Prepare membrane vesicles from a relevant tissue source, such as bovine kidney cortex.
-
Incubation: Incubate the vesicles with a photoactivatable analog of Benzamil.
-
Photolysis: Expose the mixture to UV light to induce covalent cross-linking of the analog to its binding site on the ENaC protein.
-
Analysis: Use techniques like SDS-PAGE and autoradiography to identify the labeled protein subunits, providing insight into the drug-channel interaction.[5]
Workflow for an in vitro ENaC inhibition assay.
In Vivo: Animal Model Studies
Objective: To evaluate the physiological effects of this compound in living organisms.
Methodology - Hypertension Model:
-
Animal Model: Use stroke-prone spontaneously hypertensive rats (SHRSP).[13]
-
Drug Administration: Administer this compound (e.g., 0.7 mg/kg/day) via subcutaneous (s.c.) or intracerebroventricular injection.[2][13]
-
Monitoring: Continuously monitor physiological parameters such as mean arterial pressure and sympathetic nervous activity.[2]
-
Endpoint Analysis: Assess outcomes such as survival duration and changes in blood pressure to determine the in vivo efficacy of the compound.[13]
Methodology - Acute Lung Injury (ALI) Model:
-
Animal Model: Induce acute lung injury in rabbits.
-
Ventilation: Ventilate the animals using a lung-protective strategy like high-frequency oscillation ventilation (HFOV).[8]
-
Drug Administration: Apply Benzamil (e.g., 20 µM) directly to the lung luminal space.[8]
-
Monitoring: Measure the partial pressure of oxygen in arterial blood (PaO₂) to assess gas exchange efficiency.[8]
-
Analysis: Compare the recovery of PaO₂ in Benzamil-treated animals versus controls to evaluate its therapeutic potential in resolving lung edema.[8]
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. Benzamil (hydrochloride)| cas 161804-20-2 [dcchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 2898-76-2 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, Sodium channel blocker (CAS 161804-20-2) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Benzamil, a blocker of epithelial Na(+) channel-induced upregulation of artery oxygen pressure level in acute lung injury rabbit ventilated with high frequency oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 12. Benzamil (hydrochloride) - Applications - CAT N°: 14313 [bertin-bioreagent.com]
- 13. This compound | 2898-76-2 [chemicalbook.com]
Benzamil Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamil hydrochloride, a potent analog of amiloride, has emerged as a critical pharmacological tool in neuroscience research. Primarily known as a blocker of the epithelial sodium channel (ENaC), its utility extends to the modulation of acid-sensing ion channels (ASICs) and the Na+/Ca2+ exchanger (NCX). This diverse activity profile makes it invaluable for investigating the roles of these channels in a range of neurological processes and disease models, including cerebral ischemia, neuroinflammation, and sensory transduction. This technical guide provides an in-depth overview of this compound's mechanisms of action, summarizes key quantitative data, details experimental protocols for its use in pivotal neuroscience research models, and visualizes the core signaling pathways it influences.
Pharmacology and Mechanism of Action
This compound exerts its effects by blocking several key ion channels and exchangers, with varying affinities. Its primary targets belong to the ENaC/degenerin (DEG) superfamily, but it also impacts cellular calcium homeostasis through its action on NCX.[1]
-
Epithelial Sodium Channels (ENaC): ENaCs are constitutively active, amiloride-sensitive sodium channels crucial for sodium homeostasis. In the central nervous system (CNS), ENaC subunits are expressed in various brain regions and are implicated in processes such as synaptic function and blood pressure regulation.[1] Benzamil is a highly potent ENaC blocker.[2]
-
Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels that are activated by extracellular acidosis, a common feature in pathological conditions like cerebral ischemia.[3] ASIC1a, a prominent subunit in the brain, is permeable to both Na+ and Ca2+ and its over-activation is a key step in ischemic neuronal death.[3][4] Benzamil acts as an inhibitor of ASIC1a.
-
Na+/Ca2+ Exchanger (NCX): The NCX is a bidirectional membrane transporter that is vital for regulating intracellular calcium levels.[5] In pathological states such as ischemia, the exchanger can operate in a "reverse mode," contributing to cytotoxic calcium influx.[6] Benzamil is also known to inhibit NCX.[7]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound varies across its different targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature.
| Target Channel/Exchanger | Subtype/Condition | Reported IC50 | Species/Model | Citation(s) |
| ASIC | ASIC1a (heterologously expressed in CHO cells) | 3.50 µM | Chinese Hamster | [8] |
| ASIC1a (in cortical neurons) | 2.40 µM | Mouse | [8] | |
| ASIC1a (heterologously expressed in CHO cells) | 1.36 µM | Chinese Hamster | [9] | |
| ENaC | ENaC (likely αβγ heteromer) | 50 nM | Murine Model | [10] |
| NCX | Na+/Ca2+ Exchanger | ~100 nM | Not Specified | [11] |
Key Research Applications and Experimental Protocols
This compound is utilized in a variety of in vitro and in vivo models to dissect the roles of its target channels in neurological function and disease.
In Vivo Model: Transient Focal Cerebral Ischemia (MCAO)
The middle cerebral artery occlusion (MCAO) model is a widely used method to simulate ischemic stroke in rodents. Benzamil can be administered to investigate the role of ASICs in ischemic neuronal damage.
Experimental Protocol: Intracerebroventricular (ICV) Administration of Benzamil in a Mouse MCAO Model
-
Animal Preparation: Adult male mice are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.
-
ICV Cannula Implantation: A guide cannula is stereotaxically implanted into the lateral ventricle. Coordinates are determined based on a standard mouse brain atlas. The cannula is secured with dental cement.
-
Drug Administration: 30 minutes prior to MCAO, a 1 µL solution of this compound (e.g., 150 µM or 500 µM in artificial cerebrospinal fluid - aCSF) is injected into the lateral ventricle via the implanted cannula.[7] The total volume of cerebrospinal fluid in an adult mouse is approximately 40 µL.[7]
-
MCAO Procedure (Intraluminal Filament Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated distally and transected.
-
A standardized silicon-coated monofilament (e.g., 7-0) is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery. Occlusion is often verified by Laser Doppler Flowmetry.
-
The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia.[7]
-
-
Reperfusion and Post-Operative Care:
-
After the occlusion period, the filament is withdrawn to allow for reperfusion.
-
The incision is closed, and the animal is allowed to recover.
-
-
Outcome Assessment: 24 hours after reperfusion, the animal is euthanized, and the brain is removed. The brain is sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume. The unstained (white) tissue represents the ischemic lesion.
In Vitro Model: Brain Slice Electrophysiology
Acute brain slices allow for the study of neuronal properties in a preserved local circuit. Benzamil can be bath-applied to investigate its effects on neuronal excitability and synaptic transmission.
Experimental Protocol: Whole-Cell Patch-Clamp Recording from Acute Hippocampal Slices
-
Animal Preparation and Brain Extraction:
-
A rodent (e.g., a rat or mouse) is deeply anesthetized and decapitated.
-
The brain is rapidly removed and submerged in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
-
Slicing Solution Composition (aCSF variant): The slicing solution is designed to minimize excitotoxicity during preparation. A typical composition is (in mM): 127 NaCl, 1.0 KCl, 1.2 KH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, and 1.3 MgCl2.[12]
-
Slicing: The brain is sectioned into coronal or sagittal slices (e.g., 300-400 µm thick) using a vibratome in the cold, oxygenated slicing solution.
-
Slice Recovery: Slices are transferred to a holding chamber containing recording aCSF (similar composition to slicing solution, but can vary) at room temperature or slightly elevated temperature (e.g., 32-34°C) and allowed to recover for at least 1 hour.[13]
-
Recording:
-
A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated recording aCSF.
-
Neurons (e.g., pyramidal cells in the CA1 region of the hippocampus) are visualized using differential interference contrast (DIC) optics.
-
A glass micropipette (3-7 MΩ resistance) filled with an appropriate internal solution is used to form a high-resistance (>1 GΩ) seal with the membrane of a target neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of membrane potential or ionic currents.
-
-
Benzamil Application: After obtaining a stable baseline recording, this compound is added to the perfusion aCSF at the desired concentration (e.g., 1-20 µM, depending on the target and experimental question).[14] The effects on neuronal properties (e.g., resting membrane potential, action potential firing, synaptic currents) are then recorded.
Signaling Pathways and Visualizations
Benzamil's inhibitory actions interrupt key pathological signaling cascades, particularly in the context of ischemic injury.
Neuroprotection via ASIC1a Blockade in Cerebral Ischemia
During cerebral ischemia, tissue acidosis leads to the activation of ASIC1a channels. The subsequent influx of Ca2+ triggers a cascade of downstream events culminating in neuronal cell death. Benzamil can mitigate this damage by blocking the initial trigger.[3][15]
Experimental Workflow for In Vitro Electrophysiology
The process of preparing and recording from acute brain slices involves a series of critical steps to ensure tissue viability and data quality.
Conclusion
This compound is a multifaceted pharmacological agent with significant utility in neuroscience research. Its potent inhibition of ENaC, ASICs, and NCX allows for the targeted investigation of these channels in both physiological and pathological contexts. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of this compound to advance our understanding of the nervous system. As research continues to unravel the complex roles of these ion channels in neurological disorders, the importance of precise pharmacological tools like benzamil will undoubtedly continue to grow.
References
- 1. ENaC in the brain--future perspectives and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The role of ASICS in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASIC1a contributes to neuroprotection elicited by ischemic preconditioning and postconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/Ca2+ Exchanger | Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 6. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 9. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 13. precisionary.com [precisionary.com]
- 14. academic.oup.com [academic.oup.com]
- 15. msm.edu [msm.edu]
The Role of Benzamil Hydrochloride in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride, a potent and specific inhibitor of the epithelial sodium channel (ENaC), has emerged as a critical pharmacological tool in cardiovascular research. Its ability to selectively block sodium influx in various cell types has provided invaluable insights into the pathophysiology of numerous cardiovascular diseases, particularly hypertension, and has illuminated novel therapeutic avenues. This technical guide provides an in-depth overview of the core applications of this compound in cardiovascular research, focusing on its mechanism of action, experimental applications, and the signaling pathways it modulates.
Mechanism of Action
This compound is a potent analog of amiloride, exhibiting a significantly higher affinity and specificity for the epithelial sodium channel (ENaC).[1][2] ENaC is a key regulator of sodium and water homeostasis, and its dysregulation is implicated in several cardiovascular disorders.[3][4] While its primary target is ENaC, at higher concentrations, Benzamil can also inhibit other ion transporters, such as the Na+/Ca2+ exchanger (NCX).[5][6] This dual inhibitory capacity, depending on the concentration used, allows researchers to dissect the relative contributions of these two important ion transport systems in various physiological and pathological processes.
Key Applications in Cardiovascular Research
Hypertension
A primary application of this compound is in the investigation of salt-sensitive hypertension. Central administration of Benzamil has been shown to attenuate hypertension in several animal models, including the deoxycorticosterone acetate (DOCA)-salt and Dahl salt-sensitive rat models.[5][7][8] These studies have been instrumental in demonstrating the critical role of brain ENaC in the pathogenesis of salt-induced hypertension.[7][9]
Experimental Model: DOCA-Salt Hypertensive Rat
The DOCA-salt model is a widely used experimental paradigm to induce hypertension that is sensitive to Benzamil.[8][10] The protocol typically involves uninephrectomy followed by the subcutaneous implantation of a DOCA pellet and the provision of saline drinking water.[8]
Experimental Workflow: Induction of DOCA-Salt Hypertension and Benzamil Treatment
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications [mdpi.com]
- 5. Effect of amiloride analogs on DOCA-salt-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamil blockade of brain Na+ channels averts Na(+)-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing tension: ENaC/ASIC proteins in cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benzamil Hydrochloride in Patch Clamp Experiments
Introduction
Benzamil hydrochloride is a potent analog of amiloride, primarily known as a highly specific and effective blocker of the epithelial sodium channel (ENaC).[1][2] ENaC is a crucial ion channel involved in sodium absorption in various epithelial tissues, including the kidneys, lungs, and colon, playing a key role in maintaining salt and water balance.[3][4] Its dysfunction is implicated in several renal and pulmonary disorders, making it a significant drug target.[3] In electrophysiological studies, particularly using the patch clamp technique, benzamil serves as an indispensable pharmacological tool to isolate and characterize ENaC-mediated currents.[5][6] These application notes provide detailed protocols for the use of this compound in both whole-cell and single-channel patch clamp experiments to study ENaC activity.
Mechanism of Action
Benzamil exerts its inhibitory effect by binding to the external pore of the ENaC, physically occluding the channel and preventing the influx of sodium ions. This blockade reduces the membrane's sodium conductance. In patch clamp recordings, the application of benzamil leads to a measurable decrease in inward sodium current, which is the hallmark of ENaC inhibition.[7] It is a more potent derivative of amiloride and also acts as a non-selective blocker for the broader Deg/ENaC family of channels.[1]
Quantitative Data: this compound Activity
The following table summarizes key quantitative parameters for this compound, derived from various electrophysiological studies.
| Parameter | Target Channel/System | Value | Species/Cell Type | Reference |
| IC₅₀ | Na⁺/Ca²⁺ Exchanger (NCX) | ~100 nM | Not Specified | [1] |
| IC₅₀ | TRPP3 Channel | 1.1 µM | Not Specified | [1] |
| EC₅₀ | ENaC/Deg Channel | ~4 nM (from pD₂ of 8.4) | Canine Chondrocytes | [8] |
| Effective Concentration | ENaC Blockade | 3 µM | Mouse Cortical Collecting Ducts | [7][9] |
| Effective Concentration | ENaC Blockade (Single Channel) | 100 nM | Canine Chondrocytes | [8] |
| Effective Concentration | ENaC Blockade (Whole Cell) | 1 µM | Rat Cortical Collecting Duct | [6] |
| ENaC Conductance | Single Channel | 5 pS (Room Temp) / 9 pS (37°C) | Rat Cortical Collecting Tubule | [5] |
| ENaC Conductance | Single Channel | 9 pS | Canine Chondrocytes | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results. This compound is soluble in DMSO, water, and ethanol.[1][2] A concentrated stock in DMSO is recommended for long-term storage.
Materials:
-
This compound powder (e.g., Tocris, Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: Based on the molecular weight (MW = 356.21 g/mol for the anhydrous form, but check the batch-specific value), calculate the mass of this compound needed to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).[1]
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × MW ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.[10]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[10] For short-term use (within one week), aliquots can be stored at 4°C.[10]
Note: When preparing the final working solution for an experiment, dilute the stock solution in the appropriate extracellular buffer. Ensure the final concentration of DMSO in the experimental medium does not exceed 0.1% to avoid solvent effects on the cells.[10]
Protocol 2: Whole-Cell Patch Clamp Recording of ENaC Currents
This protocol describes how to measure macroscopic (whole-cell) ENaC currents and their inhibition by benzamil using the voltage-clamp configuration.
Materials:
-
Cell line expressing ENaC (e.g., HEK293 stably transfected with αβγ-ENaC, mCCD cells)[3]
-
Patch clamp rig (amplifier, micromanipulator, microscope, data acquisition system)
-
Glass capillaries for pipette pulling
-
This compound working solution (e.g., 1-10 µM in extracellular solution)
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[11][12]
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH. (Note: Cs⁺ can be used instead of K⁺ to block potassium channels).[13]
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.[13]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[14]
-
Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[15]
-
-
Data Recording:
-
Switch the amplifier to voltage-clamp mode and set the holding potential to +40 mV or a similar value to keep the channels closed.[16]
-
Apply a voltage ramp or step protocol (e.g., step from +40 mV to -100 mV) to elicit ENaC currents.[16]
-
Record the baseline ENaC current in the control extracellular solution.
-
-
Application of Benzamil:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of benzamil (e.g., 3 µM).[7]
-
Allow sufficient time for the drug to take effect and for the current inhibition to reach a steady state.
-
Record the current in the presence of benzamil using the same voltage protocol.
-
-
Washout: Perfuse the chamber with the control extracellular solution to demonstrate the reversibility of the block, if applicable.
-
Data Analysis: The benzamil-sensitive current is calculated by subtracting the current remaining in the presence of benzamil from the initial baseline current. This difference represents the current mediated by ENaC.
Protocol 3: Single-Channel (Cell-Attached) Patch Clamp Recording
This protocol is for observing the activity of individual ENaC channels and the effect of benzamil on their open probability and conductance.
Materials:
-
Same as Protocol 2, with modifications to solutions.
-
Pipette Solution (in mM): 140 LiCl, 2 MgCl₂, 10 HEPES. Adjust pH to 7.4. (Note: Li⁺ is often used as the charge carrier as it permeates ENaC and has a lower single-channel conductance, which can improve signal-to-noise ratio).[16]
-
Bath Solution (in mM): High K⁺ solution to zero the cell's membrane potential (e.g., 145 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4).
Procedure:
-
Preparation: Prepare cells and patch pipettes as described in Protocol 2.
-
Establish Cell-Attached Configuration:
-
Approach a cell and form a GΩ seal as described above, but do not rupture the membrane patch.[14]
-
-
Data Recording:
-
In voltage-clamp mode, apply a constant holding potential (e.g., -Vp = -60 mV) to the patch of membrane to record channel openings and closings.[16]
-
Record baseline channel activity for several minutes. ENaC channels are typically identified by their small conductance (~5-9 pS) and long open and closed times.[5][17]
-
-
Application of Benzamil:
-
Since the patch is isolated, benzamil must be included in the pipette solution to test for inhibition from the extracellular side. Prepare pipettes containing different concentrations of benzamil to generate a dose-response curve.
-
Alternatively, for some cell types or preparations, benzamil can be added to the bath to study indirect effects on the channel.[6]
-
-
Data Analysis:
-
Analyze the recording to determine the single-channel current amplitude (i), open probability (Po), and the number of active channels (N).
-
The effect of benzamil is quantified by the reduction in channel activity (NPo). A flicker block, characterized by rapid transitions between open and blocked states, may also be observed.[5]
-
Visualizations
Caption: Mechanism of ENaC blockade by this compound.
Caption: Experimental workflow for a patch clamp experiment using benzamil.
References
- 1. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial sodium channels: characterization by using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENaC inhibition stimulates HCl secretion in the mouse cortical collecting duct. I. Stilbene-sensitive Cl− secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamil sensitive ion channels contribute to volume regulation in canine chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENaC inhibition stimulates HCl secretion in the mouse cortical collecting duct. I. Stilbene-sensitive Cl- secretion. [vivo.weill.cornell.edu]
- 10. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 13. Patch Clamp Protocol [labome.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 17. Single channel patch clamp. [bio-protocol.org]
Application Notes and Protocols: Dissolving Benzamil Hydrochloride for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamil hydrochloride is a potent analog of amiloride and a widely used pharmacological tool in cell biology research.[1] It primarily functions as a highly selective blocker of the epithelial sodium channel (ENaC) and an inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] Additionally, it has been shown to block other ion transport mechanisms, including TRPP3 channels and H+-K+-ATPases.[2][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a comprehensive guide to its solubility, preparation of stock and working solutions, and its mechanism of action.
Solubility Data
This compound exhibits variable solubility depending on the solvent. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions due to its high solubilizing capacity for this compound.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Citations |
| DMSO | 3.2 - 98 mg/mL | ~10 - 275 mM | Sonication is often recommended to aid dissolution. The most consistently reported solvent for high-concentration stocks. | [2][3][5][6][7][8] |
| Water | 2 - 50 mg/mL | ~5.6 - 140 mM | Solubility in aqueous solutions can be inconsistent; some sources report it as insoluble. | [2][6][8][9][10] |
| Ethanol | 3 - 6 mg/mL | ~8.4 - 16.8 mM | - | [6][7][10] |
| Methanol | 10 mg/mL | ~28 mM | May require heating and sonication to fully dissolve. | [10] |
Note: The molecular weight of this compound is 356.21 g/mol .[2][3] Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.[2]
Experimental Protocols
This section provides a detailed methodology for preparing this compound solutions for use in typical cell culture assays.
1. Protocol for Preparing a Concentrated Stock Solution (e.g., 100 mM in DMSO)
Materials:
-
This compound powder (CAS: 161804-20-2)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.62 mg.
-
Dissolution: a. Add the weighed powder to a sterile vial. b. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO. c. Tightly cap the vial and vortex thoroughly for 1-2 minutes. d. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[5][10]
-
Sterilization (Optional): If necessary, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5] b. Store the aliquots at -20°C or -80°C.[5][8] Solutions in DMSO are stable for at least 3 months when stored at -20°C.[8] The solid compound is stable for at least 4 years.[3]
2. Protocol for Preparing a Working Solution in Cell Culture Medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution directly into pre-warmed sterile cell culture medium to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.1%.[5]
-
Control Group: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound. This helps to confirm that any observed cellular effects are due to the compound and not the solvent.[5]
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the transport of ions across the cell membrane. Its primary targets are the Epithelial Sodium Channel (ENaC) and the Na+/Ca2+ Exchanger (NCX), leading to significant alterations in intracellular sodium and calcium concentrations.
Figure 1: Mechanism of action of this compound.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 6. Benzylamiloride hydrochloride产品说明书 [selleck.cn]
- 7. Benzylamiloride hydrochloride产品说明书 [selleck.cn]
- 8. astorscientific.us [astorscientific.us]
- 9. This compound hydrate 98 (HPLC) CAS 161804-20-2 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Benzamil Hydrochloride for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzamil hydrochloride is a potent analog of amiloride, primarily known as a highly selective and potent blocker of the epithelial sodium channel (ENaC).[1][2][3] It is several hundredfold more active than its parent compound, amiloride.[1] In addition to its effects on ENaC, Benzamil also functions as an inhibitor of the sodium-calcium exchanger (NCX) and, at higher concentrations, can block other channels like the transient receptor potential polycystin-3 (TRPP3) channel.[2][4] These properties make it a valuable tool for in vitro research in areas such as ion transport, hypertension, cystic fibrosis, and cellular signaling.
These application notes provide a summary of working concentrations and detailed protocols for the use of this compound in various in vitro experimental settings.
Data Presentation: Working Concentrations and IC₅₀ Values
The optimal working concentration of this compound is highly dependent on the specific target, cell type, and experimental assay. The following table summarizes reported inhibitory concentrations (IC₅₀) and working concentrations from various in vitro studies.
| Target/Assay | Cell Type/System | IC₅₀ / Kᵈ | Effective Working Concentration | Reference |
| Epithelial Sodium Channel (ENaC) | Bovine Kidney Cortex Membrane Vesicles | IC₅₀ = 4 nM; Kᵈ = 5 nM | - | [2] |
| Epithelial Sodium Channel (ENaC) | Oocytes expressing αβγ ENaC | IC₅₀ = 11 nM - 15 nM | - | [5] |
| Epithelial Sodium Channel (ENaC) | Murine Polycystic Kidney Disease Model | IC₅₀ = 50 nM | 1 µM - 10 µM (for full block) | [3][6] |
| Na⁺/Ca²⁺ Exchanger (NCX) | Mouse Podocytes | IC₅₀ ≈ 100 nM | - | [2][4] |
| TRPP3 Channel | - | IC₅₀ = 1.1 µM | - | [2][4] |
| Cell Volume Regulation | Cultured Cortical Rat Astrocytes | - | 1 µM - 100 µM | [7] |
| Antimicrobial Activity | P. aeruginosa | MIC₅₀ = 400 mg/L | - | [8] |
| Antimicrobial Activity | P. cepacia | MIC₅₀ = 800 mg/L | - | [8] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the target's activity and serve as a starting point for determining the optimal experimental concentration. Full inhibition often requires concentrations significantly higher than the IC₅₀.[3]
Key Considerations for In Vitro Use
-
Solubility: this compound is soluble in DMSO (up to 20 mg/mL or ~56 mM) and water (up to 3.56 mg/mL or ~10 mM).[2][4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[6]
-
Target Selectivity: While highly potent for ENaC, researchers should be aware of its inhibitory effects on NCX and other channels, especially when using concentrations in the micromolar range.[2][4] Appropriate controls should be included to dissect the specific effects on the target of interest.
-
Concentration Ranging: It is crucial to perform a concentration-response (dose-response) experiment to determine the optimal concentration for a specific cell line and experimental endpoint, as sensitivity can vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (M.W. 356.21 g/mol for the hydrochloride salt)[4]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.56 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or sonicate briefly until the powder is completely dissolved, yielding a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Protocol for ENaC Inhibition using Short-Circuit Current (Isc) Measurement
This protocol is adapted for use with epithelial cell monolayers (e.g., renal, airway) grown on permeable supports and mounted in an Ussing chamber.
Materials:
-
Epithelial cell monolayers cultured on permeable supports
-
Ussing chamber system
-
Ringer's solution or appropriate physiological buffer
-
This compound stock solution (10 mM in DMSO)
-
Amiloride (as a comparative control, optional)
-
Forskolin or other channel activators (if studying stimulated transport)
Procedure:
-
Equilibrate the Ringer's solution to 37°C and bubble with 95% O₂/5% CO₂.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Add fresh, equilibrated Ringer's solution to both compartments.
-
Allow the system to stabilize and record the basal short-circuit current (Isc).
-
To assess ENaC activity, add this compound to the apical compartment. A final concentration of 1-10 µM is often used to achieve a complete block of ENaC-mediated current.[3]
-
Record the change in Isc. The decrease in current represents the ENaC-mediated sodium transport.
-
Analyze the data by calculating the change in Isc before and after the addition of the inhibitor.
Protocol 3: General Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells (e.g., fibroblasts, tumor cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 300 µM. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the concentration-response curve to determine the IC₅₀ for cytotoxicity.
Mandatory Visualizations
Caption: Benzamil blocks ENaC and inhibits the Na⁺/Ca²⁺ exchanger.
Caption: Workflow for in vitro studies using this compound.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. glpbio.com [glpbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In vitro antimicrobial activity of amiloride analogs against Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Benzamil Hydrochloride in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of a wide variety of membrane proteins, particularly ion channels and transporters.[1][2] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, most commonly using the two-electrode voltage clamp (TEVC) technique.[3][4] This allows for the detailed study of channel kinetics, pharmacology, and regulation.
Benzamil hydrochloride, a potent analog of amiloride, is a widely used pharmacological tool in this system. It is a well-established inhibitor of the epithelial sodium channel (ENaC), a key player in sodium homeostasis.[5][6] Furthermore, its effects on other members of the DEG/ENaC/ASIC superfamily of ion channels are of significant interest in neuroscience and other fields.[4][7] These application notes provide detailed protocols for the use of this compound to study ion channels expressed in Xenopus oocytes, along with relevant quantitative data and pathway diagrams to facilitate experimental design and data interpretation.
Quantitative Data: this compound Inhibition of Ion Channels in Xenopus Oocytes
The following table summarizes the inhibitory potency of this compound on various ion channels expressed in Xenopus oocytes. This data is crucial for designing dose-response experiments and for understanding the selectivity of the compound.
| Channel | Subunit Composition | IC50 (µM) | Holding Potential | Reference |
| UNC-8d | Homomeric | 14.8 ± 1.6 | -60 mV | [7] |
| ASIC1a | Homomeric | 3.50 | -60 mV | [8] |
Note: IC50 values can vary depending on experimental conditions such as the specific batch of oocytes, expression levels of the channel, and the composition of the recording solution. It is always recommended to perform a dose-response curve under your specific experimental conditions.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
This protocol describes the harvesting and preparation of stage V-VI oocytes suitable for cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
MS-222 (tricaine methanesulfonate)
-
OR-2 solution (in mM): 82.5 NaCl, 2.5 KCl, 1 MgCl₂, 5 HEPES, pH 7.6.[7]
-
Collagenase Type IV (3 mg/ml in OR-2)[7]
-
ND96 solution (in mM): 96 NaCl, 2.5 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES, pH 7.6.[7]
-
Penicillin-Streptomycin solution (e.g., Sigma, P0781)[7]
-
Forceps and surgical scissors
-
Petri dishes
-
Incubator at 18°C
Procedure:
-
Anesthetize a mature female Xenopus laevis by immersion in a 0.15-0.2% solution of MS-222 for 15-30 minutes, or until unresponsive to toe pinch.
-
Place the anesthetized frog on its back on a bed of ice.
-
Make a small incision (0.5-1 cm) in the lower abdomen.
-
Gently remove a portion of the ovary and immediately place it in a Petri dish containing OR-2 solution.
-
Suture the incision and allow the frog to recover in a separate tank of fresh, aerated water.
-
Tear the ovarian lobe into small clumps of 5-10 oocytes using fine forceps.
-
To defolliculate the oocytes, incubate them in OR-2 solution containing 3 mg/ml collagenase type IV for 45 minutes to 1 hour with gentle agitation.[7]
-
After collagenase treatment, wash the oocytes thoroughly with OR-2 solution several times to remove the enzyme and follicular remnants.
-
Manually select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal and vegetal poles.
-
Store the selected oocytes in ND96 solution supplemented with penicillin-streptomycin at 18°C.[7] The oocytes are typically ready for injection after a recovery period of at least a few hours.
cRNA Microinjection
This protocol details the injection of cRNA encoding the ion channel of interest into the prepared oocytes.
Materials:
-
Healthy, defolliculated stage V-VI oocytes
-
cRNA encoding the target ion channel(s) (and any auxiliary subunits) at a concentration of 0.1-1 µg/µl in RNase-free water.
-
Microinjection setup (including a micromanipulator and a microinjector)
-
Glass capillaries for pulling injection needles
-
Mineral oil
-
Injection plate or mesh
Procedure:
-
Pull injection needles from glass capillaries using a micropipette puller. The tip of the needle should have a diameter of approximately 20 µm.
-
Backfill the injection needle with mineral oil.
-
Load the cRNA solution into the tip of the needle.
-
Calibrate the microinjector to deliver a volume of 30-50 nl per injection.
-
Place the oocytes in the injection chamber.
-
Under a stereomicroscope, carefully insert the injection needle into the animal pole of the oocyte.
-
Inject the cRNA solution. A small, transient swelling of the oocyte should be observed.
-
After injection, transfer the oocytes to fresh ND96 solution supplemented with antibiotics and incubate at 18°C for 2-7 days to allow for protein expression.[7] For some channels like UNC-8d, the incubation medium may be supplemented with amiloride (300 µM) and benzamil (100 µM) to prevent sodium loading and subsequent cell death.[4][7]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the recording of ion channel currents using the TEVC technique and the application of this compound.
Materials:
-
Oocytes expressing the target ion channel
-
TEVC setup (including an amplifier, headstages, micromanipulators, data acquisition system, and perfusion system)
-
Glass capillaries for pulling microelectrodes
-
3 M KCl solution
-
Recording chamber
-
Recording solution (e.g., ND96)
-
This compound stock solution (e.g., 10 mM in DMSO or water) and working solutions diluted in the recording solution.
Procedure:
-
Pull microelectrodes from glass capillaries. The resistance of the electrodes should be between 0.5 and 2 MΩ when filled with 3 M KCl.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Carefully impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential to a desired holding potential (e.g., -60 mV or -80 mV).
-
Record the baseline current. For constitutively active channels, a significant inward or outward current will be observed depending on the ion selectivity and holding potential.
-
To test the effect of this compound, perfuse the oocyte with the recording solution containing the desired concentration of the drug.
-
Record the current in the presence of benzamil. The extent of current inhibition can be quantified.
-
For dose-response analysis, apply a range of benzamil concentrations sequentially, with washout periods in between applications.
-
Data is typically acquired and analyzed using specialized software. The percentage of current inhibition at each concentration is calculated and plotted to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound effects in Xenopus oocytes.
ENaC Signaling and Regulation Pathway
Caption: Simplified ENaC signaling pathway and its inhibition by this compound.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Xenopus Oocytes | NMI [nmi.de]
- 3. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ras Pathway Activates Epithelial Na+ Channel and Decreases Its Surface Expression in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Benzamil Hydrochloride: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride is a potent analog of amiloride and a well-characterized blocker of the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).[1] It also exhibits inhibitory effects on other ion transport systems, such as H+-K+-ATPases, at varying concentrations.[2] Due to its specific ion channel blocking properties, this compound has been extensively utilized in in vivo animal models to investigate the pathophysiology of various diseases and to evaluate potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of this compound in animal models of hypertension, neuropathic pain, and acute lung injury.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies using this compound in different animal models.
Table 1: this compound in Animal Models of Hypertension
| Animal Model | Strain | Administration Route | Dosage | Duration | Key Findings | Reference(s) |
| DOCA-salt induced hypertension | Rat | Intracerebroventricular (ICV) | 1 or 10 nmol/kg/day | 7 days | Attenuated hypertension, reduced urinary vasopressin and norepinephrine | [3] |
| Stroke-prone spontaneously hypertensive rat (SHRSP) | Rat | Intracerebroventricular (ICV) | 1 or 10 nmol/kg/day | 7 days | Attenuated hypertension, reduced urinary vasopressin and norepinephrine | [3] |
| Dahl salt-sensitive (SS/jr) rat | Rat | Intracerebroventricular (ICV) | 0.3 or 1 µg/h | 4 weeks | Deterred the increase in blood pressure | [4] |
| Angiotensin II-salt hypertension | Rat | Intracerebroventricular (ICV) | 16 nmol/day | 13 days | Returned Mean Arterial Pressure (MAP) to control levels | [5] |
| DOCA-salt induced hypertension | Rat | Intravenous (IV) | 10 nmol/kg/day | 7 days | No effect on arterial pressure | [3] |
| Stroke-prone spontaneously hypertensive rat (SHRSP) | Rat | Subcutaneous (s.c.) | 0.7 mg/kg/day | - | Increased survival time | [6] |
Table 2: this compound in Other Animal Models
| Animal Model | Strain | Application | Administration Route | Dosage | Key Findings | Reference(s) |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat (Sprague-Dawley) | Analgesia | Intrathecal | - | Increased paw withdrawal threshold | [7][8] |
| Acute Lung Injury (ALI) | Rabbit | Recovery of arterial oxygen pressure | Intratracheal | 20 µM | Facilitated recovery of PaO2 with HFOV | [9] |
| Renal Acid-Base Regulation | Mouse (Wild-type and HKA double-knockout) | Urine Alkalization | Intravenous (IV) | 0.2 µg/g body weight | Acutely increased urinary pH | [2] |
Experimental Protocols
Hypertension Model: DOCA-Salt Induced Hypertension in Rats
This protocol describes the induction of hypertension in rats using deoxycorticosterone acetate (DOCA)-salt, a widely used model for studying salt-sensitive hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Dimethylformamide (DMF) or sesame oil (vehicle for DOCA)
-
1% NaCl solution in drinking water
-
Ketamine and xylazine for anesthesia
-
Surgical instruments for uninephrectomy
Procedure:
-
Uninephrectomy: Anesthetize the rat (e.g., ketamine/xylazine cocktail). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers. Allow the animal to recover for one week.[10]
-
DOCA Administration: Prepare a suspension of DOCA in the chosen vehicle (e.g., 25 mg/mL in sesame oil). Administer DOCA subcutaneously (e.g., 25 mg/kg) twice weekly.[10]
-
Salt Loading: Replace the standard drinking water with a 1% NaCl solution.
-
Blood Pressure Monitoring: Monitor blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method or via telemetry.[11][12][13] Hypertension typically develops over 3-4 weeks.
-
This compound Administration (ICV):
-
Cannula Implantation: Perform stereotaxic surgery to implant a guide cannula into the lateral ventricle.[3][5][14][15][16][17][18][19][20]
-
Infusion: Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF). Infuse the solution continuously using an osmotic minipump connected to the cannula.
-
Neuropathic Pain Model: Spinal Nerve Ligation in Rats
This protocol details the creation of a neuropathic pain model through spinal nerve ligation, which mimics chronic nerve injury pain in humans.
Materials:
-
Male Sprague-Dawley rats (100-120 g)
-
Isoflurane or other suitable anesthetic
-
Surgical instruments for nerve ligation
-
6-0 silk suture
-
Intrathecal catheter (PE-10 tubing)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Spinal Nerve Ligation: Anesthetize the rat. Expose the L5 and L6 spinal nerves and ligate them tightly with a 6-0 silk suture.[7][8]
-
Intrathecal Catheterization: Under anesthesia, make an incision over the cisterna magna. Insert a PE-10 catheter into the subarachnoid space and advance it to the lumbar region.[9][13][21][22][23] Secure the catheter and exteriorize it at the back of the neck.
-
Behavioral Testing: Assess the development of mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments. Testing should be performed before and after nerve ligation.
-
This compound Administration (Intrathecal):
Acute Lung Injury Model in Rabbits
This protocol describes the induction of acute lung injury (ALI) in rabbits using hydrochloric acid (HCl) instillation, a model that mimics aspiration-induced lung injury.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine/xylazine)
-
Tracheostomy tube
-
0.1 N Hydrochloric acid (HCl)
-
Ventilator (for high-frequency oscillatory ventilation - HFOV, if applicable)
-
This compound
-
Saline solution
-
Blood gas analyzer
Procedure:
-
Animal Preparation: Anesthetize the rabbit and perform a tracheostomy for mechanical ventilation and instillation of substances.[4][7][12][24]
-
Induction of Lung Injury: Instill a specific volume of 0.1 N HCl (e.g., 1.5 ml/kg) into the lungs via the tracheostomy tube.[4][7][12][24]
-
Mechanical Ventilation: Ventilate the animal. For studies investigating the effects of Benzamil with specific ventilation strategies, high-frequency oscillatory ventilation (HFOV) can be used.[9]
-
This compound Administration:
-
Formulation: Prepare a 20 µM solution of this compound in saline.
-
Instillation: Apply the this compound solution directly to the lung luminal space via the tracheostomy tube.[9]
-
-
Assessment of Lung Function: Monitor arterial oxygen pressure (PaO2) by taking arterial blood samples at regular intervals and analyzing them with a blood gas analyzer.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hypertension
This compound attenuates salt-sensitive hypertension primarily through the blockade of ENaC in the central nervous system and the kidneys. In the brain, this blockade is thought to reduce sympathetic outflow and vasopressin release. In the kidney, it promotes natriuresis.
Experimental Workflow for In Vivo Hypertension Study
The following diagram illustrates a typical workflow for investigating the effects of this compound in a rat model of hypertension.
Signaling Pathway of this compound in Neuropathic Pain
In neuropathic pain models, this compound is thought to exert its analgesic effects by inhibiting acid-sensing ion channels (ASICs) in the spinal cord, thereby reducing neuronal hyperexcitability.
Concluding Remarks
This compound is a valuable pharmacological tool for in vivo research in a variety of animal models. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals. It is crucial to adhere to ethical guidelines for animal research and to optimize experimental parameters for specific research questions. The multifaceted actions of this compound on different ion channels underscore the importance of careful experimental design and interpretation of results.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified surgical placement and stabilization methods for intracerebroventricular cannulas in rat lateral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Non-Rodent Animal Model of Hydrochloric Acid-Induced acute and chronic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpp.com [ijpp.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. alzet.com [alzet.com]
- 20. mdpi.com [mdpi.com]
- 21. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 22. 4. Intrathecal injection [bio-protocol.org]
- 23. A method to perform direct transcutaneous intrathecal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel Non-rodent animal model of hydrochloric acid-induced acute and chronic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Benzamil Hydrochloride Stock Solution
Introduction
Benzamil hydrochloride is a potent analog of amiloride, functioning as a highly selective and potent blocker of the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).[1][2] With an IC50 value of approximately 4 nM for ENaC and ~100 nM for NCX, it is a crucial tool in ion channel research.[3][4][5] Its mechanism involves the direct blockade of these channels, thereby inhibiting ion transport across cell membranes.[1][2] this compound is frequently utilized in studies related to cystic fibrosis, hypertension, and mechanotransduction.[1] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical Properties
-
Synonyms: Benzylamiloride hydrochloride, N-(Benzylamidino)-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride[6]
-
Molecular Formula: C₁₃H₁₄ClN₇O · HCl[6]
-
Molecular Weight: 356.21 g/mol (anhydrous basis)
Quantitative Data Summary
For accurate preparation of stock solutions, the solubility and stability of this compound in various solvents and conditions must be considered.
Table 1: Solubility of this compound
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 35.62 | 100 | Sonication may be required to facilitate dissolution.[3] |
| Methanol | 10 | ~28 | Heat and sonication may be needed. |
| Water | 2 - 5[6] | ~5.6 - 14 | Solubility may vary between suppliers. |
| Ethanol | 6 | ~16.8 | - |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Special Conditions |
| Solid Powder | 2°C to 8°C or -20°C[6][7] | ≥ 2-4 years[4][6] | Store desiccated and protected from light.[8] |
| Solution in DMSO/Water | -20°C[6] or -80°C[3][7] | Up to 3 months in DMSO/Water at -20°C.[6] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
1. Safety Precautions
Before handling this compound, review the Material Safety Data Sheet (MSDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle the compound in a well-ventilated area or a chemical fume hood.[7] Minimize dust generation during weighing and handling.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[7]
2. Materials and Equipment
-
This compound powder (solid, yellow)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
3. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides instructions for preparing 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed.
-
Pre-Weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube on the balance and tare it.
-
Weighing the Compound: Carefully weigh 3.56 mg of this compound powder into the tared tube.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 10 mmol/L × 0.001 L × 356.21 g/mol = 3.56 mg
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.[3] The resulting solution should be clear to slightly hazy and faint yellow.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C or -80°C.[3][7] When needed for an experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Note: For cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of action of this compound.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. astorscientific.us [astorscientific.us]
- 7. Benzamil (hydrochloride)|161804-20-2|MSDS [dcchemicals.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Benzamil Hydrochloride for Inhibiting Na+/Ca2+ Exchange in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride is a potent inhibitor of the sodium-calcium exchanger (NCX), a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis. By blocking the NCX, this compound disrupts the exchange of sodium (Na+) and calcium (Ca2+) ions, leading to alterations in intracellular Ca2+ concentrations. This property makes it a valuable tool for studying Ca2+-dependent signaling pathways in various primary cell types. These application notes provide detailed protocols for the use of this compound in primary cell culture, including methods for preparing the inhibitor, treating cells, and measuring subsequent changes in intracellular ion concentrations.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Weight | 356.21 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: up to 25 mg/mLWater: up to 5 mg/mLMethanol: 10 mg/mL (with heat and sonication)Ethanol: 6 mg/mL |
| Storage | Store as a solid at -20°C for ≥ 4 years.[1][2] Stock solutions in DMSO or water can be stored at -20°C for up to 3 months.[2] |
Table 2: Inhibitory Concentrations of this compound
| Target | IC50 Value | Cell Type/System |
| Na+/Ca2+ Exchanger (NCX) | ~100 nM | Mouse podocytes[1] |
| Epithelial Na+ Channel (ENaC) | 4 nM | Bovine kidney cortex membrane vesicles[1] |
| TRPP3 Channel | 1.1 µM | Ca2+-activated TRPP3 channel activity[3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, dissolve 3.56 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[2]
General Protocol for Treating Primary Cells with this compound
Materials:
-
Primary cells cultured in appropriate vessels (e.g., 96-well plates, petri dishes)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Protocol:
-
Culture primary cells to the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM, dilute the 10 mM stock solution 1:10,000 in the culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. The final DMSO concentration should typically not exceed 0.1%.
-
Aspirate the old medium from the cultured cells and wash once with sterile PBS or HBSS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental design.
-
Proceed with downstream assays, such as measuring intracellular ion concentrations.
Protocol for Measuring Intracellular Calcium ([Ca2+]i) using Fluo-4 AM
Materials:
-
Primary cells treated with this compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation: ~490 nm, Emission: ~515 nm)
Protocol:
-
Prepare Loading Buffer: Prepare a 2 µM Fluo-4 AM loading solution in HBSS (with Ca2+ and Mg2+). Add Pluronic F-127 (0.02%) to aid in dye solubilization. If using, add probenecid (1-2.5 mM) to the loading buffer.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Add fresh HBSS (with or without this compound, depending on the experimental design) to the cells.
-
-
Imaging:
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.[4]
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Record baseline fluorescence, then add any stimulants if required, and continue recording to measure changes in [Ca2+]i.
-
Protocol for Measuring Intracellular Sodium ([Na+]i) using SBFI-AM
Materials:
-
Primary cells treated with this compound
-
Sodium-binding benzofuran isophthalate, acetoxymethyl ester (SBFI-AM)
-
Pluronic F-127
-
HEPES-buffered saline solution
-
Probenecid
-
Fluorescence ratio imaging system (Excitation: ~340 nm and ~380 nm, Emission: ~510 nm)
Protocol:
-
Prepare Loading Buffer: Prepare a 5-10 µM SBFI-AM loading solution in HEPES-buffered saline. Add Pluronic F-127 (0.02-0.05%) to aid dye solubilization.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HEPES-buffered saline.
-
Add the SBFI-AM loading buffer to the cells.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Washing and De-esterification:
-
Imaging:
-
Measure the fluorescence emission at ~510 nm following excitation at ~340 nm and ~380 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Na+ concentration.
-
Perform an in situ calibration using ionophores like gramicidin in solutions with known Na+ concentrations to convert the fluorescence ratios to absolute [Na+]i values.[5]
-
Visualization
Caption: Inhibition of Na+/Ca2+ Exchanger by this compound.
Caption: Experimental Workflow for Using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mechanosensitive Ion Channels with Benzamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride is a potent analog of amiloride and a widely used pharmacological tool for the investigation of specific ion channels. Primarily known as a blocker of the Epithelial Sodium Channel (ENaC), its utility extends to other members of the Degenerin/ENaC (Deg/ENaC) superfamily, including Acid-Sensing Ion Channels (ASICs).[1][2] Many channels within this superfamily exhibit mechanosensitive properties, playing crucial roles in processes such as touch, proprioception, and blood pressure regulation. Benzamil's ability to inhibit these channels makes it an invaluable instrument for elucidating the physiological and pathophysiological roles of mechanotransduction.
These application notes provide a comprehensive guide for utilizing this compound in the study of mechanosensitive ion channels, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate experimental design and data interpretation.
Mechanism of Action
This compound primarily acts as a pore blocker of ENaC and related channels. By binding to a site within the channel's external pore, it physically occludes the passage of ions, thereby inhibiting channel activity. Its high affinity for ENaC makes it a more potent and specific inhibitor than its parent compound, amiloride. However, it is crucial to note that at higher concentrations, Benzamil can exhibit off-target effects on other ion transporters and channels, including the Na+/Ca2+ exchanger (NCX), and certain voltage-gated calcium and potassium channels.[3][4][5] Therefore, careful dose-response studies are essential for attributing observed effects specifically to the inhibition of the mechanosensitive channel of interest.
Applications in Research and Drug Development
The study of mechanosensitive ion channels is a burgeoning field with significant implications for understanding and treating a variety of diseases. This compound serves as a key pharmacological agent in this area for several reasons:
-
Elucidating Physiological Roles: By observing the physiological consequences of channel blockade by Benzamil, researchers can infer the function of mechanosensitive channels in various tissues and organs. For instance, its use has been instrumental in studying the role of ENaC in blood pressure regulation and fluid balance.[6]
-
Investigating Pathophysiology: Dysregulation of mechanosensitive channels is implicated in numerous diseases, including hypertension, cystic fibrosis, and neuropathic pain.[7][8] Benzamil can be used in disease models to explore the therapeutic potential of channel inhibition.
-
Target Validation in Drug Discovery: For pharmaceutical companies developing novel modulators of mechanosensitive channels, Benzamil can serve as a valuable positive control or a tool for validating the role of a specific channel in a disease model.[8][9]
-
Structure-Activity Relationship Studies: As an amiloride analog, Benzamil is often used in studies aimed at understanding the molecular determinants of drug-channel interactions, which can guide the design of more specific and potent inhibitors.[2]
Quantitative Data: this compound Inhibition Profiles
The inhibitory potency of this compound varies depending on the specific ion channel, tissue, and experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: IC50 Values of this compound for ENaC and ASICs
| Channel | Tissue/Cell Type | Experimental Method | IC50 | Reference |
| ENaC | A6 cells (Xenopus laevis kidney) | Short-circuit current (Isc) | 4.9 nM | [10] |
| ENaC | Tg737°rpk CD PC monolayers (mouse) | Transepithelial voltage (Vte) | 50 nM | [11] |
| ASIC1a | CHO cells (heterologous expression) | Whole-cell patch clamp | >10 µM (less potent than amiloride) | [2] |
| ASIC currents | Mouse cortical neurons | Whole-cell patch clamp | 2.40 µM | [2] |
| ASIC2/3 | Mouse colonic afferents | Single afferent fiber recording | Effective at 1-300 µM | [1] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Application | Cell/Tissue Type | Effective Concentration | Observed Effect | Reference |
| Inhibition of mechanosensitivity | Mouse colonic afferents | 10⁻⁶ - 3x10⁻⁴ M | Potent reduction in mechanosensitivity | [1] |
| Inhibition of regulatory volume decrease | Canine chondrocytes | pD2 = 7.5 | Inhibition of Na+ influx through ENaC/Deg-like channels | [12][13] |
| Inhibition of stretch-evoked firing | Rat muscle spindles | 1 µM | Significant decrease in firing | [14] |
| Blockade of ENaC-mediated Na+ absorption | Mouse cortical collecting duct | 3 µM | Unmasking of conductive Cl- secretion | [15] |
| Inhibition of Na+/Ca2+ exchanger (NCX) | General | ~100 nM (IC50) | Inhibition of NCX activity | |
| Blockade of TRPP3 channels | Heterologous expression | 1.1 µM (IC50) | Inhibition of Ca2+-activated TRPP3 channel activity |
Experimental Protocols
The following are detailed protocols for two common experimental approaches to study mechanosensitive ion channels using this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Inhibition of Mechanically-Activated Currents
This protocol is designed to record whole-cell currents from a cell expressing mechanosensitive channels and to assess the inhibitory effect of this compound. Mechanical stimulation can be applied via pressure through the patch pipette or by a fire-polished glass probe.
Materials:
-
Cell culture of interest (e.g., primary neurons, chondrocytes, or a cell line heterologously expressing the channel)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External (extracellular) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Internal (intracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, pH 7.2)
-
Perfusion system for drug application
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording. Allow cells to adhere and grow to the desired confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.[18]
-
-
Recording Mechanically-Activated Currents:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply mechanical stimuli (e.g., negative pressure steps from 0 to -80 mmHg in -10 mmHg increments using a high-speed pressure clamp, or indentation with a piezo-driven probe).[19]
-
Record the resulting inward currents.
-
-
Application of this compound:
-
Establish a stable baseline of mechanically-activated currents.
-
Perfuse the recording chamber with external solution containing the desired concentration of this compound (e.g., starting from nanomolar to micromolar concentrations based on the target channel).
-
Allow sufficient time for the drug to equilibrate (typically 1-2 minutes).
-
-
Post-Drug Recording:
-
Repeat the mechanical stimulation protocol in the presence of this compound and record the currents.
-
To assess reversibility, wash out the drug by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the mechanically-activated currents before, during, and after drug application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
If multiple concentrations are tested, construct a dose-response curve and calculate the IC50 value.
-
Protocol 2: Cell Volume Regulation Assay (Regulatory Volume Decrease)
This assay assesses the role of mechanosensitive ion channels in cell volume regulation following an osmotic challenge and the effect of their blockade by this compound.
Materials:
-
This compound stock solution
-
Cells grown on glass coverslips
-
Isotonic solution (e.g., standard culture medium or physiological saline)
-
Hypotonic solution (e.g., a 50% dilution of the isotonic solution with distilled water)
-
Live-cell imaging setup with a perfusion system
-
Image analysis software capable of measuring cell area or volume
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to grow to sub-confluent density.
-
Baseline Imaging:
-
Mount the coverslip in the imaging chamber and perfuse with isotonic solution.
-
Acquire images of a field of cells at regular intervals (e.g., every 30 seconds) to establish a stable baseline of cell size.
-
-
Hypotonic Challenge:
-
Switch the perfusion to the hypotonic solution. This will induce cell swelling.
-
Continue acquiring images to monitor the increase in cell volume.
-
-
Monitoring Regulatory Volume Decrease (RVD):
-
After reaching a peak swelling, healthy cells will initiate a process of RVD, expelling ions and water to restore their volume. Continue imaging to capture this recovery phase.
-
-
Inhibition with this compound:
-
Repeat the experiment, but pre-incubate the cells with this compound in the isotonic solution for 10-15 minutes before the hypotonic challenge.
-
Maintain the same concentration of this compound in the hypotonic solution.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area or calculate the volume of individual cells over time.
-
Normalize the cell volume to the baseline volume before the hypotonic shock.
-
Compare the rate and extent of RVD in control cells versus cells treated with this compound. A significant inhibition of RVD by Benzamil suggests the involvement of a Benzamil-sensitive mechanosensitive channel in this process.[12][13]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of mechanosensitive ion channels and a typical experimental workflow for their study using patch-clamp electrophysiology.
Caption: Generalized signaling pathway of a mechanosensitive ion channel.
Caption: Experimental workflow for patch-clamp analysis of Benzamil's effects.
References
- 1. Acid sensing ion channels 2 and 3 are required for inhibition of visceral nociceptors by benzamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamil, a blocker of epithelial Na(+) channel-induced upregulation of artery oxygen pressure level in acute lung injury rabbit ventilated with high frequency oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzamil sensitive ion channels contribute to volume regulation in canine chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzamil sensitive ion channels contribute to volume regulation in canine chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amiloride-sensitive channels are a major contributor to mechanotransduction in mammalian muscle spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ENaC inhibition stimulates HCl secretion in the mouse cortical collecting duct. I. Stilbene-sensitive Cl- secretion. [vivo.weill.cornell.edu]
- 16. msesupplies.com [msesupplies.com]
- 17. astorscientific.us [astorscientific.us]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 19. Force versus Response: Methods for Activating and Characterizing Mechanosensitive Ion Channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the HPLC Analysis of Benzamil Hydrochloride
This document provides a detailed framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzamil hydrochloride. While a specific, pre-validated method for this compound was not found in the public domain literature search, this protocol outlines a systematic approach based on established methods for analogous compounds and general principles of HPLC method development.
Introduction
This compound is a potent inhibitor of the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note describes a reverse-phase HPLC (RP-HPLC) method that can be optimized and validated for this purpose.
Proposed HPLC Method Parameters
The following chromatographic conditions are proposed as a starting point for method development. These are based on typical conditions for the analysis of similar small molecule hydrochloride salts.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) |
| pH of Aqueous Phase | To be optimized (typically between 3 and 7) |
| Gradient/Isocratic | Isocratic or gradient elution to be determined during method development |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase constituents) and make up to the volume.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Preparation of Sample Solutions
The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical dosage form, or biological fluid). For a pharmaceutical formulation, a typical procedure would be:
-
Accurately weigh and transfer a quantity of the powdered tablets or liquid formulation equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable diluent and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up to the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.[2][3]
-
Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.[2][3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 3: Precision Data
| Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Low QC | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] |
Table 4: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | [Insert Data] | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 120 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
Application Notes and Protocols: Benzamil Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzamil hydrochloride, a potent inhibitor of the epithelial sodium channel (ENaC), in high-throughput screening (HTS) assays. Detailed protocols for key experimental setups are provided to facilitate the identification and characterization of novel modulators of ion channel activity.
Introduction
This compound is a potent analog of amiloride and a highly selective blocker of the epithelial sodium channel (ENaC)[1]. ENaC is a crucial membrane protein responsible for sodium reabsorption in epithelial tissues, playing a vital role in regulating blood pressure, fluid balance, and electrolyte homeostasis[2]. Dysregulation of ENaC activity is implicated in various diseases, including cystic fibrosis and hypertension, making it a significant target for drug discovery[1][2]. This compound's well-characterized inhibitory activity makes it an essential tool compound in HTS campaigns designed to identify novel ENaC modulators. Beyond its primary target, Benzamil has also been shown to inhibit Na+/Ca2+ exchangers and H+-K+-ATPases, a factor to consider in assay design and data interpretation[3][4][5].
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound can vary depending on the assay format, cell type, and specific experimental conditions. The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Cell Line / System | Assay Method | Source |
| IC50 | 50 nM | Tg737° rpk CD PC monolayers | Transepithelial Voltage (Vte) | [6] |
| Concentration for full ENaC blockade | 10 µM | Tg737° rpk CD PC monolayers | Short-Circuit Current (Isc) | [6] |
| Inhibitory Concentration | 20 µM | Rabbit Lung Epithelium | Arterial Oxygen Pressure (PaO2) Measurement | [7] |
| Inhibitory Concentration | 3 µM | Mouse Cortical Collecting Ducts | Transepithelial Cl- Flux (JCl) | [8] |
Signaling Pathways and Experimental Workflows
Epithelial Sodium Channel (ENaC) Inhibition by Benzamil
Benzamil directly blocks the pore of the epithelial sodium channel, thereby preventing the influx of sodium ions into the cell. This disruption of sodium transport across the epithelial membrane is the primary mechanism underlying its pharmacological effects.
Caption: Mechanism of ENaC blockade by this compound.
High-Throughput Screening Workflow for ENaC Inhibitors
A typical HTS campaign to identify novel ENaC inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
References
- 1. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzamil, a blocker of epithelial Na(+) channel-induced upregulation of artery oxygen pressure level in acute lung injury rabbit ventilated with high frequency oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzamil Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamil hydrochloride is a potent analog of amiloride, primarily known as a specific and high-affinity blocker of the epithelial sodium channel (ENaC). It also exhibits inhibitory effects on the sodium-calcium exchanger (NCX) and other ion channels, making it a valuable tool for research in various physiological and pathological processes. These application notes provide a comprehensive guide for utilizing this compound in in vitro experiments, focusing on suitable cell lines, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the epithelial sodium channel (ENaC), a key player in sodium reabsorption in epithelial tissues. By inhibiting ENaC, Benzamil disrupts sodium influx, thereby affecting transmembrane ion gradients and cellular functions. Additionally, Benzamil is known to inhibit the sodium-calcium exchanger (NCX), which is crucial for maintaining calcium homeostasis in various cell types. At higher concentrations, it may also affect other channels, such as the transient receptor potential polycystin-L (TRPP3) channel.
Suitable Cell Lines for this compound Experiments
A variety of cell lines are suitable for investigating the effects of this compound, depending on the research focus. The choice of cell line should be guided by the expression of the target ion channel (e.g., ENaC, NCX) and the biological question being addressed.
Table 1: Cell Lines for ENaC and NCX Inhibition Studies
| Cell Line | Tissue of Origin | Key Features & Experimental Use | Reported IC50/Effective Concentration |
| A6 | Xenopus laevis (Kidney Epithelium) | High expression of ENaC; widely used for studying ENaC function and regulation. | Not specified in the provided results. |
| Canine Chondrocytes | Canine Cartilage | Express functional ENaC; suitable for studying the role of ENaC in chondrocyte physiology. | 100 nM significantly hyperpolarized the membrane potential.[1] |
| Mouse Cortical Collecting Duct (CCD) Principal Cells | Mouse Kidney | Endogenous expression of ENaC; ideal for studying renal sodium transport and the effects of aldosterone. | Not specified in the provided results. |
| Tg737°rpk Mouse Collecting Duct Principal Cells | Mouse Kidney (Polycystic Kidney Disease Model) | Model for studying the role of ENaC in polycystic kidney disease. | 50 nM for inhibition of transepithelial voltage (Vte).[2] |
| Bovine Kidney Cortex Membrane Vesicles | Bovine Kidney | Used for in vitro binding and transport assays. | IC50 = 4 nM for sodium transport inhibition; Kd = 5 nM for binding.[3] |
| Mouse Podocytes | Mouse Kidney | Model for studying NCX function in the kidney. | IC50 ≈ 100 nM for NCX inhibition.[3] |
| Primary Mesenteric Artery Endothelial Cells | Rat Mesentery | Suitable for investigating the role of ENaC in vascular function and endothelial nitric oxide synthase (eNOS) signaling. | Not specified in the provided results. |
Table 2: Cell Lines for Cytotoxicity and Anti-proliferative Studies
| Cell Line | Cancer Type | Rationale for Use |
| MCF-7 | Breast Cancer | Commonly used to screen for cytotoxic and anti-proliferative effects of various compounds. |
| A549 | Lung Cancer | Another standard cell line for cytotoxicity and anti-cancer drug screening. |
| HepG2 | Liver Cancer | Suitable for assessing the cytotoxic potential of compounds on liver cancer cells. |
| K562 | Chronic Myeloid Leukemia | A suspension cell line used in cancer research, though some studies report amiloride-insensitivity of its sodium channels. |
| U937 | Histiocytic Lymphoma | Another leukemia cell line that can be used to study the effects of Benzamil on hematopoietic cancer cells. |
| MOLT-4 | Acute Lymphoblastic Leukemia | A T-lymphoblastic leukemia cell line for investigating the impact on lymphoid malignancies. |
| A375, B164A5 | Melanoma | Used to evaluate the potential of this compound in melanoma treatment. |
| DU-145 | Prostate Cancer | A prostate cancer cell line for screening anti-cancer activity. |
| H69AR | Small Cell Lung Cancer | A lung cancer cell line suitable for cytotoxicity studies. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for ENaC Inhibition
This protocol is designed to measure the inhibitory effect of this compound on ENaC currents in cell lines such as A6 or primary collecting duct cells.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture medium.
-
Extracellular (bath) solution: 150 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4 adjusted with NaOH.
-
Intracellular (pipette) solution: 140 mM K-Gluconate, 5 mM NaCl, 2 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.2 adjusted with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit ionic currents.
-
-
Benzamil Application:
-
Record baseline ENaC currents.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 1 nM to 1 µM).
-
Record the currents in the presence of Benzamil until a steady-state inhibition is observed.
-
Wash out the drug with the control extracellular solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude before, during, and after Benzamil application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Expected Results: this compound should produce a concentration-dependent, reversible block of the inward sodium current mediated by ENaC.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing ENaC inhibition by this compound using whole-cell patch-clamp.
MTT Assay for Cytotoxicity Assessment
This protocol is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines like MCF-7 and A549.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Multiskan plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot cell viability against the logarithm of this compound concentration and determine the IC50 value.
-
Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound.
Intracellular Calcium Measurement using Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, particularly relevant for studying its effects on NCX.
Materials:
-
Cells grown on glass coverslips.
-
Fura-2 AM stock solution (1 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4.
-
This compound stock solution.
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).
Procedure:
-
Dye Loading:
-
Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Wash cells grown on coverslips once with HBS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Benzamil Application:
-
Perfuse the cells with HBS containing the desired concentration of this compound.
-
Continuously record the fluorescence ratio (F340/F380).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Changes in this ratio over time reflect changes in [Ca²⁺]i.
-
Calibration can be performed using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations to convert the ratio to absolute [Ca²⁺]i values.
-
Expected Results: Inhibition of NCX by this compound is expected to alter intracellular calcium dynamics, which can be visualized as a change in the F340/F380 ratio.
Signaling Pathways Involving this compound Targets
Aldosterone Signaling and ENaC Regulation
Aldosterone is a key hormonal regulator of ENaC. It increases ENaC activity by both genomic and non-genomic mechanisms, leading to increased sodium reabsorption. This compound, by blocking ENaC, directly antagonizes the effects of aldosterone on sodium transport.
Caption: Aldosterone signaling pathway leading to ENaC activation and its inhibition by this compound.
This compound, ENaC, and eNOS Signaling in Endothelial Cells
In vascular endothelial cells, ENaC activity modulates the production of nitric oxide (NO) through the endothelial nitric oxide synthase (eNOS) pathway. Inhibition of ENaC by this compound can lead to the activation of eNOS, promoting vasodilation.
Caption: Proposed signaling pathway linking ENaC inhibition by this compound to eNOS activation in endothelial cells.
Conclusion
This compound is a versatile pharmacological tool for studying ion transport and its implications in various cellular processes. The selection of an appropriate cell line is critical for the successful design and interpretation of experiments. The detailed protocols provided herein for electrophysiology, cytotoxicity, and calcium imaging offer a solid foundation for researchers. Furthermore, understanding the signaling pathways affected by this compound will aid in elucidating the broader physiological and pathophysiological roles of its target ion channels.
References
Application Notes and Protocols for the Delivery of Benzamil Hydrochloride in Tissue Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the delivery and application of Benzamil hydrochloride to various tissue explants. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and specific blocker of the amiloride-sensitive epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium and fluid balance across epithelial tissues in various organs, including the kidneys, lungs, and colon. The use of tissue explants, such as precision-cut tissue slices, offers a valuable ex vivo model system that preserves the complex cellular architecture and physiological environment of the native tissue. This allows for the investigation of drug effects in a more physiologically relevant context than traditional cell culture. These protocols detail methods for the preparation, culture, and treatment of tissue explants with this compound to study its effects on tissue function and signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing this compound and related ENaC inhibitors in various experimental models. This data can serve as a starting point for dose-response studies in tissue explants.
| Parameter | Value | Tissue/Model System | Reference |
| Benzamil Concentration (Myogenic Response) | 0.1 - 1.0 µmol/L | Isolated rat afferent arterioles | |
| Benzamil Concentration (ENaC Blockade) | 20 µM | Rabbit lung luminal space (in vivo) | |
| Amiloride Concentration (ENaC Inhibition) | 10 µM & 100 µM | Mouse fetal lung explants | |
| Benzamil IC50 (Vte Inhibition) | 50 nM | Murine polycystic kidney disease model epithelium |
Experimental Protocols
I. Preparation of Precision-Cut Tissue Slices (General Protocol)
This protocol is a generalized procedure for preparing precision-cut kidney or lung slices and can be adapted for other tissues.
Materials:
-
Freshly excised tissue (e.g., kidney, lung)
-
University of Wisconsin (UW) organ preservation solution, ice-cold
-
Krebs-Henseleit buffer, ice-cold, saturated with 95% O2/5% CO2
-
Krumdieck tissue slicer or vibratome
-
Culture medium (e.g., William's E medium or DMEM/F12) supplemented with appropriate factors
-
6-well or 12-well culture plates
-
Sterile surgical instruments
Procedure:
-
Immediately place the freshly excised tissue in ice-cold UW organ preservation solution.
-
Prepare tissue cores using a biopsy punch (e.g., 6 mm).
-
Fill the tissue slicer's buffer tray with ice-cold, carbogen-gassed Krebs-Henseleit buffer.
-
Mount the tissue core onto the specimen holder.
-
Generate slices of 200-300 µm thickness.
-
Immediately transfer the slices to 6-well or 12-well plates containing pre-warmed and pre-gassed culture medium.
-
Incubate the slices at 37°C in a humidified incubator with 5% CO2 and appropriate oxygen levels (e.g., 80% O2 for kidney slices).
II. Delivery of this compound to Tissue Explants
This protocol describes the application of this compound to the prepared tissue slices.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Pre-cultured tissue slices in culture medium
-
Fresh culture medium
Procedure:
-
Prepare a stock solution of this compound. Note that it is soluble in DMSO (up to 25 mg/ml) and water (up to 5 mg/ml).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed, and pre-gassed culture medium. A typical starting concentration range, based on literature, would be between 1 µM and 100 µM.
-
Remove the old medium from the cultured tissue slices.
-
Gently add the fresh medium containing the desired concentration of this compound (or vehicle control) to the wells with the tissue slices.
-
Incubate the slices for the desired experimental duration. The incubation time can range from minutes to hours, depending on the experimental endpoint. For example, acute effects on ion transport can be measured within minutes, while changes in gene expression may require several hours.
-
Following incubation, the tissue slices and/or the culture medium can be collected for downstream analysis (e.g., ATP measurement for viability, RNA extraction for gene expression, immunohistochemistry for protein localization, or analysis of secreted biomarkers in the medium).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Delivery in Tissue Explants
Caption: Experimental workflow for this compound treatment of tissue explants.
Troubleshooting & Optimization
Benzamil hydrochloride solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamil hydrochloride. It addresses common issues related to its solubility in aqueous solutions and provides guidance on proper handling and storage.
Solubility Data
The solubility of this compound can vary between batches and is influenced by factors such as temperature, pH, and the presence of excipients. The following table summarizes reported solubility data in common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | 2 mg/mL[1] | - |
| 5 mg/mL[2] | - | |
| DMSO | 3.2 mg/mL | Sonication is recommended. |
| 20 mg/mL[3] | - | |
| 25 mg/mL[2] | - | |
| Methanol | 10 mg/mL[1] | Heating and sonication may be required. The resulting solution may be clear to slightly hazy and faint yellow.[1] |
| Ethanol | 6 mg/mL[1] | - |
| DMF | 0.5 mg/mL[3] | - |
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound solutions.
Q1: I am having difficulty dissolving this compound in water. What can I do?
A1: this compound has limited solubility in water.[1] If you are encountering issues, consider the following steps:
-
Sonication: Use a bath sonicator to aid dissolution.
-
Gentle Heating: Gently warm the solution. For methanol, heating is sometimes required.[1]
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Lowering the pH of the aqueous solution may improve solubility.
-
Use of Co-solvents: For stock solutions, consider using organic solvents like DMSO, in which this compound is more soluble.[2][3]
Q2: My this compound solution, initially clear in DMSO, precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-solubility organic solvent into a lower-solubility aqueous medium. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Stepwise Dilution: Instead of a single large dilution, try adding the DMSO stock solution to your aqueous buffer in smaller aliquots while vortexing or stirring continuously.
-
Increase the Volume of the Aqueous Buffer: A larger final volume will result in a lower final concentration of both this compound and DMSO.
-
Incorporate a Surfactant or Co-solvent in the Final Buffer: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: I observed a slight yellow tint in my prepared this compound solution. Is this normal?
A3: Yes, it is normal for this compound solutions, particularly in methanol, to appear as a clear to slightly hazy, faint yellow solution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, where it has higher solubility.[2] For example, you can dissolve this compound in DMSO at a concentration of up to 25 mg/mL.[2] This stock solution can then be further diluted into your aqueous experimental buffer.
Q2: How should I store this compound powder and its solutions?
A2:
-
Powder: this compound hydrate as a solid should be stored at 2-8°C.[1] Other sources suggest storage at -20°C for the powder form.
-
Solutions: Solutions of this compound in DMSO or water can be stored at -20°C for up to 3 months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Q3: What is the stability of this compound in aqueous solutions?
Q4: Are there any known incompatibilities for this compound?
A4: this compound may be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Experimental Workflow and Stability Factors
To assist researchers, the following diagrams illustrate a recommended experimental workflow for dissolving this compound and the key factors that can influence its stability in aqueous solutions.
Caption: Recommended workflow for dissolving this compound.
Caption: Key factors influencing the stability of this compound.
References
How to prevent Benzamil hydrochloride precipitation in media
Welcome to the technical support center for Benzamil hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in media during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
Q1: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its aqueous solubility limit.
-
Improper Dissolution: The compound may not have been fully dissolved in the initial stock solution before being diluted into the media.
-
Low Temperature: Preparing or storing the media at a low temperature can decrease the solubility of the compound.
-
pH of the Media: The pH of the cell culture media can influence the ionization and solubility of this compound.
-
"Common Ion Effect": As a hydrochloride salt, its solubility can be reduced in media containing a high concentration of chloride ions.[1]
-
Interaction with Media Components: Components within the media, such as proteins or salts, may interact with the compound, leading to precipitation over time.
Q2: What is the best solvent to prepare a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5] Water can also be used, but the achievable concentration is lower.[3][5][6] For specific applications, methanol or ethanol can be considered.[6]
Q3: How should I dilute the stock solution into my cell culture media to avoid precipitation?
To minimize precipitation when diluting your stock solution:
-
Prepare a High-Concentration Stock: Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Warm the Media: Gently warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the drug.
-
Use Serial Dilution (if necessary): For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Add Dropwise While Mixing: Pipette the required volume of the stock solution directly into the pre-warmed media while gently swirling or vortexing the media. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Maintain Final DMSO Concentration Below 0.5%: The final concentration of DMSO in the cell culture media should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[7] Most cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific cell type.
Q4: What should I do if I observe precipitation after adding this compound to my media?
If you observe a precipitate:
-
Do Not Use: Do not use the media for your experiment, as the actual concentration of the dissolved compound will be unknown.
-
Review Your Protocol: Check your calculations and ensure you have not exceeded the solubility limit.
-
Try Warming and Agitation: Gently warm the solution to 37°C and mix. In some cases, this may help redissolve the precipitate. However, if it remains, the solution should be discarded.
-
Prepare a Fresh Solution: Remake the solution, carefully following the recommended protocol for dilution. Consider lowering the final concentration if precipitation persists.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
The following table summarizes the maximum reported solubility of this compound. Note that solubility can vary slightly between different batches of the compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 20 - 35.62 | ~56 - 100 | [2][3][5] |
| Water | 2 - 13 | ~5.6 - 36.5 | [3][4][5][6] |
| Methanol | 10 | ~28 | [6][8] |
| Ethanol | 6 | ~16.8 | [6] |
| DMF | 0.5 | ~1.4 | [2] |
Molecular Weight of this compound used for calculation: 356.2 g/mol [2]
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 20 mM):
-
Weigh out the required amount of this compound powder. For 1 mL of a 20 mM stock solution, you will need 7.12 mg (20 mmol/L * 0.001 L * 356.2 g/mol = 0.00712 g).
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear. This stock can be aliquoted and stored at -20°C for up to 3 months.[3]
-
-
Prepare the Final Working Solution in Media (e.g., 20 µM):
-
Pre-warm the required volume of cell culture media to 37°C.
-
To make a 20 µM working solution from a 20 mM stock, you need to perform a 1:1000 dilution.
-
For example, to prepare 10 mL of media with a final concentration of 20 µM this compound, add 10 µL of the 20 mM stock solution to 10 mL of pre-warmed media.
-
Add the stock solution dropwise to the center of the media while gently swirling the flask or tube.
-
Once added, cap the tube/flask and gently invert it a few times to ensure it is thoroughly mixed.
-
Visually inspect the solution for any signs of precipitation. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Recommended workflow for preparing this compound solutions.
Caption: Primary signaling pathways inhibited by this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. astorscientific.us [astorscientific.us]
- 4. This compound hydrate 98 (HPLC) CAS 161804-20-2 [sigmaaldrich.com]
- 5. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 8. ≥98% (HPLC), ENaC and NCX inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Optimizing Benzamil hydrochloride concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Benzamil hydrochloride while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent analog of amiloride and acts as a blocker of the epithelial sodium channel (ENaC). It is also known to inhibit the sodium-calcium exchanger (NCX).
Q2: What are the known off-target effects of this compound?
Beyond its effects on ENaC and NCX, this compound has been shown to inhibit the transient receptor potential polycystin-L (TRPP3) channel and H+-K+-ATPases. At higher concentrations, it may also affect other ion channels and cellular processes.
Q3: What is the recommended concentration range for selective ENaC inhibition?
To achieve selective inhibition of ENaC while minimizing off-target effects, it is recommended to use the lowest effective concentration, typically in the low nanomolar range. The IC50 for ENaC inhibition is approximately 4 nM.
Q4: At what concentrations do off-target effects become significant?
Off-target effects on NCX are observed at an IC50 of approximately 100 nM. Inhibition of TRPP3 channels occurs at an IC50 of 1.1 µM. Therefore, concentrations approaching and exceeding 100 nM are more likely to induce off-target responses.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A cell viability assay, such as the MTT or MTS assay, is recommended. This will help determine the concentration at which this compound becomes toxic to your specific cells, ensuring that observed effects are not due to cell death.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in my experiment.
-
Question: Why am I seeing variable or contradictory results when using this compound?
-
Answer: This could be due to several factors:
-
Concentration: You may be using a concentration that is on the cusp of an off-target effect. Refer to the IC50 values in Table 1 to ensure your concentration is appropriate for your target.
-
Cell Line Variability: Different cell lines may express varying levels of on-target and off-target channels. Characterize the expression of ENaC, NCX, and TRPP3 in your experimental model.
-
Experimental Conditions: pH and ion concentrations in your buffers can influence channel activity and the potency of this compound. Ensure consistent experimental conditions.
-
Issue 2: Observing effects at concentrations where ENaC should be fully inhibited.
-
Question: I am still observing a cellular response even at a this compound concentration that should completely block ENaC. What could be the cause?
-
Answer: This strongly suggests an off-target effect. At concentrations above the IC50 for ENaC, this compound can inhibit other channels like NCX and TRPP3. Consider using a more specific ENaC inhibitor if available, or perform experiments to rule out the involvement of these off-target channels.
Issue 3: Cell death observed in my cultures treated with this compound.
-
Question: My cells are dying after treatment with this compound. How can I avoid this?
-
Answer: this compound can be cytotoxic at higher concentrations. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell line using an MTT or similar cell viability assay. This will establish a therapeutic window where you can study the effects of the compound without inducing cell death.
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound
| Target | IC50 / Effective Concentration | Effect | Reference |
| On-Target | |||
| Epithelial Sodium Channel (ENaC) | 4 nM | Inhibition | |
| Off-Target | |||
| Sodium-Calcium Exchanger (NCX) | ~100 nM | Inhibition | |
| TRPP3 Channel | 1.1 µM | Inhibition | |
| H+-K+-ATPase | Not specified | Inhibition |
Key Experimental Protocols
Patch-Clamp Electrophysiology for ENaC Activity
Objective: To measure the inhibitory effect of this compound on ENaC currents.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest expressing ENaC
-
Extracellular (bath) solution: 145 mM NaCl, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO or water)
Procedure:
-
Prepare fresh extracellular and intracellular solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a cell expressing ENaC.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline ENaC currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the current until a steady-state inhibition is reached.
-
Wash out the drug with the extracellular solution to observe any reversal of the effect.
-
Analyze the data by measuring the percentage of current inhibition.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Benzamil Hydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Benzamil hydrochloride activity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in vitro?
A1: While specific studies detailing the optimal pH for this compound activity are limited, most in vitro experiments are conducted at a physiological pH of 7.4 . At this pH, this compound is a potent blocker of the Epithelial Sodium Channel (ENaC). It is generally advisable to maintain a pH range of 7.2-7.6 for optimal ENaC inhibition unless the experimental design specifically aims to investigate pH-dependent effects.
Q2: How does pH affect the stability of this compound solutions?
Q3: Can I expect changes in the inhibitory potency (IC50) of this compound at different pH values?
A3: Yes, the inhibitory potency of a compound can be pH-dependent, especially for molecules with ionizable groups. For this compound, its protonation state can change with pH, which may affect its binding to the ENaC. While comprehensive studies on the IC50 of this compound at various pH values are not currently available, it is known that cytosolic acidification can reduce ENaC activity.[2] However, this effect is on the channel itself rather than a direct pH effect on the inhibitor's binding affinity. Researchers should be aware that deviating from physiological pH may alter the observed IC50 value.
Q4: I am observing inconsistent results in my experiments. Could the pH of my solutions be a factor?
A4: Yes, inconsistent pH is a common source of variability in in vitro experiments. It is crucial to ensure that the pH of all buffers and media is consistent across all experiments. Use a calibrated pH meter to verify the pH of your solutions before use. Even small shifts in pH can potentially impact the activity of both this compound and the biological system being studied.
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Troubleshooting Steps |
| Reduced or no inhibitory effect of this compound | Degradation of the compound due to improper pH of the stock or working solution. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure the solvent and buffer used to dissolve and dilute the compound are at a physiological pH (7.2-7.6). 3. If storing solutions, use a buffered solution and store at ≤ -20°C. |
| Suboptimal pH for the experimental system (e.g., cell culture, isolated channels). | 1. Verify that the pH of your experimental buffer or cell culture medium is within the optimal range for your specific assay and cell type. 2. Use a calibrated pH meter to confirm the pH. | |
| High variability between experimental repeats | Inconsistent pH of buffers and solutions. | 1. Prepare a large batch of buffer for a series of experiments to ensure consistency. 2. Re-calibrate your pH meter regularly. 3. Check the pH of solutions before each experiment. |
| Unexpected changes in cellular activity (unrelated to ENaC inhibition) | This compound indirectly affecting intracellular or extracellular pH. | 1. Benzamil has been shown to increase intracellular pH in some cell types.[3] 2. Consider including experimental controls to measure pH changes in your system upon this compound application. 3. Be aware that in vivo, Benzamil can increase urinary pH.[4] |
Quantitative Data
Table 1: IC50 Values for this compound Inhibition of ENaC at Physiological pH
| Target | Cell Type/System | pH | IC50 | Reference |
| ENaC | Cultured Kidney Cells (Tg737°rpk CD PC monolayers) | Not Specified (Assumed Physiological) | 50 nM | [5] |
| ENaC (αβγ) | Xenopus oocytes | 7.4 | 11 nM | [6] |
| ENaC (αβ) | Xenopus oocytes | 7.4 | 68 nM | [6] |
| UNC-8d (a DEG/ENaC channel) | Xenopus oocytes | 7.6 | 14.8 µM | [7] |
Note: The variability in IC50 values can be attributed to the different ENaC subunit compositions and the expression systems used.
Experimental Protocols
Protocol for Determining the IC50 of this compound at Different pH Values
This protocol provides a general framework. Specific parameters should be optimized for the experimental system being used.
-
Cell Culture and Preparation:
-
Culture cells expressing the target ENaC in appropriate media.
-
Plate cells in a suitable format for the assay (e.g., 96-well plate for fluorescence-based assays, or prepare for electrophysiological recordings).
-
-
Preparation of Buffers and Solutions:
-
Prepare a series of buffers at the desired pH values (e.g., pH 6.0, 7.4, and 8.0). Use appropriate buffering agents to maintain stable pH throughout the experiment (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in each of the different pH buffers to achieve the final desired concentrations for the dose-response curve.
-
-
Assay Performance:
-
Wash the cells with the respective pH buffer.
-
Add the different concentrations of this compound (in the corresponding pH buffer) to the cells.
-
Incubate for a predetermined amount of time to allow for channel inhibition.
-
Measure the activity of ENaC. This can be done using various techniques such as:
-
Electrophysiology (e.g., patch-clamp): Measure the whole-cell or single-channel currents.
-
Fluorescence-based assays: Use ion-sensitive dyes (e.g., sodium-sensitive dyes) to measure changes in intracellular sodium concentration.
-
Radioactive ion flux assays: Measure the uptake of radioactive sodium.
-
-
-
Data Analysis:
-
For each pH value, plot the percentage of ENaC inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Protocol for Assessing the Stability of this compound at Different pH Values
This protocol outlines a general method for evaluating the chemical stability of this compound.
-
Preparation of Solutions:
-
Prepare buffers at various pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution into each of the pH buffers to a known final concentration.
-
-
Incubation:
-
Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
-
Analysis:
-
Immediately analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining against time to determine the degradation kinetics. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. The degradation rate constant (k) can be determined from the slope of this line.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound at different pH values.
Caption: Mechanism of ENaC inhibition by this compound.
Caption: Factors influencing the observed efficacy of this compound.
References
- 1. Benzamil, a blocker of epithelial Na(+) channel-induced upregulation of artery oxygen pressure level in acute lung injury rabbit ventilated with high frequency oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments using Benzamil hydrochloride
Welcome to the technical support center for Benzamil hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, troubleshoot common issues, and offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent blocker of the epithelial sodium channel (ENaC). It is an analog of amiloride and exhibits higher affinity for ENaC. By blocking ENaC, this compound inhibits sodium transport across epithelial tissues.
2. What are the known off-target effects of this compound?
This compound is known to inhibit other ion transporters and channels, which can be a significant pitfall in experiments. Its primary off-target effects include the inhibition of:
-
Sodium-calcium exchanger (NCX) : This can lead to alterations in intracellular calcium levels.
-
Sodium-proton exchanger (NHE)
-
H+-K+-ATPases : This can affect pH regulation.[1]
-
Small conductance Ca2+-activated K+ (SK) channels
-
Voltage-gated calcium channels
-
Transient Receptor Potential Polycystin-L (TRPP3) channels [2]
It is crucial to consider these off-target effects when designing experiments and interpreting data.
3. What are the recommended solvents and storage conditions for this compound?
-
Solubility : this compound has varying solubility in different solvents. It is soluble in DMSO (up to 20 mg/mL), methanol (10 mg/mL with heat and sonication), ethanol (6 mg/mL), and water (2 mg/mL).[3][4]
-
Stock Solutions : For biological experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Storage : The solid form of this compound should be stored at 2-8°C, desiccated.[5] Some suppliers state that the solid is stable for up to 12 months when stored appropriately.[6] Stock solutions in DMSO can typically be stored at -20°C for several months, though it is always recommended to prepare fresh solutions for critical experiments. There is limited specific data on the long-term stability of this compound in aqueous physiological buffers. Therefore, it is best practice to prepare working dilutions fresh for each experiment.
4. At what concentrations does this compound typically exhibit off-target effects?
The concentration at which off-target effects become significant is a critical consideration. While this compound is a potent ENaC blocker with IC50 values in the nanomolar range, its inhibition of other channels often occurs at higher concentrations, typically in the micromolar range. For example, the IC50 for NCX inhibition is around 100 nM, while for TRPP3 channels it is 1.1 µM.[2] It is advisable to perform dose-response experiments to determine the optimal concentration for selectively targeting ENaC in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Degradation of the compound: this compound in aqueous solution may not be stable over long periods, especially at physiological pH and temperature. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect concentration: The effective concentration can vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your system. | |
| Low expression of the target channel (ENaC): The cell or tissue model may not express sufficient levels of ENaC. | Verify ENaC expression using techniques like qPCR, Western blot, or immunohistochemistry. Consider using a positive control cell line or tissue known to express ENaC. | |
| Unexpected or paradoxical effects observed | Off-target effects: this compound is inhibiting other channels or transporters, such as NCX or H+-K+-ATPase, leading to confounding results.[1][7] | - Use the lowest effective concentration of this compound to maximize selectivity for ENaC.- Employ structurally different ENaC inhibitors (e.g., amiloride, phenamil) as controls.[8]- Use specific inhibitors for potential off-targets in parallel experiments to dissect the observed effects (e.g., a more selective NCX inhibitor). |
| Alterations in intracellular pH: Inhibition of H+-K+-ATPase can lead to changes in intracellular pH, affecting various cellular processes.[1] | Monitor intracellular pH using a pH-sensitive fluorescent dye. Include appropriate buffer controls in your experimental design. | |
| Precipitation of the compound in experimental media | Low solubility: this compound has limited solubility in aqueous solutions.[4] | - Ensure the final concentration of the solvent (e.g., DMSO) in the experimental medium is low (typically <0.1%) and does not affect the cells.- Prepare the final dilution in a pre-warmed medium and mix thoroughly. |
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of this compound on its primary target (ENaC) and several known off-targets. These values can vary depending on the experimental conditions and the specific isoform of the channel.
| Target | Species/Tissue | IC50 | Reference |
| Epithelial Sodium Channel (ENaC) | Human Bronchial Epithelial Cells | 21.9 nM | [9] |
| Epithelial Sodium Channel (ENaC) | Mutant Murine Collecting Duct Principal Cells | 50 nM | [10] |
| Na+/Ca2+ Exchanger (NCX) | Mouse Podocytes | ~100 nM | [2] |
| UNC-8d (a DEG/ENaC/ASIC channel) | C. elegans (expressed in oocytes) | 14.8 µM | [11] |
| Transient Receptor Potential Polycystin-L (TRPP3) | - | 1.1 µM | [2] |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for ENaC Inhibition in Epithelial Monolayers
This protocol provides a general framework for assessing the effect of this compound on ENaC-mediated sodium transport in epithelial cells grown on permeable supports.
Materials:
-
Epithelial cells cultured on permeable supports (e.g., human bronchial epithelial cells)
-
Ussing Chamber System
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin and Bumetanide (for assessing other transport pathways)
Procedure:
-
Preparation: Pre-warm KRB buffer to 37°C and bubble with 95% O2/5% CO2.
-
Mounting: Carefully mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add pre-warmed and gassed KRB buffer to both chambers and allow the system to equilibrate for 20-30 minutes until a stable short-circuit current (Isc) is achieved.
-
Baseline Measurement: Record the baseline Isc, which represents the net ion transport across the epithelium.
-
Benzamil Addition: Add this compound to the apical chamber to achieve the desired final concentration (e.g., starting with a low concentration in the nanomolar range). Record the change in Isc. The inhibition of Isc is indicative of ENaC blockade.
-
Dose-Response (Optional): Add increasing concentrations of this compound cumulatively to generate a dose-response curve and determine the IC50.
-
Control for Complete ENaC Blockade: At the end of the experiment, add a high concentration of a different ENaC inhibitor, such as amiloride (e.g., 10 µM), to confirm complete blockade of ENaC.[9]
-
Assessing Other Transporters (Optional): After assessing ENaC activity, other transporters can be investigated by adding compounds like forskolin (to stimulate CFTR-mediated chloride secretion) and bumetanide (to inhibit the Na-K-2Cl cotransporter).
Protocol 2: Measurement of Intracellular Calcium Changes using Fura-2
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, which can be indicative of its off-target effect on NCX.
Materials:
-
Cultured cells (e.g., cardiomyocytes, neurons) on glass coverslips
-
Fura-2 AM (cell-permeant calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Fluorescence microscopy setup with ratio imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
-
Imaging:
-
Mount the coverslip on the microscope stage in a perfusion chamber with HBS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
-
Benzamil Treatment:
-
Perfuse the cells with HBS containing the desired concentration of this compound.
-
Continuously record the F340/F380 ratio to monitor changes in [Ca2+]i over time. An increase in the ratio suggests an increase in intracellular calcium, potentially due to NCX inhibition.
-
-
Controls:
-
Use a vehicle control (e.g., DMSO) to ensure the solvent does not affect [Ca2+]i.
-
Use other NCX inhibitors as positive controls.
-
Perform experiments in a low-sodium buffer to investigate the contribution of NCX.
-
Diagrams
References
- 1. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), ENaC and NCX inhibitor, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 6. This compound, Sodium channel blocker (CAS 161804-20-2) | Abcam [abcam.com]
- 7. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Ensuring complete washout of Benzamil hydrochloride in perfusion systems
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers ensure the complete washout of Benzamil hydrochloride from their perfusion systems, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent analog of amiloride.[1] It functions as a highly selective blocker of the epithelial sodium channel (ENaC) and also acts as an inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] By adding a benzyl group to the amiloride structure, its blocking activity is increased several hundredfold compared to its parent compound.[1] It is widely used in research to study ion transport across cell membranes.[2][4]
Q2: Why is ensuring complete washout of this compound critical for my experiments?
Complete washout is essential for several reasons:
-
Reproducibility: Incomplete washout can introduce significant variability between experiments.
-
Baseline Stability: A true return to the pre-treatment baseline is necessary to confirm that the observed effects were due to the drug and are reversible. As seen in electrophysiology experiments, a robust and reversible effect is marked by a return to baseline upon washout.[5]
Q3: What are the key properties of this compound that influence its washout?
The physicochemical and binding properties of this compound are critical to understanding its behavior in a perfusion system. Its high binding affinity means it can be difficult to remove completely.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molar Mass | 319.75 g/mol (hydrochloride salt: 356.21 g/mol ) | [1][3] |
| Primary Targets | Epithelial Sodium Channel (ENaC), Na+/Ca2+ Exchanger (NCX), TRPP3 Channel | [3][6] |
| Binding Affinity (Kd) | ~5 nM (for ENaC in bovine kidney cortex membrane vesicles) | [6][7] |
| IC50 Values | ~4 nM (for ENaC inhibition)[6][7]~100 nM (for NCX inhibition)[3][6]~1.1 µM (for TRPP3 inhibition)[3][6] | [3][6][7] |
| Solubility | Water: ~2-3.56 mg/mL[3][4]Methanol: 10 mg/mL[4]Ethanol: 6 mg/mL[4]DMSO: 35.62 mg/mL[3] | [3][4] |
Troubleshooting Guide
Q4: My signal is not returning to baseline after initiating washout. What are the likely causes?
Failure to return to baseline is the most common indicator of incomplete washout. The primary reasons include:
-
High Binding Affinity: Benzamil binds very tightly to its targets, particularly ENaC (Kd ≈ 5 nM).[6][7] This means its dissociation rate (k-off) is slow, requiring a longer time for the molecule to unbind from the tissue.[8][9]
-
Insufficient Washout Duration or Volume: The volume of drug-free perfusate and the total time allowed for washout may be inadequate to clear the compound from the system and the tissue.
-
Non-Specific Binding and Adsorption: The compound may adsorb to components of the perfusion system, such as plastic tubing, or bind non-specifically to proteins and lipids within the preparation.
-
Inadequate Flow Rate: A slow or inconsistent perfusion flow rate can lead to inefficient exchange of the drug-free buffer within the experimental chamber. Optimizing perfusion parameters is a key step in ensuring clearance.[10]
Q5: How can I design an effective washout protocol?
A robust washout protocol is systematic and includes steps for verification. Below is a recommended methodology.
Experimental Protocol: Standard Washout Procedure
-
Establish a Stable Baseline: Before applying the drug, perfuse the system with the control buffer until a stable baseline reading is achieved.
-
Drug Application: Apply this compound at the desired concentration for the specified duration.
-
Initiate Washout: Switch the perfusion to a drug-free control buffer.
-
Duration: As a rule of thumb, perfuse for at least 3-5 times the duration of the drug application period.
-
Volume: Ensure a high volume of buffer is used, typically 50-100 times the volume of the experimental chamber.
-
Flow Rate: Maintain a consistent and adequate flow rate to ensure efficient fluid exchange.[10]
-
-
Monitor Return to Baseline: Continuously monitor the experimental signal until it returns to the pre-drug baseline level.
-
Verification (Optional but Recommended): Perform a functional test to confirm the system's responsiveness has been restored (see Q6).
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Transcriptional and electrical identity in endothelial cells is orchestrated by intercellular coupling [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 8. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
Dealing with cellular toxicity of Benzamil hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the cellular toxicity of Benzamil hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cellular toxicity?
A1: this compound exerts cellular toxicity through multiple mechanisms, which can be cell-type dependent. The primary reported mechanisms include:
-
Disruption of Ion Homeostasis: It is a potent blocker of the epithelial sodium channel (ENaC) and the Na+/Ca2+ exchanger (NCX).[1][2] Inhibition of the Na+/Ca2+ exchanger can lead to an elevation of intracellular calcium, a key trigger for cytotoxicity in some cancer cells like human brain tumor cells.[3]
-
Inhibition of Signaling Pathways: In osteosarcoma cells, Benzamil has been shown to suppress the integrin/FAK/STAT3 signaling pathway.[3]
-
Mitochondrial Dysfunction: The disruption of signaling pathways like FAK/STAT3 can impair mitochondrial function, leading to a reduction in mitochondrial membrane potential, compromised ATP production, and increased production of reactive oxygen species (ROS).[3]
-
Induction of Apoptosis: By reducing the levels of anti-apoptotic proteins such as XIAP, Bcl-2, and Bcl-xL, Benzamil can induce programmed cell death, or apoptosis.[3]
Q2: How should I dissolve and store this compound?
A2: Proper handling and storage are critical for experimental consistency.
-
Solubility: this compound is soluble in DMSO (20 mg/ml) and ethanol (6 mg/ml).[2] It is also soluble in water at a lower concentration (2 mg/ml). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Storage: The solid compound should be stored desiccated at 2-8°C.[4] For long-term storage, it is recommended to keep it in a dry, cool place. The product can be stored for up to 12 months.
Q3: Is the cytotoxic effect of this compound specific to certain cell types?
A3: Yes, the cytotoxic effects and their underlying mechanisms can vary significantly between different cell lines. For example:
-
In human neuroblastoma and astrocytoma cells, the elevation of intracellular calcium is essential for Benzamil-induced cell death.[3]
-
In osteosarcoma cells (MG63 and U2OS), while intracellular calcium is elevated, this effect is not the critical driver of cytotoxicity.[3] Instead, the inhibition of the integrin/FAK/STAT3 pathway and subsequent mitochondrial damage are the primary mechanisms.[3]
-
The half-maximal inhibitory concentration (IC50) for cytotoxicity can vary widely depending on the cell line.[3][5]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity with this compound.
This issue can arise from several factors related to the compound, the experimental setup, or the cells themselves.
-
Q: Have you confirmed the effective concentration for your specific cell line? A: The cytotoxic concentration of this compound is highly cell-type dependent. Cytotoxicity was detected in MG63 osteosarcoma cells at concentrations of 50 μM and above, while U2OS cells showed sensitivity starting at 25 μM.[3] It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Q: Is the compound fully dissolved and stable in your media? A: this compound is typically dissolved in DMSO to make a stock solution.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect the media after adding the compound to ensure there is no precipitation.
-
Q: How long is your treatment duration? A: The cytotoxic effects are time-dependent. In studies with osteosarcoma cells, a 24-hour treatment period was used to measure effects on cell viability.[3] You may need to optimize the incubation time for your experiments (e.g., 24, 48, or 72 hours).
Troubleshooting Workflow: No Observed Cytotoxicity
Caption: Troubleshooting logic for addressing a lack of cytotoxicity.
Problem 2: My cells are dying too rapidly and appear necrotic rather than apoptotic.
High concentrations of a cytotoxic agent can often lead to necrosis, while lower concentrations tend to induce apoptosis.[6][7] The cellular energy state can also influence the mode of cell death.[6]
-
Q: What concentration of this compound are you using? A: Very high concentrations may overwhelm the cell's capacity for controlled apoptotic death, leading to necrosis. Try reducing the concentration to a level closer to the determined IC50 value. For instance, while high concentrations of a drug may induce necrosis, concentrations in the 5-10 µM range have been shown to favor apoptosis for other compounds.[6]
-
Q: Have you confirmed the mode of cell death? A: It is essential to distinguish between apoptosis and necrosis. This can be achieved using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages, while necrotic or late apoptotic cells will be positive for both.
-
Q: Could ATP depletion be a factor? A: Benzamil can compromise mitochondrial function and deplete ATP.[3] Severe ATP depletion can shift the cell death mechanism from apoptosis to necrosis.[6] Maintaining cellular energy pools, for example by ensuring adequate glucose in the medium, can favor apoptosis.[6]
Signaling Pathway: Benzamil-Induced Apoptosis in Osteosarcoma
Caption: Benzamil inhibits Integrin/FAK/STAT3 signaling to induce apoptosis.[3]
Data Summary
Table 1: Cytotoxic Concentrations of this compound in Osteosarcoma Cells
| Cell Line | Treatment Duration | Effective Concentration | Reference |
|---|---|---|---|
| MG63 | 24 hours | ≥ 50 µM | [3] |
| U2OS | 24 hours | ≥ 25 µM |[3] |
Table 2: Inhibitory Concentrations (IC50) of this compound on Ion Channels
| Target | System | IC50 / Kd | Reference |
|---|---|---|---|
| Epithelial Na+ Channel (ENaC) | Bovine kidney cortex | IC50 = 4 nM | [1][2] |
| Epithelial Na+ Channel (ENaC) | Bovine kidney cortex | Kd = 5 nM | [1][2] |
| Na+/Ca2+ Exchanger (NCX) | Mouse podocytes | IC50 = ~100 nM | [1][2] |
| TRPP3 Cation Channel | N/A | IC50 = 1.1 µM |[1][2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay This protocol is adapted from methodologies used to assess Benzamil's effect on osteosarcoma cells.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the Benzamil-containing medium or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTS Reagent Addition: Add 20 µL of MTS/PMS solution to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining This is a standard flow cytometry-based method to distinguish between different modes of cell death.[8]
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. Benzamil (hydrochloride) - Applications - CAT N°: 14313 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Repurposing the diuretic benzamil as an anti-osteosarcoma agent that acts by suppressing integrin/FAK/STAT3 signalling and compromising mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrate 98 (HPLC) CAS 161804-20-2 [sigmaaldrich.com]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maintenance of ATP favours apoptosis over necrosis triggered by benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time with Benzamil hydrochloride
Technical Support Center: Benzamil Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your experiments, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent analog of amiloride.[1] Its primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), which inhibits sodium reabsorption.[1][2] This makes it a valuable tool for studying sodium transport across cell membranes.[2] It is significantly more potent than its parent compound, amiloride.[1]
Q2: What are the other known targets of this compound?
A: Besides ENaC, Benzamil is also a known inhibitor of the Na+/Ca2+ exchanger (NCX).[3][4][5] It can also block other channels, such as the transient receptor potential polycystin-L (TRPP3) channel, though typically at higher concentrations.[6][7] Researchers should be aware of these potential off-target effects when designing experiments.
Q3: How should I prepare and store this compound stock solutions?
A: this compound is a crystalline solid that can be dissolved in several solvents.[6] It is soluble in DMSO at concentrations up to 20-25 mg/mL and in water up to 5 mg/mL.[6][8] For cell culture experiments, it is common to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then diluted to the final working concentration in your aqueous buffer or cell culture medium.[8] Stock solutions in DMSO or water can be stored at -20°C for up to 3 months.[8] The powder form is stable for at least 4 years when stored at -20°C.[6]
Q4: What is a typical working concentration for this compound in in vitro experiments?
A: The optimal concentration is highly dependent on the target channel and the experimental system. For potent ENaC inhibition, concentrations in the low nanomolar range are effective (IC50 = 4 nM in bovine kidney membrane vesicles).[6][7][9] For inhibition of the Na+/Ca2+ exchanger, a higher concentration around 100 nM is typically required (IC50 ≈ 100 nM).[3][4][6] For other targets like TRPP3, the IC50 is in the micromolar range (1.1 µM).[4][6][7] A common concentration range used in published studies is 1–100 µM.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time is critical for achieving reliable and reproducible results. The ideal duration depends on the experimental goal, cell type, and Benzamil concentration.
Q5: I am not observing the expected inhibitory effect. Is my incubation time too short?
A: This is a common issue. The time required for Benzamil to exert its effect can vary.
-
Possible Cause: The incubation time may be insufficient for the compound to reach its target and induce a measurable downstream effect. While direct channel blockade can be rapid, observing subsequent physiological changes may take longer.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: This is the most effective way to determine the optimal incubation time. Treat your cells with a fixed concentration of Benzamil and measure your endpoint at several time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 12 hrs, 24 hrs). This will reveal the onset and peak of the compound's effect.
-
Consult Literature: Review studies using similar cell lines or investigating similar pathways to find established incubation times.[11]
-
Increase Concentration: As a test, try a higher concentration. If you see an effect at a higher dose, it may indicate that a longer incubation is needed at the lower, more specific concentration.
-
Verify Target Expression: Confirm that your cells express the target channel (e.g., ENaC, NCX) at sufficient levels.
-
Q6: I am observing significant cell toxicity or death. Is my incubation time too long?
A: Yes, prolonged exposure, especially at higher concentrations, can lead to cytotoxicity.
-
Possible Cause: Off-target effects or disruption of essential ion homeostasis over extended periods can lead to cell stress and apoptosis.
-
Troubleshooting Steps:
-
Reduce Incubation Time: Based on your time-course experiment (see Q5), select the earliest time point that gives a robust and significant effect.
-
Lower the Concentration: High concentrations are more likely to cause toxicity. Perform a dose-response experiment to find the lowest effective concentration.
-
Run a Viability Assay: Use a standard cell viability assay (e.g., Resazurin, MTT, or a luminescence-based assay) in parallel with your main experiment.[12] This will help you distinguish between a specific inhibitory effect and general cytotoxicity.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control.
-
Q7: My results are inconsistent across experiments. Could incubation time be the cause?
A: Inconsistent timing is a major source of experimental variability.
-
Possible Cause: Even small variations in incubation time can lead to different outcomes, especially if the measurement is taken during a phase of rapid change in the cellular response.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the incubation time is precisely controlled and documented for every experiment. Use timers and a consistent workflow.
-
Optimize Seeding Density: Cell confluence can affect the response to a drug.[13] Standardize your cell seeding density and the time between seeding and treatment to ensure cells are in a consistent metabolic and growth state at the start of each experiment.[13]
-
Choose a Stable Response Window: From your time-course data, select an incubation time where the response has reached a plateau. This makes your assay more robust to minor timing errors.
-
Data Presentation: Concentration & Efficacy
The following table summarizes key quantitative data for this compound to guide your experimental design.
| Target | IC50 / Kd | Typical Concentration Range | Cell/System Type | Reference |
| Epithelial Sodium Channel (ENaC) | IC50 = 4 nM | 1 nM - 1 µM | Bovine kidney cortex membrane vesicles | [6],[7],[9] |
| Na+/Ca2+ Exchanger (NCX) | IC50 ≈ 100 nM | 100 nM - 10 µM | Mouse podocytes | [6],[3],[4] |
| TRPP3 Channel | IC50 = 1.1 µM | 1 µM - 20 µM | Heterologous expression systems | [6],[4],[7] |
| General In Vitro Studies | N/A | 1 µM - 100 µM | Cultured rat astrocytes, alveolar cells | [10] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via a Time-Course Experiment
This protocol outlines a method to identify the ideal incubation duration for this compound in a cell-based assay using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates
-
Reagents for your specific endpoint assay (e.g., ion flux indicator, viability dye)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of the experiment.
-
Incubate for 12-24 hours to allow for cell adherence and recovery.[13]
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle-only (e.g., DMSO) control.
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the Benzamil-containing medium or vehicle control medium to the appropriate wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
At each designated time point (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h), remove the plate and perform your endpoint measurement according to the specific assay protocol.
-
Note: It is best to set up separate plates for each time point to avoid repeatedly disturbing the cells.
-
-
Data Analysis:
-
Normalize the data from the Benzamil-treated wells to the vehicle-control wells for each time point.
-
Plot the normalized response versus time. The optimal incubation time is typically the earliest point at which a stable and maximal response is observed.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound directly blocks the ENaC, preventing sodium influx.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal incubation time for Benzamil.
Troubleshooting Logic Diagram
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | NCX inhibitor, ENaC inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Benzamil (hydrochloride) - Applications - CAT N°: 14313 [bertin-bioreagent.com]
- 8. astorscientific.us [astorscientific.us]
- 9. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The effect of serum on Benzamil hydrochloride efficacy
Welcome to the Technical Support Center for Benzamil Hydrochloride. This guide provides troubleshooting information and answers to frequently asked questions regarding the influence of serum on the efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of serum on the efficacy of this compound?
The presence of serum in experimental media typically reduces the apparent efficacy of this compound. This phenomenon is primarily due to plasma protein binding (PPB).[1][2] Serum contains various proteins, with albumin and α-1-acid glycoprotein (AAG) being the most significant for drug binding.[1]
According to the "free drug hypothesis," only the unbound or "free" fraction of a drug is available to interact with its molecular target and exert a pharmacological effect. This compound can bind to these serum proteins, creating a drug-protein complex. This complex is generally too large to pass through cell membranes and interact with its targets, such as the epithelial sodium channel (ENaC).[3][4][5][6] Consequently, a higher total concentration of this compound is required in the presence of serum to achieve the same free concentration—and thus the same biological effect—as in a serum-free environment. This leads to an apparent increase in the half-maximal inhibitory concentration (IC₅₀).
Q2: How does serum concentration quantitatively affect the IC₅₀ of this compound?
The table below provides a representative example illustrating how increasing concentrations of Fetal Bovine Serum (FBS) could theoretically impact the measured IC₅₀ of a compound like this compound.
Table 1: Representative Impact of Serum Concentration on Measured IC₅₀
| FBS Concentration (%) | Measured Free Fraction of Drug (%)* | Observed Total IC₅₀ (nM)* | Calculated Free IC₅₀ (nM)** |
|---|---|---|---|
| 0 | 100% | 5 | 5.0 |
| 2.5 | 30% | 17 | 5.1 |
| 5 | 15% | 33 | 5.0 |
| 10 | 8% | 62 | 5.0 |
| 20 | 4% | 125 | 5.0 |
*These are hypothetical values for illustrative purposes, based on common observations in drug discovery. **Calculated Free IC₅₀ = (Observed Total IC₅₀) x (Measured Free Fraction). Note its relative consistency.
This demonstrates that while the required total drug concentration increases significantly with serum, the actual concentration of free drug needed to inhibit the target remains constant.[6]
Q3: What are the key considerations for designing experiments with this compound in serum-containing media?
When designing your experiments, consistency and careful controls are paramount.
-
Serum Concentration: Always use a consistent concentration of serum across all experiments that will be directly compared. If you are establishing a dose-response curve, do not vary the serum percentage between wells.
-
Lot-to-Lot Variability: Serum is a biological product with inherent lot-to-lot variability in protein composition and concentration. This can affect the degree of drug binding. If possible, use a single lot of serum for an entire set of related experiments to ensure reproducibility.
-
Serum-Free vs. Serum-Containing Conditions:
-
Mechanistic Studies: To determine the direct effect of this compound on its molecular target, it is often best to perform initial experiments in serum-free or low-serum conditions to establish a baseline potency (IC₅₀).
-
Physiologically Relevant Studies: For experiments aiming to mimic in vivo conditions more closely, using serum is appropriate. Standard cell culture conditions often use 10% Fetal Bovine Serum (FBS).
-
-
Pre-incubation: Allow cells to acclimate to the serum-containing medium before adding this compound to ensure that the cellular physiology is stable.
Troubleshooting Guide
Issue: I am observing lower-than-expected efficacy or a much higher IC₅₀ value for this compound in my cell-based assay.
This is a common issue when transitioning from biochemical or serum-free assays to cell-based assays in serum-containing medium. Follow this troubleshooting workflow to identify the cause.
Experimental Protocols
Protocol: Determining the Effect of Serum on this compound IC₅₀ Using a Cell Viability Assay (e.g., ATP-based Assay)
This protocol outlines a method to quantify the impact of serum on the efficacy of this compound.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Harvest cells and perform a cell count to determine viability and concentration.
-
Seed cells into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours in complete growth medium (e.g., DMEM + 10% FBS) to allow for cell attachment.
-
-
Preparation of Dosing Media:
-
Prepare two sets of media:
-
Set A (Serum-Free): Basal medium (e.g., DMEM) without serum.
-
Set B (Serum-Containing): Basal medium supplemented with the desired final concentration of serum (e.g., 10% FBS).
-
-
Prepare serial dilutions of this compound in both Set A and Set B media. Include a vehicle control (e.g., DMSO) for both sets.
-
-
Cell Dosing:
-
Carefully aspirate the culture medium from the 96-well plate.
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add the prepared dosing media (from Step 2) to the appropriate wells. Ensure you have replicate wells for each concentration and control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement (ATP Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the ATP assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control wells as 100% viability and a "no-cell" or "lysis" control as 0% viability.
-
Plot the normalized viability (%) against the logarithm of this compound concentration for both the serum-free and serum-containing conditions.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value for each condition.
-
Compare the IC₅₀ values to determine the fold-shift caused by the presence of serum.
-
Mechanism Visualization
The diagram below illustrates the principle of serum protein binding and its effect on the availability of this compound to its target, the epithelial sodium channel (ENaC).
References
- 1. mdpi.com [mdpi.com]
- 2. sovicell.com [sovicell.com]
- 3. Benzamil - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Dose-Response Curves for Benzamil Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamil hydrochloride. Our goal is to address specific issues you may encounter during the calibration of dose-response curves and other related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent analog of amiloride. Its primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), thereby inhibiting sodium reabsorption. This makes it a valuable tool for studying ENaC function and for screening potential therapeutic agents targeting this channel.
Q2: What are the other known targets of this compound?
A2: Besides ENaC, this compound is also known to inhibit the sodium-calcium exchanger (NCX) and the transient receptor potential polycystin-L (TRPP3) channel.[1][2] It is crucial to consider these off-target effects when designing experiments and interpreting data.
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the target and the experimental system. For ENaC, reported IC50 values are in the low nanomolar range, for example, 4 nM in bovine kidney cortex membrane vesicles.[1][3] For the Na+/Ca2+ exchanger, the IC50 is around 100 nM, and for TRPP3 channels, it is approximately 1.1 μM.[1][2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO (up to 20 mg/mL) and to a lesser extent in water (around 3.56 mg/mL).[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C for long-term stability.[3] For short-term use (within a week), aliquots can be stored at 4°C.[3]
Q5: What is the stability of this compound in solution?
A5: this compound is stable for at least 4 years when stored properly as a solid.[4] Stock solutions in DMSO are generally stable for several months when stored at -20°C.[5] However, it is always best practice to prepare fresh dilutions for your experiments from a recently thawed aliquot.
Troubleshooting Guide
This guide addresses common problems encountered during the calibration of dose-response curves for this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible dose-response curves. | Compound Precipitation: this compound may precipitate at higher concentrations in aqueous buffers. | - Visually inspect your solutions for any signs of precipitation. - Consider using a lower concentration of DMSO in your final dilutions (typically ≤ 0.1%).[3] - Prepare fresh dilutions for each experiment. |
| Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tip sizes. - Prepare an intermediate dilution series to work with larger volumes. | |
| Cell Health Variability: Differences in cell passage number, confluency, or overall health can affect the response. | - Use cells within a consistent passage number range. - Seed cells to achieve a consistent confluency at the time of the experiment. - Perform a cell viability assay to ensure the health of your cells. | |
| High baseline noise or signal variability. | Electrode Drift (Electrophysiology): Unstable electrode potentials in Ussing chamber or patch-clamp experiments. | - Allow sufficient time for electrodes to stabilize in the recording solution. - Ensure proper grounding of your setup. |
| Cellular Autofluorescence: High background fluorescence from cells or media components. | - Use phenol red-free media for fluorescence-based assays. - Include a "no-dye" control to measure background fluorescence. | |
| Unexpected or off-target effects observed. | Inhibition of other ion channels: this compound can inhibit NCX and TRPP3 channels at higher concentrations.[1][2] | - Use the lowest effective concentration of this compound to maximize specificity for ENaC. - If possible, use a more specific ENaC inhibitor as a control. - Consider using cell lines with knocked-down expression of potential off-target channels to confirm specificity. |
| No inhibitory effect of this compound observed. | Low ENaC expression or activity: The cell line or tissue preparation may have very low levels of functional ENaC. | - Confirm ENaC expression using techniques like qPCR or Western blotting. - Use a known ENaC activator (e.g., aldosterone) to stimulate channel activity before adding the inhibitor.[6] |
| Degradation of the compound: Improper storage or handling of this compound. | - Use a fresh aliquot of the stock solution. - Verify the purity and integrity of your compound if degradation is suspected. | |
| Cell death observed at higher concentrations. | Cytotoxicity of this compound or the solvent (DMSO). | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment. - Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%).[3] |
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve for this compound using the Ussing Chamber Technique
This protocol describes the measurement of ENaC-mediated short-circuit current (Isc) in epithelial monolayers.
Materials:
-
Ussing chamber system
-
Epithelial cell monolayer grown on permeable supports (e.g., human bronchial epithelial cells)
-
Krebs-Ringer bicarbonate buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin (optional, to stimulate Cl- secretion and assess tissue viability)
-
Bumetanide (optional, to inhibit Na-K-Cl cotransporter)
Procedure:
-
System Preparation: Assemble and pre-fill the Ussing chambers with pre-warmed (37°C) and gassed (95% O2, 5% CO2) Krebs-Ringer buffer.
-
Tissue Mounting: Carefully mount the permeable support with the cell monolayer in the Ussing chamber slider.
-
Equilibration: Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Baseline Recording: Record the stable baseline Isc.
-
Cumulative Dosing: Add increasing concentrations of this compound to the apical (luminal) side of the chamber. Allow the Isc to stabilize after each addition before adding the next concentration. A typical concentration range could be from 1 nM to 10 µM.
-
Maximal Inhibition: After the highest concentration, you can add a supramaximal concentration of a known ENaC blocker like amiloride to ensure complete inhibition of ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the baseline Isc for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the this compound concentration.
Visualizations
Caption: Signaling pathway of ENaC inhibition by this compound.
Caption: Experimental workflow for dose-response curve calibration.
References
Validation & Comparative
A Comparative Analysis of Benzamil Hydrochloride and Amiloride Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Benzamil hydrochloride and amiloride, supported by experimental data. The information is presented to facilitate informed decisions in research and development applications.
Introduction
Amiloride and its analog, this compound, are both recognized as blockers of the epithelial sodium channel (ENaC). While they share a primary mechanism of action, differences in their chemical structure lead to variations in potency, duration of action, and off-target effects. This guide delves into a comparative analysis of their efficacy, supported by quantitative data from various experimental models.
Mechanism of Action
Both amiloride and this compound exert their primary effect by directly blocking the ENaC in the apical membrane of epithelial cells, particularly in the distal nephron of the kidney.[1][2] This channel is responsible for sodium reabsorption from the filtrate back into the bloodstream. By inhibiting ENaC, these compounds reduce sodium reabsorption, leading to a mild diuretic and natriuretic effect. A key therapeutic advantage of this mechanism is its potassium-sparing quality; by reducing the electrochemical gradient for potassium secretion, less potassium is lost in the urine.[1][3]
This compound, a benzyl-substituted analog of amiloride, exhibits a significantly higher affinity and potency for ENaC.[4][5] Beyond its enhanced ENaC inhibition, benzamil also demonstrates inhibitory effects on the sodium-calcium exchanger (NCX), a target not significantly affected by amiloride at therapeutic concentrations.[6]
Below is a diagram illustrating the signaling pathway affected by these two compounds in a principal cell of the kidney's collecting duct.
Caption: Inhibition of ENaC by Amiloride and Benzamil in a renal principal cell.
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and amiloride from various studies.
| Parameter | This compound | Amiloride | Study Context | Reference |
| ENaC Inhibition Potency | ~9-fold more potent | - | General comparison | [4] |
| IC₅₀ for ENaC | 50 nM | - | Murine polycystic kidney disease model | [7] |
| IC₅₀ for ASIC1a | 3.50 µM | 13.50 µM | CHO cells expressing ASIC1a | [8] |
| Max. Change in Nasal PD (PDmax) | 20.6 ± 0.9 mV | 20.3 ± 1.6 mV | Cystic Fibrosis patients | [1] |
| Time to 50% of PDmax (t₀.₅) | 4.3 ± 0.7 h | 0.6 ± 0.1 h | Cystic Fibrosis patients | [1] |
| Area Under the Curve (AUC) for PD | 11.8 ± 1.6 mV·h | 2.8 ± 0.4 mV·h | Cystic Fibrosis patients | [1] |
| MIC₅₀ vs. P. aeruginosa | 400 mg/L | >800 mg/L | In vitro antimicrobial activity | [9] |
| MIC₅₀ vs. P. cepacia | 800 mg/L | >800 mg/L | In vitro antimicrobial activity | [9] |
Detailed Experimental Protocols
Measurement of Nasal Potential Difference in Cystic Fibrosis Patients
This study aimed to compare the maximal effect and duration of action of Benzamil and amiloride on the nasal potential difference (PD) in adults with cystic fibrosis.[1]
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study was conducted with ten adult cystic fibrosis patients.
-
Procedure: Each participant attended three sessions. At each visit, a baseline nasal PD was recorded. Subsequently, one of the three treatments (amiloride 1 x 10⁻³ M, benzamil 1.7 x 10⁻³ M, or 0.9% sodium chloride as placebo) was administered as a topical nasal spray.
-
Data Collection: Nasal PD was measured at 15 and 30 minutes, and at 1, 2, 4, and 8 hours post-administration.
-
Outcome Measures: The efficacy was evaluated based on three parameters:
-
PDmax: The maximum change in nasal PD from the baseline.
-
t₀.₅: The time taken for the PDmax to return to 50% of its peak value.
-
AUC: The area under the curve of the nasal PD change over time.
-
The workflow for a typical nasal potential difference measurement is illustrated below.
Caption: Workflow for Nasal Potential Difference Measurement.
Determination of IC₅₀ for ENaC and ASIC1a
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
General Principle: To determine the IC₅₀ of Benzamil and amiloride on ion channels like ENaC and ASIC1a, whole-cell patch-clamp electrophysiology is a common technique. This method allows for the measurement of ion currents through the channels in the cell membrane.
-
Cell Lines: The experiments are typically performed on cell lines that are genetically modified to express the specific ion channel of interest (e.g., Chinese Hamster Ovary (CHO) cells expressing ASIC1a).[8]
-
Procedure:
-
The cells are cultured and prepared for patch-clamp recording.
-
A baseline ion current is established and measured.
-
The cells are then exposed to a range of concentrations of the inhibitor (Benzamil or amiloride).
-
The resulting inhibition of the ion current is measured at each concentration.
-
-
Data Analysis: The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A dose-response curve is then fitted to the data points, and the IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the maximal current.
Efficacy Comparison Summary
The experimental data consistently demonstrates that this compound is a more potent inhibitor of the epithelial sodium channel (ENaC) than amiloride.[4] This is reflected in its lower IC₅₀ value for ENaC.[7] While both compounds show a similar maximal effect in reducing the nasal potential difference in cystic fibrosis patients, Benzamil has a significantly longer duration of action, as indicated by its greater t₀.₅ and AUC values.[1]
Furthermore, studies on other ion channels, such as the acid-sensing ion channel 1a (ASIC1a), also show Benzamil to be a more potent inhibitor than amiloride.[8] In the context of in vitro antimicrobial activity, Benzamil demonstrated greater potency against Pseudomonas aeruginosa compared to amiloride.[9]
References
- 1. The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized Measurement of Nasal Membrane Transepithelial Potential Difference (NPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An International Randomized Multicenter Comparison of Nasal Potential Difference Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial activity of amiloride analogs against Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamil Hydrochloride's ENaC Inhibition Validated in Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzamil hydrochloride's efficacy in blocking the Epithelial Sodium Channel (ENaC), with a particular focus on its validation using knockout mouse models. This analysis includes comparative data with the commonly used ENaC inhibitor, amiloride, detailed experimental protocols, and visualizations of relevant signaling pathways.
A recent study utilizing a knockout mouse model lacking the palmitoylation sites on the γ-subunit of ENaC (γC33A,C41A) has provided crucial in vivo validation of this compound's effect on ENaC and overall sodium transport.[1][2][3][4] This genetically engineered model, which exhibits reduced ENaC open probability, offers a unique platform to dissect the specific action of ENaC inhibitors.
Comparative Analysis of ENaC Inhibitors in Wild-Type and Knockout Mice
The following tables summarize the key quantitative data from experiments comparing the effects of this compound and amiloride in both wild-type (WT) and γC33A,C41A knockout (KO) mice.
| Parameter | Wild-Type (WT) | γC33A,C41A Knockout (KO) | Reference |
| Benzamil-Induced Natriuresis (Urinary Na+ Excretion in response to 1.5 mg/kg Benzamil) | Robust natriuresis observed | Robust natriuresis, surprisingly greater than in WT mice | [1] |
| Amiloride-Sensitive Short-Circuit Current (Isc) in Distal Colon (in response to 100 μM Amiloride) | Significant amiloride-sensitive Isc present | No significant reduction in amiloride-sensitive Isc compared to WT | [1][2] |
These findings suggest that while the targeted mutation in the γENaC subunit reduces the channel's intrinsic activity, the response to ENaC blockers like benzamil and amiloride remains intact, and in the case of benzamil-induced natriuresis, is even enhanced in the knockout model.[1] This highlights the complexity of in vivo sodium transport regulation and suggests potential compensatory mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Benzamil-Induced Natriuresis in Mice
This protocol outlines the procedure for measuring the effect of this compound on urinary sodium excretion in mice.
Materials:
-
This compound solution (1.5 mg/kg body weight)
-
Metabolic cages for urine collection
-
Saline solution (for vehicle control)
-
Flame photometer or ion-selective electrode for sodium measurement
Procedure:
-
Acclimatize male and female mice (both wild-type and γC33A,C41A knockout) to individual metabolic cages for at least 24 hours before the experiment.
-
Provide mice with free access to standard chow and water.
-
On the day of the experiment, collect a baseline urine sample over a defined period (e.g., 3 hours).
-
Administer a single intraperitoneal (i.p.) injection of this compound (1.5 mg/kg) or a corresponding volume of saline as a vehicle control.
-
Immediately return the mice to the metabolic cages and collect urine for a specified duration (e.g., 3 hours post-injection).
-
Measure the volume of the collected urine samples.
-
Determine the sodium concentration in the urine samples using a flame photometer or an ion-selective electrode.
-
Calculate the total sodium excretion (in mmol) by multiplying the urine volume by the sodium concentration.
-
Compare the benzamil-induced natriuresis between wild-type and knockout groups, as well as against their respective baseline and vehicle control groups.
Measurement of Amiloride-Sensitive Short-Circuit Current (Isc) in Isolated Mouse Colon
This protocol describes the Ussing chamber technique used to measure amiloride-sensitive sodium transport in the distal colon.
Materials:
-
Ussing chambers
-
Krebs-Ringer bicarbonate solution
-
Amiloride solution (100 μM)
-
Voltage-clamp apparatus
-
Agar bridges (3 M KCl in 4% agar)
-
Calomel half-cells
-
Ag-AgCl electrodes
Procedure:
-
Euthanize the mouse (wild-type or γC33A,C41A knockout) and excise the distal colon.
-
Gently flush the colon with ice-cold Krebs-Ringer solution to remove fecal content.
-
Open the colon along the mesenteric border and mount a section of the tissue in the Ussing chamber, separating the mucosal and serosal sides.
-
Bathe both sides of the tissue with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Short-circuit the tissue by clamping the transepithelial voltage to 0 mV using the voltage-clamp apparatus. The current required to maintain this clamp is the short-circuit current (Isc).
-
Allow the Isc to stabilize.
-
Add amiloride (100 μM) to the mucosal bath to block ENaC-mediated sodium transport.
-
The resulting decrease in Isc represents the amiloride-sensitive component of the sodium current.
-
Record and compare the amiloride-sensitive Isc between wild-type and knockout tissues.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in ENaC regulation and the experimental workflow for validating this compound's effect.
The diagram above illustrates the role of DHHC palmitoyltransferases in attaching palmitate to the γ-ENaC subunit, a process that increases the channel's open probability (Po).[5][6] The γC33A,C41A knockout model prevents this post-translational modification, leading to a state of lower ENaC activity.[1][2]
This diagram shows the ubiquitination of ENaC by the E3 ubiquitin ligase Nedd4-2, which marks the channel for endocytosis and degradation, thereby reducing its abundance at the cell surface.[7][8][9][10][11] This is a key regulatory mechanism for controlling sodium transport.
The workflow diagram outlines the logical progression of the validation study, from the generation of the knockout model to the execution of in vivo and ex vivo experiments, data analysis, and the ultimate validation of this compound's effect on ENaC.
References
- 1. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Palmitoyltransferases Associate with and Activate the Epithelial Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Palmitoyltransferases Associate with and Activate the Epithelial Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of ENaC ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Epithelial sodium channel (ENaC) is multi-ubiquitinated at the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Comparative Guide to the Cross-reactivity of Benzamil Hydrochloride with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Benzamil hydrochloride with various ion channels beyond its primary target, the epithelial sodium channel (ENaC). The information presented is supported by experimental data to aid in the evaluation of its off-target effects.
Overview of this compound Cross-reactivity
This compound is a potent inhibitor of the epithelial sodium channel (ENaC), with an IC50 in the nanomolar range. However, it is also known to interact with several other ion channels and transporters, which can lead to off-target effects. This guide focuses on its inhibitory actions on the Na+/Ca2+ exchanger (NCX), small conductance Ca2+-activated potassium (SK) channels, and acid-sensing ion channels (ASICs), as well as its effects on voltage-gated calcium channels. Understanding this cross-reactivity is crucial for the design of experiments and the interpretation of results when using Benzamil as a pharmacological tool.
Data Presentation: Inhibitory Potency of this compound on Various Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary target (ENaC) and several key off-target ion channels and transporters.
| Target Ion Channel/Transporter | Subtype/Species | IC50 (µM) | Experimental System |
| Epithelial Sodium Channel (ENaC) | Bovine Kidney Cortex | 0.004 | Membrane Vesicles |
| Na+/Ca2+ Exchanger (NCX) | - | ~0.1 | - |
| Small Conductance Ca2+-activated K+ Channel (SK) | Human SK1 (hSK1) | 35 | Heterologous Expression |
| Rat SK2 (rSK2) | - | Heterologous Expression | |
| Rat SK3 (rSK3) | 48 | Heterologous Expression | |
| Acid-Sensing Ion Channel (ASIC) | Human ASIC1a | 1.36 | CHO Cells |
| Rat Cortical Neurons | 2.40 | Primary Neurons | |
| Degenerin Channel (UNC-8d) | C. elegans | 14.8 | Xenopus Oocytes |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard electrophysiological techniques used to assess ion channel function.
Whole-Cell Patch-Clamp Recording of SK Channel Currents
This protocol is designed to measure the effect of Benzamil on small conductance Ca2+-activated potassium (SK) channels heterologously expressed in cell lines (e.g., HEK293 or CHO cells).
a. Cell Culture and Transfection:
-
Cells are cultured in appropriate media and conditions.
-
Transient transfection with plasmids encoding the desired SK channel subtype (e.g., hSK1, rSK2, or rSK3) is performed using standard methods. Recordings are typically made 24-48 hours post-transfection.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl2, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to clamp the intracellular free Ca2+ concentration at a level that activates SK channels (typically in the range of 300-700 nM). pH adjusted to 7.2 with KOH.
c. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Patch pipettes with a resistance of 3-5 MΩ are used.
-
A holding potential of -80 mV is applied.
-
Voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) are used to elicit SK channel currents.
-
After establishing a stable baseline current, this compound is applied at various concentrations via a perfusion system.
-
The inhibition of the SK channel current is measured at a specific voltage (e.g., +20 mV).
d. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the Benzamil concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
Measurement of Na+/Ca2+ Exchanger (NCX) Current
This protocol describes the measurement of NCX currents in isolated cells (e.g., cardiomyocytes or cells overexpressing NCX) using the whole-cell patch-clamp technique.
a. Cell Preparation:
-
Cardiomyocytes are enzymatically isolated from cardiac tissue, or a cell line stably expressing the desired NCX isoform is used.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate NCX currents, other currents are blocked with specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, ouabain for the Na+/K+ pump).
-
Internal (Pipette) Solution (in mM): 20 NaCl, 110 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, and a low concentration of a Ca2+ buffer (e.g., 20 BAPTA with a calculated free Ca2+). pH adjusted to 7.2 with CsOH.
c. Electrophysiological Recording:
-
Whole-cell configuration is established.
-
A holding potential of -80 mV is maintained.
-
NCX current is typically elicited by a ramp protocol (e.g., from +60 mV to -120 mV). The outward current at positive potentials represents the reverse mode of NCX, while the inward current at negative potentials represents the forward mode.
-
Benzamil is applied to the external solution, and the reduction in the Ni2+-sensitive current is measured to quantify NCX inhibition.
d. Data Analysis:
-
The IC50 for Benzamil inhibition is determined by analyzing the concentration-dependent block of the NCX current.
Recording of Acid-Sensing Ion Channel (ASIC) Currents
This protocol is for measuring the inhibitory effect of Benzamil on proton-gated currents mediated by ASICs expressed in CHO cells or primary neurons.
a. Cell Preparation:
-
CHO cells are transfected with the ASIC1a subunit, or primary cortical neurons are cultured.
b. Solutions:
-
External Solution (pH 7.4, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES.
-
Acidic External Solution (pH 6.0, in mM): Same as the external solution, but with MES instead of HEPES, and the pH adjusted to 6.0.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP. pH adjusted to 7.2 with CsOH.
c. Electrophysiological Recording:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
ASIC currents are activated by a rapid switch from the pH 7.4 external solution to the pH 6.0 solution.
-
Benzamil is co-applied with the acidic solution at different concentrations.
d. Data Analysis:
-
The peak amplitude of the inward current elicited by the pH drop is measured.
-
The IC50 value for Benzamil is calculated from the concentration-response curve of current inhibition.
Mandatory Visualization
Diagram of this compound Cross-reactivity
Caption: Benzamil's primary and off-target interactions.
Signaling Pathway Affected by Benzamil's Off-Target Effects
Caption: Benzamil's impact on intracellular calcium signaling.
Experimental Workflow for Assessing Cross-reactivity
Caption: Workflow for electrophysiological screening.
Using positive and negative controls for Benzamil hydrochloride experiments
Benzamil hydrochloride is a powerful tool for studying the function and regulation of ENaC, a key player in maintaining sodium balance and blood pressure. To ensure the observed effects are specifically due to Benzamil's interaction with its target, a well-controlled experimental setup is essential.
Understanding the Role of Controls
In the context of this compound experiments, controls serve distinct purposes:
-
Positive Controls: These are essential to confirm that the experimental system is responsive and capable of producing the expected effect. For ENaC inhibition studies, a positive control for channel activity is first established, which is then blocked. Alternatively, a known ENaC inhibitor can be used as a positive control for the inhibition itself.
-
Negative Controls: These are used to ensure that the observed effects are not due to non-specific factors, such as the solvent used to dissolve the drug.
Comparison of Controls for this compound Experiments
The selection of appropriate controls will depend on the specific experimental question and model system. Below is a comparison of commonly used positive and negative controls.
Table 1: Comparison of Positive Controls for ENaC Activity
| Control Agent | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Aldosterone | Increases ENaC expression and activity through genomic and non-genomic pathways.[1][2][3][4][5][6][7] | 100 nM - 1 µM | Physiologically relevant activator of ENaC. | Slower acting due to involvement of transcriptional and translational processes. |
| Chymotrypsin | A serine protease that directly cleaves and activates ENaC.[8][9][10][11][12] | 2 - 10 µg/mL | Rapid and potent activation of ENaC. | May have off-target proteolytic effects. |
Table 2: Comparison of Positive Controls for ENaC Inhibition
| Control Agent | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Amiloride | A well-characterized ENaC inhibitor, acting as a competitive blocker.[13] | 1 - 100 µM | Extensive historical data available for comparison. | Less potent than Benzamil. |
Table 3: Negative Controls
| Control Agent | Purpose | Typical Concentration | Considerations |
| Vehicle (e.g., DMSO, Ethanol) | To control for any effects of the solvent used to dissolve this compound.[14][15][16][17][18] | Match the final concentration used for this compound (typically ≤ 0.1%). | Ensure the final concentration is non-toxic and does not affect ENaC activity. |
Comparative Performance Data
The following tables summarize quantitative data from studies comparing this compound with its common alternative, Amiloride.
Table 4: Comparative Potency of ENaC Inhibitors
| Inhibitor | IC50 / EC50 (ENaC) | Species/Cell Type | Experimental Method | Reference |
| This compound | 21.9 nM | Human Bronchial Epithelial Cells | Ussing Chamber | [19] |
| Amiloride | 454 nM | Human Bronchial Epithelial Cells | Ussing Chamber | [19] |
| AZD5634 | 3.8 nM | Human Bronchial Epithelial Cells | Ussing Chamber | [19] |
| This compound | pD2 = 8.4 (approx. 40 nM) | Canine Chondrocytes | Whole-cell Patch Clamp | [20] |
| Amiloride | pD2 = 5.5 (approx. 3.16 µM) | Canine Chondrocytes | Whole-cell Patch Clamp | [20] |
pD2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximum possible effect.
Table 5: Effect of ENaC Modulators on Short-Circuit Current (Isc) in Airway Epithelia
| Treatment | Change in Isc | Cell Type | Experimental Condition | Reference |
| Apical Washout (Control) | Increase from 12.8 to 40.8 µA/cm² | Primary Human Bronchial Epithelial Cells | Ussing Chamber | [21] |
| Elastase (300 nM) | Further increase in Isc | Primary Human Bronchial Epithelial Cells | Ussing Chamber | [21] |
| Aprotinin (10 µM) | Attenuation of Isc increase | Primary Human Bronchial Epithelial Cells | Ussing Chamber | [21] |
| Amiloride (100 µM) | Significant reduction in Isc | Human Nasal Epithelial Cells | Ussing Chamber | [22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are generalized protocols for two common techniques used to assess ENaC function.
Ussing Chamber Electrophysiology
The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues.[23]
Protocol:
-
Tissue Preparation: Isolate the epithelial tissue of interest (e.g., airway epithelium, renal collecting duct) and mount it between the two halves of the Ussing chamber, separating the apical and basolateral sides.
-
Solution Preparation: Fill both chambers with appropriate physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.[21][22]
-
Equilibration: Allow the tissue to equilibrate for a baseline period (e.g., 20-30 minutes) and record the baseline short-circuit current (Isc).
-
Positive Control (Activation): To establish a robust ENaC-mediated current, apply an activator such as aldosterone to the basolateral side or a protease like chymotrypsin to the apical side. Monitor the increase in Isc until a stable plateau is reached.
-
This compound Application: Add this compound to the apical chamber in a cumulative concentration-response manner to determine its inhibitory effect on the stimulated Isc.
-
Positive Control (Inhibition): In a parallel experiment, use a known inhibitor like amiloride to compare the inhibitory profile.
-
Negative Control: In a separate set of experiments, add the vehicle (e.g., DMSO) at the same final concentration used for this compound to the apical chamber to ensure it has no effect on Isc.
-
Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each concentration of the inhibitor and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique allows for the recording of ion channel currents from single cells.[24][25][26]
Protocol:
-
Cell Preparation: Culture cells expressing ENaC on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution. The pipette resistance should typically be between 3-7 MΩ.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline whole-cell current.
-
Positive Control (Activation): Perfuse the cell with a solution containing an ENaC activator to induce an inward sodium current.
-
This compound Application: Perfuse the cell with a solution containing this compound to measure the inhibition of the activated current.
-
Positive Control (Inhibition): Use amiloride in a separate experiment to compare its inhibitory effect.
-
Negative Control: Perfuse the cell with the vehicle solution to confirm it does not affect the channel current.
-
Data Analysis: Measure the amplitude of the ENaC-mediated current before and after the application of the inhibitor to calculate the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can greatly enhance understanding.
Caption: Aldosterone signaling pathway leading to increased ENaC activity.
Caption: Generalized workflows for Ussing chamber and patch-clamp experiments.
References
- 1. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aldosterone-stimulated endothelial epithelial sodium channel (EnNaC) plays a role in cold exposure–induced hypertension in rats [frontiersin.org]
- 8. Proteolytic Activation of the Human Epithelial Sodium Channel by Trypsin IV and Trypsin I Involves Distinct Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmin and chymotrypsin have distinct preferences for channel activating cleavage sites in the γ subunit of the human epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 26. Patch Clamp Protocol [labome.com]
A Comparative Analysis of Benzamil Hydrochloride for Researchers
This guide provides a detailed comparison of Benzamil hydrochloride with other key epithelial sodium channel (ENaC) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance backed by experimental data.
Introduction to this compound
This compound is a potent analog of amiloride, functioning as a direct blocker of the epithelial sodium channel (ENaC).[1] It is also known to inhibit the sodium-calcium exchanger (NCX).[2] The addition of a benzyl group to the amiloride structure significantly increases its ENaC blocking activity by several hundredfold.[1] Its primary areas of research include the potential treatment of cystic fibrosis and salt-sensitive hypertension.[1][3] By blocking ENaC, Benzamil inhibits sodium reabsorption, which has therapeutic implications in various tissues.[1][4]
Comparative Performance of ENaC Inhibitors
The primary alternatives to Benzamil are other ENaC-inhibiting diuretics, principally Amiloride and Triamterene. The key distinction lies in their potency, duration of action, and selectivity.
Table 1: Potency and Selectivity of ENaC Inhibitors
| Compound | Target(s) | IC50 / EC50 | Relative Potency (vs. Amiloride for ENaC) |
| Benzamil | ENaC, Na+/Ca2+ exchanger (NCX), TRPP3 | NCX: ~100 nM[2][5]TRPP3: 1.1 µM[2] | ~9-fold more potent[6] |
| Amiloride | ENaC, Na+/H+ exchanger (NHE), NCX | ENaC: ~150 nM[7]NHE: 3 µM - 1 mM[6]NCX: ~1 mM[6] | 1 (Baseline) |
| Triamterene | ENaC | Data not widely available in direct comparison studies, but functions via the same mechanism as Amiloride.[1][8] | N/A |
Experimental Data: Benzamil in Cystic Fibrosis Studies
In cystic fibrosis, hyperactive ENaC in the airway epithelium leads to excessive sodium and water absorption, resulting in thick, dehydrated mucus.[9][10] ENaC blockers are investigated to counteract this effect. Studies comparing topical Benzamil and Amiloride on the nasal potential difference (a measure of ion transport) in CF patients have yielded significant data.
Table 2: Comparison of Benzamil and Amiloride in a Cystic Fibrosis Nasal Potential Difference Study
| Parameter | Benzamil (1.7 x 10⁻³ M) | Amiloride (1 x 10⁻³ M) | Placebo (0.9% NaCl) | Key Finding |
| Maximal Effect (PDmax) | 20.6 ± 0.9 mV | 20.3 ± 1.6 mV | N/A | Benzamil and Amiloride show a similar maximal effect on blocking sodium transport.[9] |
| Duration of Action (t₀.₅) | 4.3 ± 0.7 hours | 0.6 ± 0.1 hours | N/A | Benzamil's effect is significantly more prolonged.[9] Another study reports a 2.5-fold longer duration.[11] |
| Total Effect (Area Under Curve, AUC) | 11.8 ± 1.6 mV·h | 2.8 ± 0.4 mV·h | 0.6 ± 0.4 mV·h | Benzamil demonstrates a substantially greater overall effect over 8 hours.[9] |
Data from a randomized, double-blind, crossover study in 10 adults with CF.[9] t₀.₅ represents the time for the maximal effect to return to 50% of baseline.
Experimental Data: Benzamil in Hypertension Studies
Benzamil has been studied in animal models of salt-sensitive hypertension, where it has been shown to have a significant effect, particularly when administered centrally. This suggests a role for ENaC or other Benzamil-sensitive proteins in the central nervous system's regulation of blood pressure.[3]
Table 3: Effect of Central Benzamil Infusion in Dahl Salt-Sensitive Rats on a High Salt Diet
| Treatment Group | Duration | Systolic Blood Pressure (mmHg) | Hypothalamic "Ouabain" (ng/g tissue) | Key Finding |
| Control (High Salt Diet) | 4 weeks | 188 ± 10 | 18 ± 2 | A high salt diet significantly increases blood pressure and brain "ouabain," a substance linked to hypertension.[12] |
| Benzamil (High Dose, ICV) | 4 weeks | 131 ± 7 | 13 ± 1 (at 2 weeks) | Central infusion of Benzamil completely blocked the increase in blood pressure and the rise in brain "ouabain" levels.[12] |
| Control (Regular Salt Diet) | 4 weeks | 128 ± 4 | 13 ± 1 | Baseline measurements on a regular diet.[12] |
Data from a study on Dahl salt-sensitive rats.[12] ICV denotes intracerebroventricular infusion.
Methodologies and Visualizations
Experimental Protocols
-
Nasal Potential Difference (PD) Measurement in Cystic Fibrosis:
-
Study Design: A randomized, placebo-controlled, double-blind, crossover trial was conducted with 10 adult subjects with cystic fibrosis.[9]
-
Procedure: Each subject attended three separate study visits. At the beginning of each visit, a baseline nasal PD was measured. A single dose of the study drug (Benzamil 1.7 x 10⁻³ M, Amiloride 1 x 10⁻³ M, or 0.9% sodium chloride placebo) was administered topically as a nasal spray.[9]
-
Data Collection: Nasal PD was subsequently measured at 15 minutes, 30 minutes, 1, 2, 4, and 8 hours post-administration.[9]
-
Endpoints: The primary endpoints were the maximum change in PD from baseline (PDmax), the time for the effect to decay to 50% of maximum (t₀.₅), and the area under the effect-time curve (AUC).[9]
-
-
Central Infusion in a Rat Model of Hypertension:
-
Animal Model: Dahl salt-sensitive (S) rats were used, a genetic model for salt-induced hypertension.[12]
-
Procedure: Rats were placed on a high salt diet (1370 µmol Na+/g food). A continuous intracerebroventricular (ICV) infusion of Benzamil (at a high dose of 4.0 µg/kg per hour) or a vehicle was administered for 4 weeks.[12]
-
Data Collection: Systolic blood pressure was measured throughout the study. At the end of the infusion period, brain tissue (hypothalamus and pituitary) was collected for the measurement of "ouabain" content using an enzyme-linked immunosorbent assay (ELISA).[12]
-
Endpoints: The key outcomes were the change in systolic blood pressure and the levels of brain "ouabain" compared to control animals on high and regular salt diets.[12]
-
Diagrams of Pathways and Workflows
Caption: Mechanism of Benzamil in the renal collecting duct.
Caption: Benzamil's role in correcting the cystic fibrosis airway defect.
Caption: Workflow for a nasal potential difference (PD) study.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Role for Benzamil-Sensitive Proteins of the Central Nervous System in the Pathogenesis of Salt-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound | NCX inhibitor, ENaC inhibitor | Probechem Biochemicals [probechem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial sodium channel blocker - Wikipedia [en.wikipedia.org]
- 9. The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are ENaC blockers and how do they work? [synapse.patsnap.com]
- 11. Effects of topically delivered benzamil and amiloride on nasal potential difference in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain sodium channels mediate increases in brain "ouabain" and blood pressure in Dahl S rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Benzamil hydrochloride effects across different studies
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the reported effects of Benzamil hydrochloride, a potent analog of amiloride, focusing on its interactions with key ion channels. By presenting quantitative data from various studies in a standardized format and detailing the experimental methodologies, this guide aims to shed light on the reproducibility of this compound's actions and provide a valuable resource for future research.
This compound is widely recognized as a potent blocker of the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX).[1][2] It is also known to inhibit the transient receptor potential polycystin-L (TRPP3) channel.[3] This guide will delve into the quantitative measures of these inhibitory effects, the experimental conditions under which they were observed, and the signaling pathways involved.
Comparative Analysis of this compound's Inhibitory Activity
To facilitate a clear comparison of this compound's potency across its primary targets, the following tables summarize the key quantitative data from various studies. These tables highlight the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, along with the experimental models and key conditions used in each study.
| Target | IC50 / Kd | Experimental Model | Key Conditions & Notes | Reference |
| Epithelial Sodium Channel (ENaC) | IC50 = 4 nM | Bovine kidney cortex membrane vesicles | Inhibition of sodium transport. | [3][4][5] |
| Kd = 5 nM | Bovine kidney cortex membrane vesicles | Binding affinity. | [4][5] | |
| Sodium-Calcium Exchanger (NCX) | IC50 ≈ 100 nM | Mouse podocytes | Inhibition of cytosolic calcium response to extracellular sodium depletion. | [3][6] |
| Transient Receptor Potential Polycystin-L (TRPP3) | IC50 = 1.1 µM | Not specified | Inhibition of the cation channel. | [3][6] |
Detailed Experimental Protocols
The reproducibility of experimental findings is intrinsically linked to the meticulousness of the experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.
ENaC Inhibition Assay (Bovine Kidney Cortex Membrane Vesicles)
-
Objective: To determine the IC50 and Kd of this compound for the inhibition of ENaC.
-
Model System: Membrane vesicles isolated from bovine kidney cortex.
-
Methodology:
-
Vesicle Preparation: Bovine kidney cortex is homogenized, and membrane vesicles are prepared by differential centrifugation.
-
Sodium Transport Assay (for IC50): The uptake of radiolabeled sodium (e.g., 22Na+) into the membrane vesicles is measured in the presence of varying concentrations of this compound. The rate of sodium transport is determined by scintillation counting. The IC50 value is calculated by fitting the dose-response curve.
-
Binding Assay (for Kd): The binding of radiolabeled this compound or a competitive ligand to the membrane vesicles is measured. The amount of bound ligand is determined after separating the vesicles from the unbound ligand by filtration. The Kd value is determined by Scatchard analysis of the binding data.
-
-
Key Reagents: this compound, radiolabeled sodium, appropriate buffers.
NCX Inhibition Assay (Mouse Podocytes)
-
Objective: To determine the IC50 of this compound for the inhibition of the Na+/Ca2+ exchanger.
-
Model System: Cultured mouse podocytes.
-
Methodology:
-
Cell Culture: Mouse podocytes are cultured under standard conditions.
-
Measurement of Intracellular Calcium: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Experimental Procedure: The extracellular sodium is depleted to induce reverse mode NCX activity, leading to an increase in intracellular calcium. The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence microscope or plate reader in the presence of varying concentrations of this compound.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibition of the calcium response.
-
-
Key Reagents: this compound, calcium-sensitive fluorescent dye, cell culture reagents.
TRPP3 Channel Inhibition Assay
-
Objective: To determine the IC50 of this compound for the inhibition of the TRPP3 channel.
-
Methodology: While the specific experimental model for the cited IC50 value of 1.1 µM is not detailed in the provided search results, a common method for assessing ion channel inhibition is through electrophysiology.
-
Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells) are engineered to express the TRPP3 channel.
-
Electrophysiological Recording: Whole-cell or single-channel patch-clamp recordings are performed. A specific voltage protocol is applied to the cell to elicit TRPP3 channel currents.
-
Drug Application: this compound at various concentrations is applied to the cells, and the resulting inhibition of the TRPP3 current is measured.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to an appropriate equation.
-
-
Key Reagents: this compound, cell line or oocytes, appropriate intracellular and extracellular recording solutions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of ENaC Inhibition by this compound
Caption: Inhibition of ENaC by this compound blocks sodium influx.
Experimental Workflow for Determining IC50 of NCX Inhibition
Caption: Workflow for NCX inhibition IC50 determination.
Logical Relationship of Benzamil's Multi-Target Effects
Caption: this compound's inhibitory effects on multiple ion channels.
References
- 1. Transcriptional Pathways and Potential Therapeutic Targets in the Regulation of Ncx1 Expression in Cardiac Hypertrophy and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. β-Adrenergic Receptor Stimulation Maintains NCX-CaMKII Axis and Prevents Overactivation of IL6R-Signaling in Cardiomyocytes upon Increased Workload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Benzamil Hydrochloride: In Vitro and In Vivo Effects
Benzamil hydrochloride, a potent analog of amiloride, is a crucial tool in biomedical research, primarily recognized for its role as a highly specific blocker of the epithelial sodium channel (ENaC).[1] Its utility extends to the inhibition of the Na+/Ca2+ exchanger (NCX), making it a subject of investigation for various physiological processes.[2] This guide provides a comparative overview of the in vitro and in vivo effects of this compound, offering researchers a comprehensive resource supported by experimental data and detailed protocols.
In Vitro Profile: High Potency and Target Specificity
In controlled cellular environments, this compound demonstrates high potency in blocking its primary target, the epithelial sodium channel (ENaC). It is several hundred times more potent than its parent compound, amiloride.[1] Its effects are not limited to ENaC, as it also inhibits the Na+/Ca2+ exchanger and other ion channels, albeit at different concentrations.
Table 1: Quantitative In Vitro Data for this compound
| Target/Process | Assay Type | System/Cell Line | IC50 / Kd | Reference |
| Epithelial Sodium Channel (ENaC) | Sodium Transport Inhibition | Bovine Kidney Cortex Membrane Vesicles | 4 nM (IC50) | [3] |
| Epithelial Sodium Channel (ENaC) | Binding Affinity | Bovine Kidney Cortex Membrane Vesicles | 5 nM (Kd) | [3][4] |
| Na+/Ca2+ Exchanger (NCX) | Cytosolic Calcium Response | Mouse Podocytes | ~100 nM (IC50) | [3][5][6] |
| Transient Receptor Potential Polycystin-L (TRPP3) | Cation Channel Inhibition | Not Specified | 1.1 µM (IC50) | [3][5] |
| Pseudomonas aeruginosa | Antimicrobial Activity (MIC50) | Mueller-Hinton Broth | 400 mg/L | [7] |
| Pseudomonas cepacia | Antimicrobial Activity (MIC50) | Mueller-Hinton Broth | 800 mg/L | [7] |
Detailed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
The TEVC assay in Xenopus laevis oocytes is a standard method to characterize the inhibitory effect of compounds on ion channels like ENaC.
Objective: To determine the IC50 of this compound for ENaC.
Materials:
-
Stage V–VI Xenopus laevis oocytes
-
cRNA for α, β, and γ subunits of ENaC
-
Modified Barth's Saline (MBS)
-
Two-electrode voltage clamp setup
-
This compound stock solution
-
Amiloride (for determining ENaC-specific current)
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and enzymatically defolliculated.[8]
-
cRNA Injection: A specific amount of cRNA for each ENaC subunit (e.g., 1 ng/subunit) is injected into the oocytes.[8]
-
Incubation: Injected oocytes are incubated for 20-30 hours at 18°C in MBS to allow for channel expression.[8]
-
Electrophysiological Recording:
-
Compound Application:
-
A stable baseline current is recorded.
-
Increasing concentrations of this compound are perfused into the chamber.
-
The current is allowed to reach a steady state at each concentration.
-
-
Data Analysis:
-
The ENaC-specific current is determined by applying a saturating dose of amiloride at the end of the experiment.[8]
-
The percentage of current inhibition is calculated for each Benzamil concentration relative to the baseline current.
-
The data are fitted to a dose-response curve to determine the IC50 value.[8]
-
dot
Caption: Workflow for determining ENaC inhibition using a TEVC assay.
In Vivo Profile: From Bench to Biological Systems
In vivo studies with this compound often focus on its effects on renal function, blood pressure, and its potential as a therapeutic agent in animal models of disease. The translation from in vitro potency to in vivo efficacy is influenced by pharmacokinetics, including absorption, distribution, metabolism, and excretion.
Table 2: Quantitative In Vivo Data for this compound
| Animal Model | Disease/Condition Studied | Administration Route & Dosage | Key Finding | Reference |
| Mice (Wild-type) | Renal Acid-Base Excretion | Intraperitoneal (0.2 µg/g body wt) | Acutely increased urinary pH (ΔpH: 0.33 ± 0.07). | [10] |
| Rats (Sprague-Dawley) | Neuropathic Pain | Intrathecal | Significantly increased paw withdrawal threshold. | [11][12] |
| Rats (Hydronephrotic Kidney Model) | Afferent Arteriole Myogenic Response | Perfusion (1.0 µmol/l) | Potentiated myogenic vasoconstriction. | [13] |
| Humans (Cystic Fibrosis) | Nasal Potential Difference | Intranasal Aerosol (7 x 10⁻³ M) | ~2.5x longer duration of inhibition compared to amiloride. | [14] |
Detailed Experimental Protocol: Neuropathic Pain Model in Rats
This protocol describes the evaluation of this compound's antinociceptive effects in a common animal model of neuropathic pain.
Objective: To assess the effect of intrathecally administered this compound on mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (100-120 g)
-
Anesthetics (e.g., sevoflurane)
-
Surgical tools for spinal nerve ligation
-
Intrathecal catheter (Polyethylene-10 tube)
-
This compound solution for injection
-
Von Frey filaments (for measuring paw withdrawal threshold)
Procedure:
-
Induction of Neuropathic Pain:
-
Intrathecal Catheterization:
-
Drug Administration:
-
A baseline paw withdrawal threshold is measured using Von Frey filaments (up-down method).
-
This compound or vehicle is administered intrathecally in a small volume (e.g., 10 µL) via a syringe pump.[11]
-
-
Behavioral Testing:
-
The paw withdrawal threshold is measured at multiple time points post-injection to determine the onset and duration of the antinociceptive effect.
-
-
Data Analysis:
-
The withdrawal thresholds are recorded and may be converted to the percentage of maximal possible effect (%MPE).
-
Statistical analysis is performed to compare the effects of this compound to the vehicle control group.[11]
-
dot
Caption: Workflow for assessing Benzamil's effect on neuropathic pain in rats.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism involves the direct physical blockade of the ENaC pore, preventing the influx of sodium ions into epithelial cells. This action is particularly significant in tissues like the kidney's collecting ducts, where it inhibits sodium reabsorption.[1] At higher concentrations, it also inhibits the Na+/Ca2+ exchanger, which can impact intracellular calcium levels. Recent studies also suggest it can directly inhibit H+-K+-ATPases in the kidney, contributing to urine alkalization.[10]
dot
Caption: this compound's primary inhibitory targets.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. This compound | NCX inhibitor, ENaC inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 7. In vitro antimicrobial activity of amiloride analogs against Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Tract Traps the Epithelial Na+ Channel in a Low Activity Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antinociceptive effects of amiloride and benzamil in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of topically delivered benzamil and amiloride on nasal potential difference in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ENaC Inhibitors: Benzamil Hydrochloride vs. Alternatives
For researchers and professionals in drug development, the selection of a suitable epithelial sodium channel (ENaC) inhibitor is a critical decision. This guide provides a comprehensive comparison of Benzamil hydrochloride with other notable ENaC inhibitors, focusing on their performance, supported by experimental data.
Performance Comparison of ENaC Inhibitors
The efficacy of ENaC inhibitors is primarily determined by their potency and selectivity. The following tables summarize key quantitative data for this compound, Amiloride, and Triamterene.
Table 1: Potency of ENaC Inhibitors
| Inhibitor | IC50 for ENaC | Source |
| This compound | 4 nM (from bovine kidney cortex membrane vesicles) | [1][2][3] |
| Amiloride | 0.1 - 0.5 µM | [4][5] |
| Triamterene | 5 µM (at -90 mV, pH 7.5); 10 µM (at -40 mV, pH 7.5) | [4] |
Table 2: Selectivity of ENaC Inhibitors
| Inhibitor | Target | IC50 / Ki | Notes | Source |
| This compound | ENaC | 4 nM (IC50) | Highly potent ENaC blocker. | [1][2][3] |
| Na+/Ca2+ exchanger (NCX) | ~100 nM (IC50) | Also inhibits NCX. | [1][6][7] | |
| TRPP3 Channel | 1.1 µM (IC50) | Blocks TRPP3 channels. | [1][7] | |
| Amiloride | ENaC | 0.1 - 0.5 µM (IC50) | Relatively selective for ENaC at submicromolar concentrations. | [4][5] |
| Na+/H+ exchanger (NHE) | 3 µM - 1 mM (IC50) | Weaker inhibitor of NHE, dependent on external Na+ concentration. | [4][5] | |
| Na+/Ca2+ exchanger (NCX) | 1 mM (IC50) | Weak inhibitor of NCX. | [4][5] | |
| T-type calcium channel | - | Also a selective blocker of T-type calcium channels. | [4] | |
| Urokinase plasminogen activator (uPA) | 7 µM (Ki) | Selective inhibitor of uPA. | [4] | |
| Triamterene | ENaC | 5 µM (IC50 at -90 mV) | Voltage-dependent blockade; 100-fold less potent than amiloride at pH 7.5. | [4] |
| Myocardial Phosphodiesterase (PDE) | 127 µM (IC50) | Inhibits PDE at higher concentrations. | [8] |
Table 3: Comparative Pharmacokinetics
| Parameter | This compound | Amiloride | Triamterene |
| Bioavailability | Data not readily available | ~50% (oral) | 30-70% (oral) |
| Half-life | Data not readily available | 6 - 9 hours | 1.5 - 2.5 hours (parent drug); 3 hours (active metabolite) |
| Metabolism | Data not readily available | Not metabolized by the liver; excreted unchanged.[7][9][10][11] | Metabolized to p-hydroxytriamterene sulfate (active metabolite).[4][12] |
| Excretion | Data not readily available | ~50% in urine, ~40% in feces.[2][7][9][11] | Primarily renal.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize ENaC inhibitors.
Patch-Clamp Electrophysiology for ENaC Activity
This technique is the gold standard for studying ion channel function at the single-channel or whole-cell level.
Objective: To measure the inhibitory effect of compounds on ENaC-mediated currents in epithelial cells.
Methodology:
-
Cell Culture: Culture epithelial cells expressing ENaC (e.g., HEK293 cells stably transfected with human αβγ-ENaC) on coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution (e.g., containing in mM: 140 K-Gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP, pH 7.2).
-
Recording:
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Record baseline ENaC currents.
-
Perfuse the cell with the ENaC inhibitor at various concentrations.
-
Measure the reduction in current to determine the IC50 value.
-
-
Data Analysis: Analyze the current traces using specialized software to quantify the inhibition and calculate dose-response curves.
Ussing Chamber Experiments for Transepithelial Ion Transport
The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues.
Objective: To assess the effect of ENaC inhibitors on net ion transport across an epithelial monolayer.
Methodology:
-
Tissue/Cell Monolayer Preparation: Mount a freshly isolated epithelial tissue (e.g., from mouse intestine) or a confluent monolayer of epithelial cells grown on a permeable support between the two halves of the Ussing chamber.
-
Chamber Setup: Fill both the apical and basolateral chambers with identical Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measurement of Transepithelial Electrical Parameters:
-
Measure the spontaneous transepithelial potential difference (Vt) and the short-circuit current (Isc) using a voltage-clamp amplifier.
-
Calculate the transepithelial resistance (Rt) using Ohm's law.
-
-
Inhibitor Application:
-
After baseline measurements stabilize, add the ENaC inhibitor to the apical chamber.
-
Record the change in Isc, which reflects the inhibition of sodium absorption.
-
-
Data Analysis: Quantify the change in Isc to determine the inhibitory effect of the compound on ENaC-mediated sodium transport.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action of ENaC inhibitors.
References
- 1. Triamterene Monograph for Professionals - Drugs.com [drugs.com]
- 2. Amiloride - Wikipedia [en.wikipedia.org]
- 3. Taste - Wikipedia [en.wikipedia.org]
- 4. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The effect of triamterene on myocardial phosphodiesterase and adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. drugs.com [drugs.com]
- 12. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 13. Triamterene - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Orthogonal Methods for Validating Benzamil Hydrochloride's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the primary mechanism of action of Benzamil hydrochloride—the inhibition of the Epithelial Sodium Channel (ENaC). By employing distinct and independent techniques, researchers can build a robust body of evidence to confirm the drug's molecular target and functional effect. This guide details the principles, protocols, and expected quantitative outcomes for key validation assays.
Primary Mechanism of Action of this compound
This compound is a potent analog of the diuretic amiloride.[1] Its primary mechanism is the direct blockade of the Epithelial Sodium Channel (ENaC), a key regulator of sodium homeostasis in various tissues, including the kidneys and lungs.[1][2] By inhibiting ENaC, Benzamil prevents sodium reabsorption.[1][3] It is significantly more potent than amiloride.[1] It is important to note that Benzamil also exhibits off-target activity, inhibiting the Na+/Ca2+ exchanger (NCX) and TRPP3 channels at higher concentrations, making validation of its ENaC-specific effects crucial.[4]
Logical Framework for Orthogonal Validation
Caption: Logical flow of orthogonal validation for Benzamil's mechanism.
Method 1: Electrophysiology (Functional Validation)
Electrophysiological techniques directly measure the flow of ions across a cell membrane, providing a real-time functional readout of channel activity. The two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes is a robust system for studying heterologously expressed ion channels like ENaC.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
Caption: Workflow for ENaC inhibition assay using TEVC in Xenopus oocytes.
Detailed Experimental Protocol (TEVC)
-
Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the three ENaC subunits (α, β, and γ), typically at a concentration of 0.1-10 ng per subunit.[5]
-
Incubation: Injected oocytes are incubated for 24-72 hours at 16-18°C in a modified Barth's solution (MBS) to allow for channel expression and insertion into the plasma membrane.[5][6]
-
Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard Ringer's solution containing a defined Na+ concentration (e.g., 120 mM).[7]
-
Voltage Clamp: Two microelectrodes are inserted into the oocyte. The membrane potential is clamped at a negative holding potential (e.g., -60 to -100 mV) to generate an inward Na+ current.[7]
-
Data Acquisition: The baseline amiloride-sensitive current is measured. This is defined as the difference in current before and after application of a saturating dose of a known blocker like amiloride (e.g., 5 µM).[5]
-
Benzamil Application: A dose-response experiment is performed by perfusing the oocyte with increasing concentrations of this compound. The steady-state current at each concentration is recorded.
-
Analysis: The percentage of current inhibition is calculated for each Benzamil concentration relative to the baseline amiloride-sensitive current. The data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Method 2: Radioligand Binding Assay (Physical Interaction)
This method provides direct evidence of physical interaction between Benzamil and its target protein, ENaC. It uses a radiolabeled form of a high-affinity ligand to quantify the binding of the unlabeled drug (Benzamil) to the channel.
Detailed Experimental Protocol (Competitive Binding)
-
Membrane Preparation: A tissue source rich in ENaC, such as bovine kidney cortex, is homogenized. Membrane vesicles are prepared through differential centrifugation.[4][8]
-
Assay Setup: The membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled ENaC ligand (e.g., [3H]-Benzamil or another suitable radioligand).
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the reaction tubes.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter (representing bound ligand) is measured using a scintillation counter.
-
Analysis: The amount of bound radioligand is plotted against the concentration of unlabeled Benzamil. The data are analyzed to determine the concentration of Benzamil that displaces 50% of the specific radioligand binding (IC50), from which the equilibrium dissociation constant (Ki or Kd) can be calculated.
Method 3: Genetic Knockdown/Knockout (Target Confirmation)
Genetic approaches provide the most definitive evidence for target engagement. By removing the target protein (ENaC) using techniques like CRISPR/Cas9 or siRNA and observing a loss of the drug's effect, one can confirm that ENaC is the specific target of Benzamil.
Detailed Experimental Protocol (In Vivo Knockout Model)
-
Animal Model: Utilize a conditional knockout mouse model where an ENaC subunit (e.g., the α-subunit) can be specifically deleted in a target tissue like the kidney collecting duct.[9][10]
-
Experimental Groups: Two groups of mice are used: wild-type (WT) littermates and ENaC knockout (KO) mice.
-
Physiological Measurement: A key physiological function mediated by ENaC is measured, such as urinary sodium excretion. Mice are placed in metabolic cages to collect urine.
-
Benzamil Administration: A baseline measurement is taken, after which both WT and KO mice are administered a dose of this compound.
-
Data Collection: Urine is collected post-administration, and sodium and potassium concentrations are measured. The change in sodium excretion (natriuresis) is the primary endpoint.
-
Analysis: The natriuretic response to Benzamil in WT mice is compared to that in KO mice. A significantly blunted or absent response in the KO mice confirms that the physiological effect of Benzamil is dependent on the presence of ENaC.[10]
Comparative Data Summary
The table below summarizes the quantitative data obtained from the described orthogonal methods, highlighting the high potency and selectivity of Benzamil for its primary target, ENaC, compared to known off-targets.
| Method | Principle | Key Parameter | Target: ENaC | Target: NCX | Target: TRPP3 |
| Electrophysiology | Functional Inhibition | IC50 | ~4 nM[4][8] | ~100 nM[4] | ~1.1 µM[4] |
| Radioligand Binding | Physical Interaction | Kd / Ki | ~5 nM[4][8] | - | - |
| Genetic Knockout | Target Confirmation | Phenotypic Effect | Benzamil-induced natriuresis is lost[10] | - | - |
| In Vivo Assay | Physiological Response | Pharmacological Effect | Increased urinary Na+ excretion[10] | - | - |
IC50: Half-maximal inhibitory concentration. Kd: Equilibrium dissociation constant. Values are approximations from cited literature and may vary based on experimental conditions.
ENaC Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of ENaC in an epithelial cell and the inhibitory action of Benzamil.
Caption: Benzamil blocks the ENaC pore, preventing sodium influx.
Conclusion
The validation of this compound's mechanism of action is best achieved through a multi-faceted approach. Electrophysiology confirms its potent functional inhibition of the ENaC channel with a low nanomolar IC50. Radioligand binding assays corroborate this with a similar low nanomolar dissociation constant (Kd), confirming a direct, high-affinity physical interaction. Finally, genetic knockout studies provide definitive proof by demonstrating that the physiological effects of Benzamil are absent when its ENaC target is removed. Together, these orthogonal methods provide a comprehensive and robust validation of Benzamil's primary mechanism as a highly potent ENaC blocker.
References
- 1. Benzamil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. caymanchem.com [caymanchem.com]
- 5. Preferential Assembly of Epithelial Sodium Channel (ENaC) Subunits in Xenopus Oocytes: ROLE OF FURIN-MEDIATED ENDOGENOUS PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Activation of ENaC by Three Membrane-bound Channel-activating Serine Proteases (mCAP1, mCAP2, and mCAP3) and Serum- and Glucocorticoid-regulated Kinase (Sgk1) in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]
- 9. ENaC inhibition stimulates HCl secretion in the mouse cortical collecting duct. II. Bafilomycin-sensitive H+ secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzamil Hydrochloride and Its Analogs in Research
A comprehensive analysis for researchers, scientists, and drug development professionals on the potency, selectivity, and experimental evaluation of Benzamil hydrochloride and its derivatives.
This compound, a potent analog of the diuretic amiloride, is a widely utilized pharmacological tool in the study of epithelial sodium channels (ENaC). Its ability to block these channels with high affinity has made it a cornerstone in research pertaining to ion transport, hypertension, and cystic fibrosis. However, a range of benzamil analogs have been synthesized and characterized, each with distinct profiles of potency, selectivity, and off-target effects. This guide provides a head-to-head comparison of this compound and its key analogs, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate compound for their specific experimental needs.
Comparative Analysis of Inhibitory Potency
The primary target of Benzamil and its analogs is the epithelial sodium channel (ENaC), a key player in sodium reabsorption in various tissues. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Analogs such as Phenamil often exhibit different potencies compared to Benzamil and the parent compound, Amiloride.[1][2]
Beyond ENaC, several of these compounds are known to interact with other ion channels and transporters, including the acid-sensing ion channels (ASICs) and the sodium-calcium exchanger (NCX).[3][4] Understanding the selectivity profile of each analog is crucial for interpreting experimental results accurately.
| Compound | Target | IC50 | Organism/Cell Line | Reference |
| Benzamil | ENaC | 50 nM | Murine Cortical Collecting Duct Principal Cells | [2] |
| ENaC | 21.9 nM | Human Bronchial Epithelial Cells | [5] | |
| ASIC1a | 3.50 µM | CHO cells | [3] | |
| ASIC currents | 2.40 µM | Mouse Cortical Neurons | [3] | |
| Phenamil | ENaC | 200 nM | Murine Cortical Collecting Duct Principal Cells | [2] |
| ASIC1a | 6.95 µM | CHO cells | [3] | |
| ASIC currents | 8.95 µM | Mouse Cortical Neurons | [3] | |
| Amiloride | ENaC | 0.45 µM | Human Bronchial Epithelial Cells | [5] |
| ASIC1a | 13.50 µM | CHO cells | [3] | |
| ASIC currents | 13.82 µM | Mouse Cortical Neurons | [3] | |
| 5-(N,N-dimethyl)amiloride (DMA) | ASIC1a | 10.13 µM | CHO cells | [3] |
| ASIC currents | 10.68 µM | Mouse Cortical Neurons | [3] | |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | ASIC1a | 20.66 µM | CHO cells | [3] |
| ASIC currents | 20.78 µM | Mouse Cortical Neurons | [3] | |
| 5-(N,N-hexamethylene)amiloride (HMA) | ASIC1a | 17.17 µM | CHO cells | [3] |
| ASIC currents | 20.07 µM | Mouse Cortical Neurons | [3] | |
| 5-(N-methyl-N-isopropyl)amiloride (MIA) | ASIC1a | 17.81 µM | CHO cells | [3] |
| ASIC currents | 20.76 µM | Mouse Cortical Neurons | [3] |
Structure-Activity Relationship
The structure-activity relationship (SAR) of amiloride analogs reveals key molecular determinants for their interaction with ENaC. Modifications to the pyrazine ring and the guanidinium group significantly impact the binding affinity and blocking kinetics.
Hydrophobic additions to the terminal guanidinium nitrogen, such as the benzyl group in benzamil, generally enhance the inhibitory potency for ENaC.[6] This is attributed to increased hydrophobic interactions with the channel pore. Conversely, bulky substitutions on the 5-amino group of the pyrazine ring, as seen in DMA, EIPA, HMA, and MIA, tend to decrease the affinity for ENaC but can modulate selectivity for other channels like ASICs.[3]
Experimental Protocols
The evaluation of this compound and its analogs predominantly relies on electrophysiological and ion flux assays. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for ENaC Inhibition
This technique allows for the direct measurement of ion channel activity in a single cell.
Objective: To determine the IC50 of a test compound for ENaC.
Materials:
-
Patch pipettes (borosilicate glass).[8]
-
Patch-clamp amplifier and data acquisition system.
-
External solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Internal (pipette) solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 EGTA, 10 HEPES, 3 MgATP, 0.1 Na-GTP, pH 7.2.
-
Test compounds (Benzamil, analogs) at various concentrations.
Procedure:
-
Culture ENaC-expressing HEK293 cells on glass coverslips.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline ENaC currents.
-
Perfuse the cell with the external solution containing increasing concentrations of the test compound.
-
Record the steady-state current at each concentration.
-
Wash out the compound to ensure reversibility.
-
Analyze the data by plotting the percentage of current inhibition against the log of the compound concentration and fit with the Hill equation to determine the IC50.
Ussing Chamber for Transepithelial Current Measurement
The Ussing chamber technique measures ion transport across an epithelial monolayer.
Objective: To assess the effect of Benzamil analogs on net ion transport (short-circuit current, Isc) across an epithelial cell layer.
Materials:
-
Human bronchial epithelial cells (HBECs) cultured on permeable supports.[5]
-
Ussing chamber system.
-
Ringer's solution.
-
Test compounds.
Procedure:
-
Mount the permeable support with the confluent HBEC monolayer in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
After the baseline Isc stabilizes, add the test compound to the apical chamber in a cumulative concentration-dependent manner.
-
Record the change in Isc after each addition.
-
Calculate the inhibitory effect as the percentage decrease from the baseline Isc.
Signaling Pathway Interactions
Benzamil and its analogs primarily exert their effects by directly blocking the pore of the epithelial sodium channel (ENaC), thereby inhibiting sodium influx. This action has downstream consequences on cellular signaling and function, particularly in epithelial tissues.
The primary mechanism of action is the physical occlusion of the ENaC pore. This leads to a reduction in sodium reabsorption, which is the basis for its diuretic effect and its utility in studying fluid and electrolyte balance. The inhibition of ENaC can also indirectly affect other cellular processes that are dependent on the electrochemical gradient established by sodium influx, such as the activity of the sodium-calcium exchanger.[4] Furthermore, off-target effects on channels like ASICs can modulate neuronal activity, an important consideration in neuroscience applications.[3]
Conclusion
This compound and its analogs are invaluable tools for probing the function of ENaC and related ion channels. This guide provides a comparative framework to assist researchers in selecting the most appropriate compound for their studies. Careful consideration of the potency, selectivity, and the specific experimental context is paramount for generating robust and reproducible data. The provided experimental protocols and diagrams offer a foundation for designing and interpreting experiments aimed at elucidating the complex roles of these channels in health and disease.
References
- 1. [3H]phenamil, a radiolabelled diuretic for the analysis of the amiloride-sensitive Na+ channels in kidney membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) [pubmed.ncbi.nlm.nih.gov]
- 8. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzamil Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Benzamil hydrochloride, tailored for researchers, scientists, and drug development professionals.
This compound is a potent blocker of sodium channels and is widely used in research.[1] However, it is also a hazardous substance that requires careful handling and disposal to prevent harm to personnel and the environment. This document outlines the necessary precautions, disposal protocols, and regulatory considerations.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Safety goggles with side-shields[4]
-
Protective gloves[4]
-
Impervious clothing[4]
-
A suitable respirator or dust mask (type N95 or equivalent)[3]
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[4] An accessible safety shower and eye wash station are essential.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C13H14ClN7O • HCl | [2] |
| Molecular Weight | 356.2 g/mol | [2] |
| Physical State | Solid | [2] |
| Solubility | Water (2 mg/ml), Methanol (10 mg/ml), Ethanol (6 mg/ml) | [1] |
| Storage Temperature | 2-8°C, desiccated | [3] |
| Hazard Statements | H315, H319, H335, H302, H410 | [2][3][4] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it should not be released into the environment.[4] Flushing down the drain or disposal in regular trash is strictly prohibited due to its toxicity to aquatic life.[4][5][6] The recommended method of disposal is through an approved hazardous waste management service.
Experimental Workflow for Disposal:
-
Segregation and Collection:
-
Collect all waste this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.[7]
-
The container must be compatible with the chemical and have a secure lid to prevent spills and volatilization.[8]
-
Do not mix this compound waste with other incompatible waste streams.[7][9]
-
-
Labeling:
-
Affix a hazardous waste label to the container.[7] The label must clearly state "Hazardous Waste" and identify the contents as "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][7]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
The ultimate disposal method will likely be incineration at a permitted hazardous waste facility, which is the standard for many pharmaceutical wastes.[10][11]
-
Disposal of Contaminated Labware:
-
Grossly Contaminated Items: Items with visible powder or residue should be treated as hazardous waste and placed in the designated this compound waste container.
-
Lightly Contaminated Items: Items such as gloves and paper towels with minor contamination should be placed in a designated container for chemically contaminated solid waste, which will be sent for incineration.[9]
-
Empty Containers: "Empty" containers of this compound must be managed carefully. Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be followed.
Logical Flow for this compound Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and the most current Safety Data Sheet.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound hydrate 98 (HPLC) CAS 161804-20-2 [sigmaaldrich.com]
- 4. Benzamil (hydrochloride)|161804-20-2|MSDS [dcchemicals.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
